Physicochemical properties of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
Title: Physicochemical Profiling and Bioisosteric Applications of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane in Modern Drug Discovery Executive Summary The transition from flat, sp2-rich aromatic molecules to three-dimensi...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Physicochemical Profiling and Bioisosteric Applications of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane in Modern Drug Discovery
Executive Summary
The transition from flat, sp2-rich aromatic molecules to three-dimensional, sp3-rich architectures is a defining paradigm in contemporary drug discovery[1]. Among the most privileged scaffolds facilitating this "escape from flatland" are spirocyclic oxetanes[2]. This technical guide provides an in-depth analysis of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane , a highly versatile, conformationally restricted bioisostere. By replacing traditional morpholine or piperazine rings with this spirocyclic diamine, medicinal chemists can systematically optimize physicochemical properties—specifically by attenuating basicity, enhancing aqueous solubility, and improving metabolic stability[3].
Structural Identity and Physicochemical Profiling
8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane consists of a four-membered oxetane ring spiro-fused to a six-membered piperazine-like ring[4]. The presence of the N-methyl group at position 8 restricts one basic center, leaving the secondary amine at position 5 available as a primary synthetic vector for Buchwald-Hartwig aminations, SNAr reactions, or amide couplings[5].
Low MW allows for integration into larger APIs without exceeding Lipinski limits.
Fraction sp3 (Fsp3)
1.00
100% sp3 carbon character ensures a rigid, 3D spatial geometry, reducing off-target intercalation[1].
H-Bond Donors (HBD)
1
The N5 secondary amine provides a single HBD, useful for target engagement prior to functionalization.
H-Bond Acceptors (HBA)
3
N5, N8, and O2 act as HBAs, driving aqueous solubility.
The Causality of Bioisosteric Design (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why this specific spirocycle outperforms traditional heterocycles. The integration of the oxetane ring is not merely a structural novelty; it is a calculated physicochemical intervention[7].
Attenuation of Amine Basicity & hERG Mitigation: Traditional piperazines often possess a high pKa (~9.0-9.5), leading to protonation at physiological pH, which increases the volume of distribution (Vss) and the risk of hERG channel blockade[8]. The oxetane oxygen in the spiro[3.5]nonane system exerts a strong electron-withdrawing inductive effect across the spiro-carbon[3]. This pulls electron density away from the nitrogen atoms, lowering their pKa. A lower pKa reduces the basicity of the terminal amine, directly mitigating hERG liability and phospholipidosis risks[3].
Metabolic Stability Enhancement: Morpholine and piperazine rings are highly susceptible to Cytochrome P450 (CYP)-mediated α-oxidation, leading to rapid ring opening or dealkylation[3]. By replacing the metabolically labile methylene (CH2) groups with a spiro-oxetane, the molecule gains steric shielding[9]. The oxetane ring is highly resistant to oxidative metabolism, thereby lowering the intrinsic clearance (CLint) and extending the in vivo half-life[9].
Aqueous Solubility: The strong dipole moment of the oxetane ring, combined with its localized lone pairs, makes it an exceptional hydrogen bond acceptor[7]. When grafted onto lipophilic drug scaffolds, the spiro-oxetane drastically lowers the partition coefficient (LogD) and improves thermodynamic solubility by orders of magnitude compared to gem-dimethyl or simple cycloalkane analogs[3].
Fig 1. Mechanistic causality of bioisosteric replacement using spirocyclic oxetanes.
Self-Validating Experimental Protocols
To rigorously validate the physicochemical improvements imparted by 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, the following standardized, self-validating protocols are employed.
Protocol 1: High-Throughput Thermodynamic Solubility Assay
Causality: Kinetic solubility (from DMSO stocks) often overestimates true solubility due to supersaturation. Thermodynamic solubility from solid powder provides the true equilibrium state required for accurate oral bioavailability modeling.
Solid Dispensing: Dispense 1.0 mg of the functionalized spiro-compound (solid state) into a 2 mL glass vial.
Buffer Addition: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4) to mimic physiological blood pH.
Equilibration: Seal the vial and agitate on an orbital shaker at 300 RPM for 24 hours at 25°C. Rationale: 24 hours ensures the system reaches true thermodynamic equilibrium between the solid and dissolved phases.
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solid.
Quantification: Transfer the supernatant, dilute appropriately, and analyze via HPLC-UV against a standard calibration curve to determine the exact concentration (µg/mL).
Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay
Causality: HLMs contain the full complement of CYP450 enzymes. By tracking the disappearance of the parent compound over time in the presence of NADPH (the mandatory electron donor for CYPs), we can calculate the intrinsic clearance (CLint).
Matrix Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes.
Pre-incubation: Incubate the mixture at 37°C for 5 minutes. Rationale: Ensures the system is at physiological temperature before enzymatic initiation.
Initiation: Add NADPH to a final concentration of 1 mM to initiate the CYP450-mediated oxidative reactions.
Time-Course Sampling: At precisely 0, 5, 15, 30, and 45 minutes, extract a 50 µL aliquot from the reaction mixture.
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Rationale: Cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and preventing artificial degradation.
Analysis: Centrifuge the quenched samples (4,000 RPM, 10 min) and analyze the supernatant via LC-MS/MS to plot the natural log of remaining parent compound versus time.
Fig 2. Self-validating workflow for the Human Liver Microsome (HLM) metabolic stability assay.
Conclusion
The strategic application of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane represents a sophisticated approach to overcoming the limitations of traditional flat heterocycles. By leveraging its unique physicochemical profile—driven by the inductive effects of the oxetane ring and the rigid sp3 geometry of the spiro-center—drug development professionals can systematically engineer safer, more soluble, and metabolically robust therapeutics.
References
Chemical Substance Information: 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane (CAS 1369143-13-4). NextSDS.[Link]
Structural Dynamics and 3D Conformation of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane: A Technical Guide for Bioisosteric Drug Design
Executive Summary: Escaping Flatland Modern medicinal chemistry has increasingly shifted away from planar, sp2-rich aromatic rings toward sp3-rich, three-dimensional scaffolds. This "escape from flatland" is designed to...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: Escaping Flatland
Modern medicinal chemistry has increasingly shifted away from planar, sp2-rich aromatic rings toward sp3-rich, three-dimensional scaffolds. This "escape from flatland" is designed to improve aqueous solubility, reduce off-target toxicity, and enhance the metabolic stability of drug candidates[1]. Within this paradigm, 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (CAS: 1369143-13-4) has emerged as a highly valuable spirocyclic building block[2][3].
Acting as a conformationally restricted bioisostere for piperazine and morpholine, this scaffold introduces unique spatial vectors that can fundamentally alter the pharmacokinetic profile of a lead compound[4][5]. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of the crystal structure and 3D conformational dynamics of this specific oxa-diazaspiro system. By detailing the causality behind its structural behavior and providing self-validating experimental protocols, this guide equips drug development professionals with the technical foundation necessary to leverage this scaffold in rational structure-based drug design (SBDD).
3D Conformational Architecture & Causality
The 3D geometry of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is governed by the orthogonal fusion of a 4-membered oxetane ring and a 6-membered piperazine ring at the C4 spiro junction. Understanding the causality of these micro-environments is critical for predicting receptor binding.
The Spiro Junction (C4) and Ring Orthogonality: The spiro carbon (C4) enforces a rigid, near-90° dihedral angle between the mean planes of the oxetane and piperazine rings. This orthogonality is the primary driver of the scaffold's 3D character, projecting the oxetane oxygen (O2) into a distinct spatial quadrant where it can act as a localized hydrogen-bond acceptor without interfering with the basicity of the piperazine nitrogens[5].
Piperazine Chair Dynamics & N5 Steric Shielding: The 6-membered piperazine moiety adopts a highly stable chair conformation[6]. Crucially, the spiro junction (C4) is strictly adjacent to the N5 nitrogen. This architectural feature creates a localized steric shield around N5, restricting its inversion barrier and slightly dampening its nucleophilicity compared to an unhindered secondary amine.
N8-Methyl Equatorial Preference: The N8 nitrogen is located at the distal 1,4-position relative to N5, separated from the bulky spiro junction by the C9 methylene bridge. Because N8 is unencumbered by the oxetane ring, the N8-methyl group strongly favors the equatorial position . An axial orientation would induce severe 1,3-diaxial steric clashes with the axial protons of C6 and C9, making the equatorial conformer the global energy minimum.
Oxetane Puckering: While cyclobutanes are heavily puckered, oxetanes in spiro systems are typically planar or exhibit very shallow puckering (angle < 10°) due to the lower torsional barrier of the C-O bonds[4].
Experimental Protocols: A Self-Validating System
To confidently incorporate this scaffold into computational models, researchers must validate its conformation in both the solid state (X-ray crystallography) and solution state (NMR). The following protocols form a self-validating loop.
Protocol 1: Salt Screening and Vapor Diffusion Crystallization (Solid-State Validation)
Causality: Free bases of low-molecular-weight spirocyclic amines are often oils or highly soluble solids that resist crystallization. Converting the diamine into a salt (e.g., dihydrochloride) increases the lattice energy and promotes highly ordered crystal packing driven by strong ionic and hydrogen-bonding networks[4].
Dissolution: Dissolve 50 mg of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane free base[3] in 1.0 mL of a 1:1 mixture of ethyl acetate and methanol.
Salt Formation: Slowly add 2.1 molar equivalents of anhydrous HCl (4M in dioxane) dropwise at 0 °C to precipitate the dihydrochloride salt.
Isolation: Isolate the salt via centrifugation (4000 rpm, 5 min) and dry under vacuum for 2 hours.
Inner Vial Setup: Dissolve the dried salt in a minimum volume (approx. 200 µL) of methanol in a 2 mL inner glass vial.
Outer Vial Setup: Place the uncapped inner vial inside a 20 mL outer vial containing 3 mL of a volatile anti-solvent (e.g., acetone). Seal the outer vial tightly with a PTFE-lined cap.
Diffusion: Allow vapor diffusion to proceed undisturbed at room temperature for 7–14 days to yield single crystals suitable for X-ray diffraction.
Causality: X-ray crystallography provides a static, low-energy snapshot heavily influenced by crystal packing forces. To ensure the N8-methyl equatorial preference holds in physiological environments, 2D NOESY NMR is required. The presence or absence of specific Nuclear Overhauser Effect (NOE) cross-peaks validates the time-averaged spatial arrangement[6].
Sample Preparation: Dissolve 10 mg of the free base in 0.6 mL of CDCl₃ (to observe the unprotonated conformational equilibrium without solvent-exchange interference).
Resonance Assignment: Acquire standard 1D ¹H and ¹³C spectra to assign the piperazine and oxetane resonances.
NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 400 ms.
Cross-Peak Analysis: Analyze the cross-peaks. The absence of strong NOE signals between the N8-methyl protons and the axial protons of C6/C9, combined with strong vicinal NOEs to adjacent equatorial protons, confirms the equatorial positioning of the methyl group.
Quantitative Data Presentation
The following table summarizes the predicted and typical geometric parameters for the 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane scaffold based on crystallographic data of analogous oxetane-piperazine spirocycles[4][7].
Parameter
Structural Feature
Typical Value / Range
Conformational Implication
Bond Length
C2-O (Oxetane)
1.44 - 1.46 Å
Standard ether-like bond, stable to basic conditions.
Bond Length
C4-N5 (Spiro-Amine)
1.47 - 1.49 Å
Slight elongation due to steric strain at the spiro junction.
Bond Angle
C1-O2-C3 (Oxetane)
~91.5°
Induces ring strain, increasing the localized dipole moment.
Bond Angle
C1-C4-C3 (Spiro Junction)
~88.0°
Enforces the strict orthogonality of the two ring systems.
Confirms the highly stable chair conformation of the 6-membered ring.
Visualizations of Structural Logic
Caption: Self-validating workflow for the 3D structural elucidation of spirocyclic amines.
Caption: Conformational equilibrium and spatial geometry of the spiro[3.5]nonane scaffold.
References
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An In-depth Technical Guide to the Pharmacokinetic Profiling of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane Derivatives
Introduction The Spirocyclic Scaffold: An Emerging Privileged Structure in Medicinal Chemistry In the modern era of drug discovery, the pursuit of novel chemical matter with improved pharmacological properties is relentl...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The Spirocyclic Scaffold: An Emerging Privileged Structure in Medicinal Chemistry
In the modern era of drug discovery, the pursuit of novel chemical matter with improved pharmacological properties is relentless. Medicinal chemists are increasingly "escaping from flatland" by embracing three-dimensional (3D) molecular architectures that offer superior target engagement and physicochemical properties.[1] Among these, spirocyclic scaffolds—structures where two rings are joined by a single common atom—have gained significant traction.[1] The inherent rigidity and 3D nature of spirocycles can lock a molecule's conformation, optimizing the orientation of binding elements and leading to enhanced potency and selectivity.[1] Furthermore, the introduction of these sp3-rich systems often correlates with improved drug-like properties, including higher solubility, better metabolic stability, and modulated lipophilicity, addressing key challenges in drug development.[1][2][3][4]
Profile of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane Derivatives
The 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane core is a specific example of this promising structural class. It combines an oxetane ring with a substituted piperazine-like ring, creating a unique spatial arrangement of heteroatoms that can be pivotal for molecular interactions. While public domain data on the specific pharmacokinetic (PK) profiles of this exact derivative class is limited, its structural motifs are known to influence ADME (Absorption, Distribution, Metabolism, and Excretion) properties favorably. For instance, oxetanes are recognized as valuable bioisosteres for carbonyl or gem-dimethyl groups, often reducing lipophilicity and improving metabolic stability.[4]
The Critical Role of Pharmacokinetics in Drug Discovery
A compound's biological activity is inconsequential if it cannot reach its target in the body at a sufficient concentration and for an appropriate duration. Pharmacokinetics is the study of "what the body does to a drug" and is a cornerstone of drug development.[5][6] Early and comprehensive PK profiling is essential to de-risk drug candidates, guide medicinal chemistry efforts, and ensure that promising compounds are not abandoned due to poor "drug-like" properties.[7][8][9] Understanding a compound's ADME profile allows researchers to predict its in vivo behavior, establish dosing regimens, and anticipate potential drug-drug interactions.[5][10]
Objective of This Guide
This technical guide provides a comprehensive framework for the robust pharmacokinetic profiling of novel 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane derivatives. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation. This document explains the causality behind experimental choices, provides self-validating, step-by-step methodologies for key in vitro and in vivo assays, and offers insights into data interpretation. It is designed for researchers, scientists, and drug development professionals to establish a rigorous, stage-appropriate ADME screening cascade for this exciting class of molecules.
Foundational Principles of Pharmacokinetic (ADME) Profiling
A tiered approach to ADME screening is crucial for efficient drug discovery.[8] Early-stage assays should be high-throughput to filter large numbers of compounds, while later-stage, lower-throughput assays provide more detailed mechanistic insights for lead optimization.
A Visualized Workflow for a Tiered ADME Screening Cascade
The following diagram illustrates a typical workflow, guiding a compound series from initial high-throughput screening to more detailed in vivo characterization.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Integrating and Interpreting PK Data
The ultimate goal is to build a holistic ADME profile for each compound. Data from in vitro and in vivo studies must be integrated to understand the full picture. For example, high in vitro intrinsic clearance in liver microsomes should correlate with high clearance observed in vivo. A high efflux ratio in the Caco-2 assay may explain poor oral bioavailability in vivo. This integrated understanding is crucial for guiding the next cycle of chemical synthesis and moving a project toward a preclinical candidate. Regulatory bodies like the FDA and EMA provide detailed guidelines on the expectations for pharmacokinetic data in support of investigational new drug (IND) applications.
[11][12][13][14][15][16]
Conclusion
The pharmacokinetic profiling of novel chemical entities, such as the 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane class, is a multi-faceted but essential component of modern drug discovery. By employing a strategic, tiered approach that combines high-throughput in vitro screens with definitive in vivo studies, research teams can make data-driven decisions, optimize lead compounds efficiently, and increase the probability of selecting a clinical candidate with a favorable human PK profile. The methodologies and insights provided in this guide serve as a robust foundation for these critical activities.
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8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane: A Technical Guide to a Novel Spirocyclic Scaffold for Drug Discovery
Abstract In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The strategic shift from planar,...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The strategic shift from planar, aromatic systems to three-dimensional, sp3-rich scaffolds has been a significant driver of innovation, leading to compounds with improved solubility, metabolic stability, and target engagement.[1] Within this context, spirocyclic systems have emerged as particularly valuable motifs.[2] This technical guide provides an in-depth analysis of 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane, a novel spirocyclic scaffold with significant potential in drug discovery. While specific literature on this exact molecule is nascent, this guide will leverage data from closely related analogs to present its synthetic accessibility, key physicochemical properties, and prospective applications, particularly as a next-generation bioisostere for piperazine. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical space and design next-generation therapeutics.
The Spirocyclic Advantage in Modern Drug Design
Spirocycles, defined as structures where two rings are linked by a single common atom, offer a unique and powerful platform for drug design.[1] Their inherent three-dimensionality allows for the projection of substituents into space in a well-defined manner, which can facilitate more precise and effective interactions with complex biological targets.[3] This structural rigidity can also lock the conformation of a molecule, optimizing the orientation of key binding elements and thereby enhancing potency and selectivity.[1]
The increasing prevalence of spirocyclic scaffolds in clinical candidates and approved drugs is a testament to their utility.[3] One of the key advantages of incorporating spirocyclic motifs is the ability to modulate fundamental physicochemical properties. For instance, the replacement of traditional six-membered rings like piperazine or morpholine with azaspirocycles has been shown to increase aqueous solubility, decrease lipophilicity, and improve metabolic stability.[1] This "scaffold hopping" from flatland to 3D architecture is a proven strategy for overcoming common drug development hurdles and generating new intellectual property.
Physicochemical Properties and Bioisosteric Potential
The 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane scaffold combines several features that make it an attractive building block for medicinal chemistry. The presence of an oxetane ring, a four-membered cyclic ether, is particularly noteworthy. Oxetanes are recognized as valuable motifs that can act as polar equivalents to gem-dimethyl groups or as bioisosteric replacements for carbonyls, often leading to improved aqueous solubility and metabolic stability.[4]
The diazaspiro[3.5]nonane core itself has been explored as a bioisostere for piperazine, a ubiquitous fragment in centrally active drugs. While piperazine is often a key pharmacophoric element, it can also be associated with undesirable properties such as off-target activity (e.g., at hERG or dopamine receptors) and metabolic liabilities. The rigid, three-dimensional nature of the diazaspiro[3.5]nonane scaffold offers a compelling alternative, allowing for the preservation of key binding interactions while altering the overall molecular shape and properties.[5]
A notable example of this strategy is the replacement of the piperazine ring in the PARP inhibitor Olaparib with a diazaspiroalkane. This modification resulted in a significant increase in selectivity for PARP-1 over other members of the PARP family, along with reduced DNA damage and cytotoxicity.[3] This demonstrates the potential of spirocyclic diamines to fine-tune the pharmacological profile of a lead compound. The N-methyl group in 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane offers an additional vector for substitution or can be a key element for target recognition, while also potentially influencing the basicity of the distal nitrogen atom.
Table 1: Predicted Physicochemical Properties of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
Caption: Proposed synthetic pathway for 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane.
Detailed Experimental Protocol (Prospective)
Step 1: Synthesis of N-(Benzyl((3-hydroxyoxetan-3-yl)methyl))-2-chloroacetamide
To a solution of 3-((benzylamino)methyl)oxetan-3-ol (1.0 eq) and triethylamine (2.0 eq) in dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired chloroacetamide.
Step 2: Synthesis of 8-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonan-6-one
Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF).
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 2.0 eq) portion-wise.
Allow the reaction to warm to room temperature and stir for 2 hours.
Monitor the intramolecular cyclization by TLC.
Carefully quench the reaction with water and extract the product with ethyl acetate.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude lactam, which may be used directly in the next step.
Step 3: Synthesis of 8-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane
To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C, add a solution of the lactam from Step 2 (1.0 eq) in THF dropwise.
Allow the reaction to stir at room temperature for 4 hours.
Monitor the reduction by TLC.
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water again.
Filter the resulting suspension and wash the filter cake with THF.
Concentrate the filtrate to yield the crude benzyl-protected diamine.
Step 4: Synthesis of 8-Benzyl-5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane
To a solution of the product from Step 3 (1.0 eq) in 1,2-dichloroethane (DCE), add aqueous formaldehyde (37%, 1.2 eq).
Stir the reaction at room temperature for 16 hours.
Quench the reaction with saturated aqueous sodium bicarbonate.
Extract the product with DCM, dry the combined organic layers, and concentrate.
Purify by column chromatography if necessary.
Step 5: Synthesis of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (Final Product)
Dissolve the N-benzyl, N'-methyl diamine from Step 4 in methanol.
Add palladium on carbon (10 wt. % Pd, catalytic amount).
Stir the suspension under an atmosphere of hydrogen (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
Filter the reaction mixture through a pad of Celite and wash with methanol.
Concentrate the filtrate under reduced pressure to yield the final product, 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane.
Characterization and Spectroscopic Analysis (Prospective)
While specific spectroscopic data for 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane is not published, we can predict the key features based on the analysis of closely related structures, such as 2-oxa-7-azaspiro[3.5]nonane.[8]
¹H NMR (400 MHz, CDCl₃):
Oxetane Protons: Expect two distinct signals for the methylene groups of the oxetane ring, likely appearing as doublets or multiplets in the range of δ 4.0-4.8 ppm.
Piperidine Ring Protons: The protons on the piperidine ring adjacent to the spirocenter and the nitrogen atoms will appear as complex multiplets, likely in the range of δ 2.5-3.5 ppm.
N-Methyl Group: A sharp singlet corresponding to the three protons of the methyl group is expected around δ 2.3-2.5 ppm.
NH Proton: A broad singlet for the secondary amine proton, which may be exchangeable with D₂O, is anticipated. Its chemical shift will be concentration-dependent.
¹³C NMR (100 MHz, CDCl₃):
Spiro Carbon: A quaternary carbon signal for the spirocenter, typically in the range of δ 70-85 ppm.
Oxetane Carbons: Methylene carbons of the oxetane ring will likely appear in the range of δ 75-85 ppm.
Piperidine Ring Carbons: The carbons of the piperidine ring will resonate in the aliphatic region, typically between δ 30-60 ppm.
N-Methyl Carbon: A signal for the methyl carbon is expected around δ 40-45 ppm.
Applications in Drug Discovery and Lead Optimization
The 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane scaffold is a versatile building block that can be incorporated into a wide range of drug discovery programs. Its utility is particularly evident in the context of lead optimization, where fine-tuning of physicochemical and pharmacokinetic properties is critical.
Diagram of the Role as a Piperazine Bioisostere
Caption: Logic flow for using the spirocyclic scaffold as a piperazine bioisostere.
Key potential applications include:
CNS-Targeted Agents: The scaffold's three-dimensionality and potential for improved properties make it suitable for targets such as GPCRs, ion channels, and transporters in the central nervous system. The ability to modulate basicity and lipophilicity is crucial for achieving the desired brain penetration.
Oncology: As demonstrated with the olaparib analogs, this class of spirocycles can be used to develop highly selective enzyme inhibitors, potentially leading to drugs with improved therapeutic windows.[9]
Metabolic Diseases: The parent 7-azaspiro[3.5]nonane scaffold has been successfully employed in the development of GPR119 agonists for the treatment of type 2 diabetes. This highlights the utility of this spirocyclic system in targeting metabolic pathways.
Conclusion and Future Directions
The 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane scaffold represents a novel and promising entry into the expanding world of three-dimensional building blocks for drug discovery. By combining the advantageous properties of the oxetane ring with the proven utility of the diazaspirocycle as a piperazine bioisostere, this scaffold offers medicinal chemists a powerful tool for overcoming common challenges in lead optimization. While further experimental work is needed to fully elucidate its properties and applications, the foundational knowledge from related systems strongly suggests that this scaffold can contribute to the development of safer, more effective, and more selective medicines. Future research should focus on the development and validation of scalable synthetic routes, comprehensive characterization of its physicochemical properties, and its incorporation into diverse compound libraries for screening against a wide range of biological targets.
References
Reilly, J. F., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]
Reilly, J. F., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379. [Link]
Mach, R. H., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4867. [Link]
Baran, P. S. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. [Link]
PubChem. (2025). 2-Oxa-5-azaspiro[3.5]nonane. National Center for Biotechnology Information. [Link]
Reilly, J. F., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. [Link]
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Wang, Y., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]
Deprez-Poulain, R., & Charton, J. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(1), 1-5. [Link]
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Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]
Synthonix, Inc. (n.d.). 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane - [M82566]. [Link]
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An In-depth Technical Guide to the In Vitro Safety and Toxicity Profile of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
Prepared for Researchers, Scientists, and Drug Development Professionals Preamble: A Proactive Approach to Safety Assessment The compound 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane represents a novel chemical entity within...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for Researchers, Scientists, and Drug Development Professionals
Preamble: A Proactive Approach to Safety Assessment
The compound 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane represents a novel chemical entity within the promising class of spirocyclic molecules. Spirocycles are increasingly sought after in drug discovery for their inherent three-dimensionality, which can lead to improved potency, selectivity, and physicochemical properties compared to their flatter aromatic counterparts.[1][2] The incorporation of oxa-aza motifs, in particular, can modulate properties like solubility, basicity, and metabolic stability.[1][3] However, the novelty of such a scaffold necessitates a thorough and proactive evaluation of its safety profile.
This guide provides a comprehensive framework for establishing the in vitro toxicity and safety profile of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane. In the absence of specific published toxicological data for this exact molecule, this document serves as a strategic roadmap, outlining the essential assays, their underlying principles, and detailed protocols. As a Senior Application Scientist, the perspective offered herein is one of predictive and mechanistic toxicology, designed to de-risk development by identifying potential liabilities early.[4][5][6]
Section 1: The Compound and the Strategy
Molecular Structure and Rationale for Spirocyclic Scaffolds
8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is a saturated heterocyclic compound featuring a spirocyclic junction between an oxetane ring and a piperazine ring.
Spirocyclic Core: This rigid, three-dimensional structure is a key feature. It can optimize the orientation of functional groups for target binding in a controlled manner, potentially enhancing efficacy and reducing off-target interactions that often lead to toxicity.[1]
Oxa-Aza Motifs: The presence of oxygen and nitrogen heteroatoms introduces polarity and potential hydrogen bonding sites, which can improve aqueous solubility and modulate pharmacokinetic properties.[3] Specifically, scaffolds like 2-oxa-6-azaspiro moieties have been used to reduce off-target effects, such as hERG inhibition, by lowering lipophilicity and basicity.[1]
A Tiered Approach to In Vitro Safety Assessment
A robust safety evaluation begins with broad screening assays and progresses to more specific, mechanistic studies. This tiered strategy ensures that resources are used efficiently, and that a comprehensive understanding of the compound's potential liabilities is built systematically.[7][8]
Caption: Tiered workflow for in vitro safety assessment.
Section 2: Foundational Safety Assessment
The initial tier establishes the fundamental interaction of the compound with cellular systems: its general toxicity.
In Silico Predictive Toxicology
Before committing to wet-lab experiments, computational models can predict potential toxicities based on the molecule's structure.[4] Tools like Structure-Activity Relationship (SAR) models and knowledge-based systems (e.g., DEREK) can flag structural alerts associated with mutagenicity, carcinogenicity, or other liabilities. This step is crucial for early de-risking and for guiding the design of subsequent in vitro assays.[5][9]
Basal Cytotoxicity Assessment
Cytotoxicity assays are the cornerstone of in vitro toxicology. They measure the concentration at which a compound causes cell death, providing an IC50 (50% inhibitory concentration) value. This data is essential for two reasons: it offers a baseline measure of potency for adverse effects and, critically, it determines the appropriate, non-lethal concentration range for subsequent, more complex assays like genotoxicity studies.[10][11]
This assay assesses cell membrane integrity. Viable cells take up the neutral red dye and store it within their lysosomes. Damage to the cell surface membrane makes the cells unable to retain the dye.
Cell Culture:
Plate Balb/c 3T3 cells (or another suitable cell line) in a 96-well microtiter plate at a density that ensures logarithmic growth for the duration of the experiment.
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Exposure:
Prepare a stock solution of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane in a suitable solvent (e.g., DMSO).
Create a series of dilutions (e.g., 8-10 concentrations) in cell culture medium. The final solvent concentration should be non-toxic (typically ≤0.5%).
Remove the old medium from the cells and add the medium containing the test compound dilutions. Include vehicle control (solvent only) and untreated control wells.
Incubate for 24-48 hours.
Neutral Red Staining:
After incubation, remove the treatment medium.
Add medium containing a pre-determined concentration of Neutral Red (e.g., 50 µg/mL) to each well.
Incubate for 3 hours to allow for dye uptake into the lysosomes of viable cells.
Dye Extraction and Quantification:
Wash the cells with a wash solution (e.g., PBS) to remove excess dye.
Add a dye extraction solution (e.g., a mixture of ethanol and acetic acid) to each well and agitate for 10 minutes to lyse the cells and solubilize the dye.
Measure the absorbance of the extracted dye using a spectrophotometer at ~540 nm.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.
Parameter
Recommended Condition
Rationale
Cell Line
Balb/c 3T3 or HepG2
OECD-recommended for cytotoxicity; HepG2 adds liver relevance.
Exposure Time
24 or 48 hours
Standard duration to observe cytotoxic effects.
Endpoint
Neutral Red Uptake
Measures lysosomal integrity, a sensitive marker of cell health.
Concentrations
8-10 point, log-scale
Ensures a full dose-response curve to accurately calculate IC50.
Section 3: Genotoxicity Assessment
Genotoxicity testing is a regulatory requirement and is critical for evaluating a compound's potential to cause DNA or chromosomal damage, which can lead to cancer or heritable defects.[8] A standard battery includes a bacterial mutation assay and a mammalian cell chromosome damage assay.[7]
Bacterial Reverse Mutation (Ames) Test (OECD 471)
The Ames test is a widely used method to assess a compound's potential to produce gene mutations.[12] It uses several strains of Salmonella typhimurium and E. coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[13][14] The assay measures the ability of the test compound to cause a reverse mutation (reversion) that restores the bacteria's ability to grow on an amino acid-deficient medium.
Causality Behind Experimental Choices:
Multiple Strains: Different strains (e.g., TA98, TA100, TA1535) are used to detect different types of mutations (frameshift vs. base-pair substitutions).[15]
Metabolic Activation (S9 Mix): Many chemicals are not mutagenic themselves but are converted to mutagenic metabolites by liver enzymes. The test is run with and without a rat liver S9 fraction to mimic this metabolic activation.[15][16]
Caption: Workflow for the Ames Test (OECD 471).
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This assay detects damage to chromosomes. A micronucleus is a small, extra nucleus that forms in a daughter cell when a chromosome fragment (clastogenicity) or a whole chromosome (aneugenicity) fails to be incorporated into the main nucleus during cell division.[17][18] Its detection is a strong indicator of genotoxic potential.
Experimental Protocol: In Vitro Micronucleus Test
Cell Culture:
Use a suitable mammalian cell line (e.g., TK6, CHO, or human peripheral blood lymphocytes) with a stable karyotype.[19]
Culture cells to an appropriate density for treatment.
Compound Exposure:
Treat cells with at least three concentrations of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, selected based on cytotoxicity data (the highest concentration should induce ~50% cytotoxicity).[18]
Include both a short treatment (e.g., 3-6 hours) with and without S9 metabolic activation, and a long treatment (e.g., ~1.5-2 normal cell cycles) without S9.[20]
Include vehicle and positive controls (known clastogens/aneugens).
Cell Harvest:
After treatment, wash the cells and allow them to recover for a period equivalent to 1.5-2 cell cycles to allow for the expression of micronuclei.
(Optional but recommended) Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have divided once are scored.[17]
Harvest the cells via trypsinization or centrifugation.
Slide Preparation and Staining:
Treat cells with a hypotonic solution to swell the cytoplasm.
Fix the cells and drop them onto microscope slides.
Stain with a DNA-specific stain (e.g., DAPI or Giemsa).
Microscopic Analysis:
Score at least 2000 cells per concentration for the presence of micronuclei.
A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control.[21]
Parameter
Recommended Condition
Rationale
Test System
TK6 cells or human lymphocytes
Validated mammalian cell systems with p53 competency.[19]
Treatment
Short (3-6h) +/- S9; Long (24h) -S9
Covers direct-acting and metabolically activated genotoxins.
Endpoint
Frequency of micronucleated cells
Comprehensive measure of both chromosome breakage and loss.[18]
Analysis
Scoring of ≥2000 cells per dose
Provides statistical power to detect a significant increase.
Section 4: Organ-Specific Toxicity Assessment
Identifying potential organ-specific liabilities is a crucial step in drug development. The liver and heart are two of the most common sites of drug-induced toxicity.[22][23]
In Vitro Hepatotoxicity
The liver is the primary site of drug metabolism, making it highly susceptible to drug-induced injury (DILI).[24] In vitro models can provide early warnings of potential hepatotoxicity.[25]
Recommended Assay: Cytotoxicity in Human Hepatoma (HepG2) Cells
While primary human hepatocytes are the gold standard, the HepG2 cell line is a robust and widely used model for initial screening.[23][26] The assay protocol is similar to the basal cytotoxicity test described in Section 2.2, but the choice of cell line makes the data specific to liver cells. More advanced assays can use 3D liver spheroids for a more physiologically relevant system.[22][26]
Parameter
Recommended Condition
Rationale
Cell Line
HepG2
Well-characterized human liver cell line, suitable for screening.[26]
Exposure Time
24, 48, and 72 hours
Assesses both acute and delayed onset of cytotoxicity.
Endpoints
ATP content (CellTiter-Glo®), LDH release
Measures metabolic health and membrane integrity, respectively.[26]
Benchmark
Comparison with known hepatotoxins
Provides context for the observed IC50 values.
In Vitro Cardiotoxicity: hERG Channel Inhibition
Drug-induced inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of cardiac arrhythmia (Torsade de Pointes).[27] Therefore, assessing a compound's activity at the hERG channel is a critical safety screen required by regulatory agencies.[28]
Recommended Assay: Automated Patch Clamp for hERG Inhibition
Automated patch clamp technology provides a high-throughput method to directly measure the electrical current flowing through the hERG channel in cells engineered to express it.[27]
Experimental Protocol: hERG Automated Patch Clamp
Cell Preparation:
Use a stable cell line (e.g., HEK293) recombinantly expressing the hERG channel.
Harvest cells and prepare a single-cell suspension.
Automated Patch Clamp Procedure:
Load the cell suspension and test compound solutions onto the automated patch clamp system (e.g., QPatch, SyncroPatch).[27]
The system will automatically establish a whole-cell patch clamp configuration on individual cells.
Apply a specific voltage protocol to elicit the characteristic hERG tail current.
Establish a stable baseline recording.
Compound Application:
Perfuse cells with increasing concentrations of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane.
Record the hERG current at each concentration after it reaches a steady-state effect.
Data Analysis:
Measure the amplitude of the hERG tail current at each concentration.
Calculate the percentage of inhibition relative to the baseline (vehicle control).
Determine the IC50 value by fitting the concentration-response data to a suitable equation.
Caption: Workflow for hERG Inhibition Assay.
Parameter
Recommended Condition
Rationale
Platform
Automated Electrophysiology
High-throughput, direct measure of ion channel function.[27]
Cell Line
HEK293-hERG
Standard, validated system for regulatory safety screening.
Endpoint
IC50 for hERG current inhibition
Quantifies the potency of the compound to block the channel.
Risk Threshold
IC50 > 30 µM or >30x therapeutic Cmax
General industry guideline for an acceptable safety margin.
Section 5: Conclusion and Path Forward
This guide outlines a foundational in vitro strategy to characterize the safety profile of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane. By systematically evaluating cytotoxicity, genotoxicity, and key organ-specific liabilities, researchers can make informed decisions about the compound's potential for further development. A negative or low-risk profile across these assays provides a strong basis for advancing a compound, while a positive finding in any of the core assays (especially the regulatory-driven genotoxicity and hERG tests) would necessitate careful consideration, further mechanistic studies, or structural modification to mitigate the identified risk. This structured, proactive approach to safety is integral to modern, efficient, and ethical drug discovery.
References
Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Retrieved from [Link]
Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link]
Lee, S., et al. (2024, June 5). Comparison of in vitro models for drug-induced liver injury assessment. Applied Biological Chemistry. Retrieved from [Link]
Rezaie, H., et al. (2022, April 22). In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. Cell Biology and Toxicology. Retrieved from [Link]
Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link]
Castell, J. V., et al. (2022). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]
OECD. (2023, July 4). Test Guideline No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD iLibrary. Retrieved from [Link]
Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]
Xenometrix. (n.d.). In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Retrieved from [Link]
Nucro-Technics. (2019, January 7). OECD 471: Bacterial Reverse Mutation Test (Ames Assay). Retrieved from [Link]
Wills, J. W., et al. (2024, May 15). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. Retrieved from [Link]
Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]
PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]
Hagiwara, M., et al. (2016). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and Environment. Retrieved from [Link]
OECD. (2014, September 26). Test Guideline No. 487: In Vitro Mammalian Cell Micronucleus Test. RE-Place. Retrieved from [Link]
Takeda, Y., et al. (2017). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Journal of Toxicology. Retrieved from [Link]
Wills, J. W., et al. (2024, April 24). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. PubMed. Retrieved from [Link]
Gentronix. (2026, March 19). OECD 471 Ames Test (GLP) | Fast, Reliable Genotoxicity Data. Retrieved from [Link]
Scantox. (n.d.). OECD 487 In Vitro Micronucleus Test. Retrieved from [Link]
National Toxicology Program. (2010, July 20). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Retrieved from [Link]
OECD. (2010, July 20). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]
Pesticide Registration Toolkit. (n.d.). In vitro genotoxicity testing – bacterial reverse mutation assay. Retrieved from [Link]
Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Retrieved from [Link]
Li, Z., et al. (2017, February 15). Improving the In Silico Assessment of Proarrhythmia Risk by Combining hERG Channel–Drug Binding Kinetics and Multichannel Pharmacology. Circulation. Retrieved from [Link]
Drug Hunter. (2024, November 26). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [Link]
Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]
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Whitepaper: Assessing the Metabolic Stability of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane in Human Liver Microsomes
An In-Depth Technical Guide Abstract The strategic incorporation of sp3-rich, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry, aimed at improving the physicochemical and pharmacokinetic profile...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Abstract
The strategic incorporation of sp3-rich, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry, aimed at improving the physicochemical and pharmacokinetic profiles of drug candidates. Spirocyclic systems, in particular, have emerged as valuable motifs for their ability to confer conformational rigidity and enhance properties such as metabolic stability.[1][2] This guide provides a comprehensive technical framework for evaluating the in vitro metabolic stability of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, a novel heterocyclic building block, using pooled human liver microsomes (HLMs). As a Senior Application Scientist, this document synthesizes established principles with practical, field-proven insights, detailing not just the procedural steps but the underlying scientific rationale. We will explore the theoretical metabolic liabilities of the scaffold, present a self-validating experimental protocol, and outline the data analysis required to determine key pharmacokinetic parameters, in alignment with regulatory expectations for early drug development.[3][4]
Introduction: The Rationale for Spirocycles and Metabolic Assessment
In the pursuit of novel therapeutics, drug designers are increasingly "escaping flatland" by moving away from planar, aromatic structures towards molecules with greater three-dimensionality.[5] Spirocyclic scaffolds are at the forefront of this movement. Their defining feature—two rings fused at a single quaternary carbon—instills a rigid, well-defined geometry that can optimize ligand-receptor interactions while favorably modulating ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][6] Specifically, increasing the fraction of sp3-hybridized carbons (Fsp3) often correlates with improved solubility and metabolic stability, critical factors for a successful drug candidate.[2]
The compound 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane represents a modern scaffold incorporating several key features: an oxetane ring, a piperazine moiety, and a spirocyclic center. Understanding its metabolic fate is paramount before its incorporation into advanced drug candidates. The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) family of enzymes, abundant in the endoplasmic reticulum of hepatocytes, is responsible for the clearance of approximately 60% of marketed drugs.[7][8]
The in vitro human liver microsomal (HLM) stability assay is the industry-standard primary screen for this purpose. It is a cost-effective, high-throughput method that provides a reliable measure of a compound's susceptibility to Phase I metabolism and allows for the calculation of its intrinsic clearance (Clint).[7][9] This guide provides an authoritative walkthrough of this critical assay.
Structural Analysis and Predicted Metabolic Pathways
Before initiating experimental work, a theoretical assessment of the molecule's structure can predict its metabolic "soft spots." This analysis guides the experimental design and aids in later metabolite identification studies. The structure of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane presents several potential sites for biotransformation.
N-Dealkylation: The N-methyl group on the piperazine ring is a classic substrate for CYP-mediated oxidative N-dealkylation.[10] This is often a major metabolic pathway for tertiary amines, resulting in the formation of a secondary amine metabolite and formaldehyde.
C-Hydroxylation: Aliphatic C-H bonds are susceptible to oxidation by CYPs to form hydroxylated metabolites.[11] Likely sites on this scaffold include the carbon atoms alpha to the nitrogen atoms within the piperazine ring and the carbons of the oxetane ring.
Ring Opening: While the saturated piperazine ring is generally stable, the strained oxetane ring could potentially undergo metabolic cleavage, although this is a less common pathway compared to oxidation.[12]
Phase II Conjugation: While the HLM assay primarily assesses Phase I metabolism, any primary or secondary amine or hydroxylated metabolite formed could be a substrate for Phase II conjugation reactions (e.g., glucuronidation) in vivo.[8][13]
Caption: Predicted Phase I metabolic pathways for 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane.
Experimental Design: A Self-Validating Protocol
The trustworthiness of a metabolic stability assay hinges on a robust, well-controlled protocol. Each component is designed to eliminate confounding variables and ensure that the observed compound depletion is due to enzymatic activity.
Materials & Reagents
Reagent
Specification
Rationale
Test Compound
8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
>97% purity
Human Liver Microsomes
Pooled from multiple donors (e.g., >50)
Averages inter-individual variability in CYP expression and activity.[7]
Buffer
100 mM Potassium Phosphate, pH 7.4
Maintains physiological pH for optimal enzyme function.
Cofactor System
NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase)
Provides a sustained source of NADPH, the required cofactor for CYP activity.[7][9]
Validates that the HLM system is performing within expected activity ranges.
Quenching Solution
Acetonitrile with Internal Standard (e.g., Tolbutamide)
Terminates the enzymatic reaction and aids in accurate quantification by LC-MS/MS.[9]
Experimental Workflow
The workflow is designed for precision and reproducibility.
Caption: High-level workflow for the HLM metabolic stability assay.
Step-by-Step Incubation Protocol
Prepare Reagents: Thaw pooled HLMs and NADPH regenerating system components on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer.
Set Up Incubation Plate: In a 96-well plate, add the HLM suspension to the appropriate wells.
Add Compound: Add the test compound and controls to the HLM suspension to achieve a final concentration of 1 µM. Include a "minus-cofactor" control for the test compound by adding buffer instead of the NADPH system later. The final DMSO concentration should be ≤ 0.25% to avoid inhibiting enzyme activity.[14]
Pre-warm: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking to equilibrate the temperature.
Initiate Reaction: Start the reaction by adding a pre-warmed NADPH regenerating system to all wells (except the minus-cofactor controls). This is the T=0 time point.
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture into a separate 96-well "stop plate" containing cold acetonitrile with a suitable internal standard.[7][14]
Sample Processing: Once all time points are collected, vortex the stop plate and centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated protein.
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound relative to the internal standard.
Data Analysis and Interpretation
Quantitative analysis transforms raw analytical data into meaningful pharmacokinetic parameters.
Primary Data Processing
The peak area ratio of the test compound to the internal standard is calculated for each time point. The percentage of compound remaining at each time point is then determined relative to the T=0 sample.
Calculation of Metabolic Stability Parameters
The rate of disappearance is determined by plotting the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression of this plot represents the elimination rate constant (k).
The results should be tabulated clearly, including the validation controls.
Table 1: Sample Metabolic Stability Data
Compound
t½ (min)
Clint (µL/min/mg protein)
8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
Calculated Value
Calculated Value
Verapamil (High Clearance Control)
< 10
> 80
Warfarin (Low Clearance Control)
> 60
< 12
The calculated Clint value is then used to classify the compound's metabolic liability.
Table 2: Classification of In Vitro Intrinsic Clearance
Clint (µL/min/mg protein)
Classification
Implication for In Vivo Hepatic Clearance
< 12
Low
Low
12 - 80
Intermediate
Intermediate
> 80
High
High
A high Clint value suggests the compound is rapidly metabolized and may suffer from poor bioavailability and a short half-life in vivo. A low Clint value is desirable, indicating higher metabolic stability.
Conclusion and Strategic Next Steps
The in vitro HLM stability assay is an indispensable tool in early drug discovery for triaging compounds based on their metabolic liabilities. This guide provides the theoretical framework and a robust, self-validating protocol for assessing the stability of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane.
If the compound exhibits high clearance: The predicted metabolic pathways (N-demethylation, C-hydroxylation) are likely significant. The next step would be a metabolite identification (MetID) study to confirm the sites of metabolism. This information would guide synthetic chemistry efforts to block these liabilities, for example, by replacing the N-methyl group or introducing fluorine atoms at susceptible positions.
If the compound exhibits low to intermediate clearance: The scaffold is promising from a metabolic perspective. Further studies in hepatocytes would be warranted to investigate the contributions of Phase II metabolism and to obtain a more comprehensive picture of overall hepatic clearance.[15][16]
By systematically applying this protocol, researchers can make data-driven decisions, efficiently optimizing scaffolds like 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane to build drug candidates with a higher probability of clinical success.
References
U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies Cytochrome P450 Enzyme and Transporter-Mediated Drug Interactions Guidance for Industry. FDA. [Link]
U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA. [Link]
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]
Zheng, M., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 849–860. [Link]
Caracoti, A., & Deprez, B. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(2), 119-122. [Link]
Regulations.gov. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry. [Link]
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]
Cruz, L. S., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 289, 117368. [Link]
Evotec (Cyprotex). (n.d.). Microsomal Stability. Retrieved from [Link]
BioIVT. (n.d.). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]
Karageorge, G. N., et al. (2015). Oxa-azaspiro Derivatives: a Novel Class of Triple Re-uptake Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1045-1050. [Link]
Campeau, L. C., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4742–4745. [Link]
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Mechanisms of Mutagenesis, 616, 197-219. [Link]
Patel, M., et al. (2022). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development, 26(2), 337-344. [Link]
Mykhailiuk, P. K., et al. (2021). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. The Journal of Organic Chemistry, 86(4), 3539-3552. [Link]
Synthonix, Inc. (n.d.). 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane. Retrieved from [Link]
NextSDS. (n.d.). 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane — Chemical Substance Information. Retrieved from [Link]
Hypha Discovery. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]
Rehman, A., & Ashmy, E. (2023). Biochemistry, Biotransformation. In StatPearls. StatPearls Publishing. [Link]
Fura, A. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(17), 7451-7480. [Link]
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Irshaid, Y. (n.d.). Drug Biotransformation. [Link]
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CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (n.d.).
Bio-Rad. (2022, September 8). Phase II Drug Metabolism. [Link]
Bolleddula, J., & Chowdhury, S. K. (2023). Unusual Biotransformation Reactions of Drugs and Drug Candidates. Drug Metabolism and Disposition, 51(8), 1045-1058. [Link]
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Navigating the Gatekeeper: A Technical Guide to Assessing Blood-Brain Barrier Permeability of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane Compounds
Authored by: A Senior Application Scientist Introduction: The Spirocyclic Scaffold and the Central Nervous System Challenge The development of therapeutics targeting the central nervous system (CNS) is a formidable chall...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: A Senior Application Scientist
Introduction: The Spirocyclic Scaffold and the Central Nervous System Challenge
The development of therapeutics targeting the central nervous system (CNS) is a formidable challenge, primarily due to the highly selective nature of the blood-brain barrier (BBB). This intricate barrier, formed by tightly packed endothelial cells, meticulously controls the passage of substances into the brain, protecting it from toxins and pathogens while allowing essential nutrients to enter. For medicinal chemists and drug development professionals, designing molecules that can effectively cross this barrier is a critical step in creating effective CNS drugs.
The 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane scaffold has emerged as a promising structural motif in medicinal chemistry. Its unique three-dimensional spirocyclic structure offers a novel chemical space for designing compounds with desirable pharmacological properties. However, the inherent characteristics of this scaffold, including its potential for hydrogen bonding and its specific topology, necessitate a rigorous and multi-faceted approach to evaluating its ability to permeate the BBB.
This in-depth technical guide provides a comprehensive framework for researchers and scientists to assess the BBB permeability of novel compounds based on the 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane core. We will delve into the critical physicochemical properties, detail robust in vitro and in vivo experimental protocols, and explore the utility of computational modeling. The methodologies described herein are designed to be self-validating, providing a clear rationale for each experimental choice to ensure the generation of reliable and translatable data.
I. Physicochemical Properties Governing Blood-Brain Barrier Permeability
The ability of a molecule to cross the BBB is largely dictated by a set of key physicochemical parameters. Understanding and optimizing these properties is the first step in designing CNS-penetrant compounds. For the 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane series, particular attention should be paid to the following:
Lipophilicity (logP/logD): A delicate balance is required. While sufficient lipophilicity is necessary to partition into the lipid membranes of the BBB endothelial cells, excessive lipophilicity can lead to non-specific binding to plasma proteins and peripheral tissues, reducing the free concentration of the drug available to cross the BBB.
Molecular Weight (MW): Generally, smaller molecules (< 400-500 Da) exhibit better BBB permeability. The spirocyclic core of 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane provides a rigid framework that can be functionalized, but careful consideration must be given to the size of the substituents.
Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates well with passive molecular transport through membranes. For CNS drugs, a TPSA of less than 90 Ų is often considered a good starting point. The presence of nitrogen and oxygen atoms in the spirocyclic core contributes to the TPSA, and modifications should be made judiciously.
Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBD) and acceptors (HBA) significantly impacts BBB permeability. A high number of hydrogen bonds can impede the molecule's ability to desolvate and enter the lipid bilayer.
Ionization State (pKa): The charge of a molecule at physiological pH (7.4) is a critical determinant of its ability to cross cell membranes. The diazacyclic nature of the core suggests that the pKa of the nitrogen atoms will play a significant role.
Table 1: Key Physicochemical Parameters for Assessing BBB Permeability of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane Analogs
Parameter
Desired Range for CNS Penetration
Rationale for Importance
Lipophilicity (clogP/logD at pH 7.4)
1 - 3
Balances solubility and membrane partitioning.
Molecular Weight (MW)
< 450 Da
Smaller molecules generally show better passive diffusion.
Topological Polar Surface Area (TPSA)
< 90 Ų
Lower TPSA correlates with higher membrane permeability.
Hydrogen Bond Donors (HBD)
≤ 3
Minimizes strong interactions with the aqueous environment.
Hydrogen Bond Acceptors (HBA)
≤ 7
Reduces the energy penalty for membrane crossing.
Acid Dissociation Constant (pKa)
Basic pKa < 10.5
Influences the charge state at physiological pH; neutral species are more permeable.
Aqueous Solubility
> 60 µM
Sufficient solubility is required for formulation and absorption.
II. In Vitro Assessment of BBB Permeability
In vitro models provide a high-throughput and cost-effective means of screening compounds for their potential to cross the BBB early in the drug discovery process.
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a non-cell-based assay that evaluates the passive permeability of a compound across an artificial lipid membrane. This assay is particularly useful for assessing the transcellular passive diffusion component of BBB penetration.
Experimental Protocol: PAMPA-BBB Assay
Preparation of the Donor Plate:
Dissolve the 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
Dilute the stock solutions in phosphate-buffered saline (PBS) at pH 7.4 to the final desired concentration (typically 10-100 µM), ensuring the final DMSO concentration is ≤ 1%.
Add the compound solutions to the wells of a 96-well donor plate.
Preparation of the Acceptor Plate:
Coat the filter membrane of a 96-well acceptor plate with a brain lipid extract (e.g., porcine brain lipid) dissolved in a volatile organic solvent (e.g., dodecane).
Allow the solvent to evaporate, leaving a lipid layer on the membrane.
Fill the wells of the acceptor plate with PBS at pH 7.4.
Assay Assembly and Incubation:
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."
Incubate the plate assembly at room temperature for a defined period (typically 4-18 hours) with gentle shaking.
Quantification and Data Analysis:
After incubation, separate the plates.
Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
Calculate the effective permeability (Pe) using the following equation:
Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - C_A(t) / C_equilibrium)
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
Causality Behind Experimental Choices:
Brain Lipid Extract: Using a lipid mixture that mimics the composition of the BBB provides a more physiologically relevant assessment of passive permeability compared to simpler artificial membranes.
pH 7.4: This pH is chosen to mimic physiological conditions and accurately assess the ionization state of the test compounds.
LC-MS/MS Analysis: This highly sensitive and specific analytical technique allows for accurate quantification of the test compound, even at low concentrations.
dot
Caption: Workflow for the PAMPA-BBB Assay.
B. Cell-Based In Vitro Models
Cell-based assays provide a more complex and physiologically relevant model of the BBB by incorporating cellular components, including tight junctions and efflux transporters.
Caco-2 Cells: While originating from human colorectal adenocarcinoma, Caco-2 cells form tight junctions and express some efflux transporters, making them a useful surrogate for initial BBB permeability screening.
MDCK-MDR1 Cells: Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux transporter, are a widely used model for specifically assessing P-gp liability.
Experimental Protocol: Bidirectional Permeability Assay using MDCK-MDR1 Cells
Cell Culture and Seeding:
Culture MDCK-MDR1 cells under standard conditions.
Seed the cells onto microporous filter inserts in a 12- or 24-well plate and culture until a confluent monolayer is formed.
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
Permeability Experiment:
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
Apical-to-Basolateral (A-to-B) Transport: Add the test compound to the apical (upper) chamber and transport buffer to the basolateral (lower) chamber.
Basolateral-to-Apical (B-to-A) Transport: Add the test compound to the basolateral chamber and transport buffer to the apical chamber.
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).
Take samples from the receiver chamber at various time points.
Quantification and Data Analysis:
Determine the concentration of the test compound in the samples using LC-MS/MS.
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 is generally considered indicative of active efflux.
Causality Behind Experimental Choices:
TEER Measurement: This provides a quantitative measure of the integrity of the cell monolayer and the tightness of the junctions, ensuring the reliability of the permeability data.
Bidirectional Transport: Measuring permeability in both directions is essential for identifying compounds that are substrates for efflux transporters like P-gp.
Inclusion of a P-gp Inhibitor: Running the assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil) can confirm that the observed efflux is indeed mediated by P-gp.
III. In Vivo Assessment of BBB Permeability
While in vitro models are valuable for screening, in vivo studies in animal models are the gold standard for definitively determining the BBB permeability of a compound.
A. Brain-to-Plasma Concentration Ratio (Kp)
This method involves administering the test compound to an animal (typically a rodent) and, after a set period, measuring its concentration in both the brain and the plasma.
Experimental Protocol: Rodent Brain-to-Plasma Ratio (Kp)
Compound Administration:
Administer the 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane compound to a cohort of rodents (e.g., mice or rats) via a relevant route (e.g., intravenous or oral).
Sample Collection:
At a predetermined time point (e.g., 1 hour post-dose), anesthetize the animals.
Collect a blood sample via cardiac puncture and process it to obtain plasma.
Perfuse the brain with saline to remove any remaining blood.
Harvest the brain tissue.
Sample Processing and Analysis:
Homogenize the brain tissue in a suitable buffer.
Extract the compound from both the plasma and the brain homogenate.
Quantify the concentration of the compound in both matrices using LC-MS/MS.
Data Analysis:
Calculate the Kp value: Kp = C_brain / C_plasma, where C_brain is the concentration in the brain and C_plasma is the concentration in the plasma.
Causality Behind Experimental Choices:
Brain Perfusion: This step is crucial to remove blood from the brain vasculature, ensuring that the measured brain concentration reflects the amount of compound that has actually crossed the BBB and not what is simply present in the blood vessels of the brain.
Multiple Time Points: Assessing Kp at multiple time points can provide insights into the kinetics of brain penetration and clearance.
B. In Situ Brain Perfusion
This technique allows for the direct measurement of the rate of transport across the BBB, independent of peripheral pharmacokinetics.
Experimental Protocol: In Situ Brain Perfusion in Rats
Surgical Preparation:
Anesthetize a rat and expose the common carotid artery.
Ligate the external carotid artery and insert a cannula into the common carotid artery.
Perfusion:
Initiate the perfusion with a physiological buffer containing the test compound at a known concentration.
Perfuse for a short, defined period (e.g., 30-60 seconds).
Sample Collection and Analysis:
Decapitate the animal and collect the brain.
Determine the concentration of the compound in the brain tissue.
Calculate the brain uptake clearance (Cl_in) or the permeability-surface area (PS) product.
Causality Behind Experimental Choices:
Short Perfusion Time: This ensures that the measurement reflects the initial rate of uptake and minimizes the influence of back-flux from the brain to the blood.
Inclusion of a Vascular Marker: A co-perfused compound that does not cross the BBB (e.g., [14C]sucrose) is used to correct for the amount of test compound remaining in the brain vasculature.
dot
Caption: A tiered approach to BBB permeability assessment.
IV. Integrating Data for a Holistic View
No single assay can provide a complete picture of a compound's BBB permeability. A successful strategy involves integrating data from in silico predictions, in vitro screening, and in vivo validation.
Early Stage: Rely on physicochemical property calculations and high-throughput in vitro assays like PAMPA to prioritize compounds.
Lead Optimization: Utilize cell-based models to weed out compounds that are strong P-gp substrates.
Candidate Selection: Confirm the BBB permeability of the most promising leads using in vivo models.
By employing this multi-pronged approach, researchers can make more informed decisions and increase the likelihood of success in developing novel CNS therapeutics based on the 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane scaffold.
V. References
Pardridge, W. M. (2012). Drug transport across the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959–1972. [Link]
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408. [Link]
Doan, K. M. M., et al. (2002). In vitro and in vivo characterization of the brain penetration of a novel cathepsin S inhibitor. Journal of Pharmacology and Experimental Therapeutics, 303(3), 1099–1106. [Link]
Summerfield, S. G., et al. (2007). In vitro and in vivo evaluation of the blood-brain barrier permeability of a G-protein coupled receptor 119 agonist. Journal of Pharmacology and Experimental Therapeutics, 322(1), 205–213. [Link]
Youdim, K. A., et al. (2003). In vitro and in vivo models for assessing the permeability of the blood-brain barrier. Methods and Molecular Biology, 223, 269–289. [Link]
Protocols & Analytical Methods
Method
Synthesis of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane: A Detailed Guide for Medicinal Chemistry
Introduction Spirocyclic scaffolds have garnered significant attention in modern drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual pro...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Spirocyclic scaffolds have garnered significant attention in modern drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property. Among these, the 2-oxa-5,8-diazaspiro[3.5]nonane framework presents a unique combination of a strained oxetane ring and a piperazine moiety. This structural arrangement offers opportunities for exploring new chemical space and developing analogues of existing piperazine-containing drugs with potentially enhanced metabolic stability and solubility. The targeted N-methylation at the 8-position to yield 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane further modulates the compound's basicity and lipophilicity, making it a valuable building block for the synthesis of novel therapeutic agents.
This comprehensive guide provides a detailed, step-by-step synthetic route for the preparation of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, designed for researchers, scientists, and professionals in drug development. The described protocol is based on established chemical transformations and offers insights into the rationale behind the experimental choices, ensuring scientific integrity and reproducibility.
Retrosynthetic Analysis
A plausible retrosynthetic strategy for 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (1) involves the late-stage selective methylation of the 8-amino group. This necessitates a protecting group strategy to differentiate the two nitrogen atoms of the 2-oxa-5,8-diazaspiro[3.5]nonane core (2). The spirocyclic core (2) can be envisioned to be formed from the reduction of the corresponding lactam, 8-benzyl-2-oxa-5,8-diazaspiro[3.5]nonan-6-one (3). This lactam can be synthesized via an intramolecular cyclization of an acylated amino alcohol precursor (4), which, in turn, is derived from the commercially available starting material, (3-(aminomethyl)oxetan-3-yl)methanol (5).
Caption: Retrosynthetic pathway for 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane.
Overall Synthetic Scheme
The forward synthesis is a multi-step process commencing with the protection and acylation of (3-(aminomethyl)oxetan-3-yl)methanol, followed by intramolecular cyclization to form the lactam core. Subsequent reduction, selective protection, methylation, and final deprotection yield the target compound.
Application
Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
Introduction: Embracing Three-Dimensionality in Modern Drug Discovery with Spirocyclic Scaffolds In the landscape of contemporary medicinal chemistry, there is an escalating demand for molecules that possess not only pot...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Embracing Three-Dimensionality in Modern Drug Discovery with Spirocyclic Scaffolds
In the landscape of contemporary medicinal chemistry, there is an escalating demand for molecules that possess not only potent biological activity but also favorable physicochemical properties. A departure from the "flatland" of traditional aromatic compounds towards more three-dimensional structures has been identified as a key strategy in the development of successful drug candidates.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this paradigm shift. Their inherent rigidity and defined three-dimensional geometries offer a unique opportunity to explore novel chemical space and enhance molecular properties such as aqueous solubility and metabolic stability.[1][2] The incorporation of spirocyclic scaffolds can lead to a higher fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved clinical success.[1]
This guide focuses on the application of a unique spirocyclic diamine, 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane , in the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[3] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals and agrochemicals.[3] The use of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane as a nucleophilic coupling partner presents an opportunity to introduce a novel, three-dimensional, and functionalizable motif into aryl and heteroaryl structures.
The presence of the oxetane ring in this spirocycle is of particular significance. The strong σ-electron-withdrawing properties of the oxetane moiety can modulate the basicity of the adjacent nitrogen atoms.[4][5][6] This modulation can be advantageous in fine-tuning the reactivity and pharmacokinetic properties of the resulting arylated products. This document will provide a comprehensive overview of the mechanistic underpinnings of the Buchwald-Hartwig amination, detailed protocols for the use of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, and a discussion of the potential advantages conferred by this unique spirocyclic scaffold.
The Catalytic Cycle: A Mechanistic Overview of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-established catalytic cycle.[3][7][8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted catalytic cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Oxidative Addition: The catalytic cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) species.[3][7] The choice of ligand (L) on the palladium catalyst is critical and can significantly influence the rate of this step.
Amine Coordination and Deprotonation: The newly formed palladium(II) complex then coordinates with the amine nucleophile, in this case, 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane. In the presence of a base, the coordinated amine is deprotonated to form a more nucleophilic amido species. The choice of base is crucial and must be strong enough to deprotonate the amine without causing undesirable side reactions.
Reductive Elimination: The final step of the catalytic cycle is reductive elimination from the palladium(II)-amido complex. This step forms the desired carbon-nitrogen bond, yielding the arylated amine product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][7]
Experimental Protocols: Arylation of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
The following protocols are designed as a starting point for the Buchwald-Hartwig amination of aryl halides with 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane. Optimization of the reaction parameters, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates.
General Considerations:
Inert Atmosphere: Buchwald-Hartwig amination reactions are sensitive to oxygen and moisture. Therefore, all reactions should be performed under an inert atmosphere of argon or nitrogen using standard Schlenk techniques or in a glovebox.
Reagent Purity: The purity of all reagents, especially the aryl halide, amine, and solvent, is crucial for the success of the reaction. Solvents should be anhydrous, and liquid amines may need to be filtered through a plug of activated alumina to remove impurities.
Catalyst and Ligand Selection: A variety of palladium sources and phosphine ligands can be employed. For the coupling of cyclic secondary amines, catalysts such as Pd₂(dba)₃ or Pd(OAc)₂ in combination with bulky, electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos are often effective.[9] The use of pre-formed palladium catalysts can also be advantageous.
Protocol 1: General Procedure for the Amination of Aryl Bromides
This protocol is adapted from general procedures for the coupling of cyclic secondary amines.[10]
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
Seal the Schlenk tube with a rubber septum and evacuate and backfill with argon three times.
Add anhydrous toluene via syringe.
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Figure 2: General experimental workflow for Buchwald-Hartwig amination.
Protocol 2: Microwave-Assisted Amination of Aryl Chlorides
For less reactive aryl chlorides, microwave irradiation can significantly reduce reaction times.
In a microwave vial equipped with a magnetic stir bar, combine the aryl chloride, 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, RuPhos Pd G3, and potassium phosphate.
Add anhydrous 1,4-dioxane.
Seal the vial with a microwave cap.
Place the vial in a microwave reactor and heat to 120-150 °C for 30-60 minutes.
After cooling, work up the reaction as described in Protocol 1.
Key Reaction Parameters and Expected Outcomes
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters.
Pd(0) sources like Pd₂(dba)₃ are often preferred. Pd(II) sources require in-situ reduction. Pre-formed catalysts can offer higher activity and reproducibility.
These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of ligand can be substrate-dependent.
Base
NaOtBu, K₃PO₄, Cs₂CO₃
The base must be strong enough to deprotonate the amine but compatible with the functional groups on the substrates. NaOtBu is a strong, commonly used base. K₃PO₄ and Cs₂CO₃ are milder alternatives.
Solvent
Toluene, 1,4-dioxane, THF
Anhydrous, non-protic solvents are required. Toluene and 1,4-dioxane are frequently used and generally give good results.
Temperature
80-120 °C (conventional heating), 120-150 °C (microwave)
Higher temperatures are often necessary, especially for less reactive aryl halides like chlorides.
Reactant Stoichiometry
1.1-1.5 equivalents of amine
A slight excess of the amine is typically used to ensure complete consumption of the aryl halide.
Advantages of Utilizing 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
The unique structural features of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane are expected to confer several advantages in the context of drug discovery and development:
Three-Dimensionality: The spirocyclic core introduces a rigid, three-dimensional scaffold, which can lead to improved binding affinity and selectivity for biological targets by providing well-defined exit vectors for further functionalization.[2]
Modulated Basicity: The oxetane ring, due to its inductive electron-withdrawing effect, is expected to lower the pKa of the adjacent nitrogen atoms.[4][5][6] This can be beneficial for improving pharmacokinetic properties, such as reducing off-target effects associated with high basicity.
Improved Physicochemical Properties: The incorporation of the oxetane moiety can enhance aqueous solubility and metabolic stability compared to analogous carbocyclic or gem-dimethyl substituted compounds.[2][6]
Novel Chemical Space: The use of this spirocyclic diamine allows for the exploration of novel and underrepresented areas of chemical space, potentially leading to the discovery of new bioactive molecules.[11]
Troubleshooting Common Issues
Issue
Potential Cause
Suggested Solution
Low or No Conversion
Inactive catalyst, poor quality reagents, insufficient temperature
Use a fresh batch of catalyst and high-purity, anhydrous reagents and solvents. Increase the reaction temperature or switch to microwave heating. Consider a different catalyst/ligand combination.
Dehalogenation of Aryl Halide
Presence of water or other protic impurities
Ensure all reagents and solvents are strictly anhydrous.
Formation of Side Products
Reaction with other functional groups, catalyst decomposition
Protect sensitive functional groups on the substrates. Use a pre-formed catalyst to minimize side reactions from catalyst activation.
Difficulty in Product Purification
Similar polarity of starting material and product
Optimize the reaction to drive it to completion. Explore different solvent systems for column chromatography.
Conclusion
The Buchwald-Hartwig amination of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane offers a powerful and efficient method for the synthesis of novel, three-dimensional arylated amines. The unique structural and electronic properties of this spirocyclic diamine make it an attractive building block for medicinal chemistry and drug discovery programs. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this versatile reagent in their synthetic endeavors, paving the way for the development of next-generation therapeutics with improved properties.
References
Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11897-11954. Available at: [Link]
Carreira, E. M., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(12), 1435-1448. Available at: [Link]
Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12491-12513. Available at: [Link]
Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]
Carreira, E. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Angewandte Chemie International Edition, 55(42), 12968-12981. Available at: [Link]
Reymond, J.-L., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available at: [Link]
Carreira, E. M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]
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HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]
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YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]
Onishi, I., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(18), 3581-3587. Available at: [Link]
CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
Fokin, A. A., et al. (2012). Synthesis of 2-Oxaadamantane Derivatives. Symmetry, 4(2), 264-281. Available at: [Link]
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Application Notes and Protocols for the Incorporation of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane into PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Critical Role of the Linker in PROTAC Design and the Emergence of Spirocyclic Scaffolds Proteo...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of the Linker in PROTAC Design and the Emergence of Spirocyclic Scaffolds
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] The formation of a stable ternary complex between the PROTAC, the POI, and the E3 ligase is the crucial first step in this process, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2]
While the choice of ligands dictates the target, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the stability of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[4][5] In recent years, spirocyclic scaffolds have gained significant attention in drug discovery for their ability to impart a unique three-dimensional geometry.[6][7] This rigid, non-planar structure can pre-organize the PROTAC into a conformation that favors the formation of a productive ternary complex, potentially enhancing its potency and selectivity.[8]
This guide provides a detailed exploration of the incorporation of a specific spirocyclic building block, 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane , into PROTAC linkers. We will delve into the rationale for its use, provide step-by-step synthetic protocols, and outline key biophysical and cellular assays for the comprehensive evaluation of the resulting PROTACs.
The Strategic Advantage of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane in PROTAC Linkers
The 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane scaffold offers several compelling advantages for PROTAC linker design:
Three-Dimensionality and Conformational Rigidity: Unlike linear linkers, the spirocyclic core introduces a rigid, three-dimensional element. This can reduce the entropic penalty associated with ternary complex formation by pre-organizing the POI and E3 ligase ligands into a favorable orientation.
Improved Physicochemical Properties: The introduction of sp3-hybridized centers in the spirocycle can lead to improved solubility and reduced lipophilicity compared to more "flat" aromatic linkers. This can, in turn, enhance cell permeability and overall drug-like properties.
Vectorial Diversity: The spirocyclic core provides distinct exit vectors for the attachment of the POI and E3 ligase ligands, allowing for a more precise spatial arrangement within the ternary complex.
Metabolic Stability: The rigid spirocyclic framework can be less susceptible to metabolic degradation compared to flexible alkyl chains.[9]
Below is a diagram illustrating the general workflow for incorporating this spirocyclic building block into a PROTAC.
Caption: General workflow from spirocyclic building block to a fully evaluated PROTAC.
Synthetic Protocols for Incorporating 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane into PROTAC Linkers
The 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane building block is commercially available from suppliers such as Synthonix, Inc.[10] This simplifies the initial stages of PROTAC synthesis. The following protocols detail two common methods for its incorporation into a PROTAC linker: amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".
Protocol 1: Amide Bond Formation
This protocol describes the sequential amide coupling of the spirocyclic diamine with a POI ligand and an E3 ligase ligand, both bearing carboxylic acid functionalities. A protecting group strategy is employed to ensure regioselective coupling.
Standard laboratory glassware and purification equipment (flash chromatography system, HPLC)
Step-by-Step Procedure:
First Amide Coupling:
Dissolve mono-Boc protected 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (1.0 eq) and the POI ligand-COOH (1.1 eq) in anhydrous DMF.
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by LC-MS.
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to obtain the Boc-protected spirocycle-linker-POI ligand conjugate.
Boc Deprotection:
Dissolve the purified conjugate from step 1 in a 1:1 mixture of DCM and TFA.
Stir at room temperature for 1-2 hours until LC-MS analysis indicates complete removal of the Boc group.
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
Second Amide Coupling:
Dissolve the deprotected intermediate from step 2 (1.0 eq) and the E3 ligase ligand-COOH (1.1 eq) in anhydrous DMF.
Add HATU (1.2 eq) and DIPEA (3.0 eq, to neutralize the TFA salt and facilitate coupling).
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
Work-up and purify as described in step 1. The final purification is often performed by preparative HPLC to ensure high purity of the final PROTAC.
Protocol 2: "Click Chemistry" (CuAAC)
This protocol is advantageous for its high efficiency and modularity.[6][11][12] It involves reacting an azide-functionalized ligand with an alkyne-functionalized ligand, with the spirocycle incorporated into one of the linker arms.
Propargyl bromide or an appropriate alkyne-containing electrophile
Azide-functionalized POI or E3 ligase ligand (or a linker precursor)
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
Sodium ascorbate
tert-Butanol
Water
Standard laboratory glassware and purification equipment
Step-by-Step Procedure:
Functionalization of the Spirocycle:
To a solution of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (1.0 eq) and a suitable base (e.g., K2CO3, 2.0 eq) in a solvent like acetonitrile, add propargyl bromide (1.1 eq) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction for the formation of the mono-alkynated product by LC-MS.
Work-up by filtering the solids and concentrating the filtrate. Purify the crude product by flash chromatography to isolate the mono-alkyne functionalized spirocycle.
CuAAC Reaction:
In a flask, dissolve the azide-functionalized ligand (e.g., POI-linker-N3) (1.0 eq) and the alkyne-functionalized spirocycle from step 1 (1.1 eq) in a 1:1 mixture of t-butanol and water.
Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq) followed by an aqueous solution of CuSO4·5H2O (0.1 eq).
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture will typically turn from blue to a greenish-brown color.
Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
The resulting intermediate can then be coupled to the second ligand (E3 ligase ligand) using appropriate chemistry (e.g., amide coupling). Final purification is typically achieved via preparative HPLC.
Biophysical and Cellular Evaluation of Spirocycle-Containing PROTACs
A comprehensive evaluation of the newly synthesized PROTAC is essential to understand its mechanism of action and efficacy. This involves a combination of biophysical and cellular assays.
Biophysical Assays for Ternary Complex Characterization
The formation of a stable ternary complex is a prerequisite for successful protein degradation.[1] The following assays are instrumental in characterizing this key interaction.
SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions.[8][13]
Protocol Outline: SPR Analysis of Ternary Complex Formation
Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.
Binary Interaction Analysis:
Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary binding kinetics (kon, koff) and affinity (KD).
Separately, determine the binary affinity of the PROTAC for the POI in solution.
Ternary Complex Analysis:
Inject a constant, saturating concentration of the PROTAC mixed with a series of concentrations of the POI over the E3 ligase surface.
The resulting sensorgrams will reflect the formation of the ternary complex.
Data Analysis:
Fit the sensorgram data to appropriate binding models to determine the kinetics and affinity of the ternary complex.
Calculate the cooperativity factor (α), which is the ratio of the binary affinities to the ternary affinity. An α value greater than 1 indicates positive cooperativity, suggesting that the binding of one protein enhances the binding of the other.
Parameter
Description
Significance
KD (Binary)
Dissociation constant for PROTAC binding to either the POI or E3 ligase alone.
Indicates the intrinsic affinity of each "warhead" of the PROTAC.
KD (Ternary)
Dissociation constant for the formation of the POI-PROTAC-E3 ligase complex.
A lower KD value signifies a more stable ternary complex.
Cooperativity (α)
A measure of the influence of the binary interactions on the stability of the ternary complex.
High positive cooperativity often correlates with potent degradation.[8]
TR-FRET is a proximity-based assay that is well-suited for high-throughput screening and characterization of ternary complex formation.[4][14]
Protocol Outline: TR-FRET Assay for Ternary Complex Formation
Reagent Preparation:
Use a tagged POI (e.g., GST-tagged) and a tagged E3 ligase (e.g., His-tagged).
Prepare a terbium-labeled anti-GST antibody (donor) and a fluorescently labeled anti-His antibody (acceptor).
Assay Setup:
In a microplate, add the tagged POI, tagged E3 ligase, and the donor and acceptor antibodies.
Add a serial dilution of the PROTAC.
Incubation and Measurement:
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the complex to form.
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.
Data Analysis:
The TR-FRET signal will be proportional to the amount of ternary complex formed.
Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, where the signal decreases at very high PROTAC concentrations due to the formation of binary complexes.
Cellular Assays for PROTAC Activity
Ultimately, the efficacy of a PROTAC must be demonstrated in a cellular context.
This assay allows for the real-time measurement of ternary complex formation within living cells.[7][15][16]
Caption: Principle of the NanoBRET™ assay for ternary complex formation.
Protocol Outline: NanoBRET™ Assay
Cell Line Preparation:
Co-express the POI fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag® in a suitable cell line.
Assay Execution:
Label the HaloTag®-E3 ligase with a fluorescent HaloTag® ligand.
Add the NanoBRET™ substrate.
Treat the cells with a serial dilution of the PROTAC.
Measurement:
Measure both the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals using a luminometer.
Data Analysis:
Calculate the NanoBRET™ ratio. An increase in this ratio indicates the formation of the ternary complex.
Determine the EC50 for ternary complex formation.
These assays directly measure the reduction in the levels of the target protein.
Protocol Outline: Western Blot for Protein Degradation
Cell Treatment: Treat cultured cells with varying concentrations of the PROTAC for a set period (e.g., 24 hours).
Cell Lysis: Lyse the cells and quantify the total protein concentration.
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
Immunoblotting: Probe the membrane with a primary antibody specific to the POI and a loading control protein (e.g., actin or tubulin).
Detection: Use a labeled secondary antibody and a suitable detection reagent to visualize the protein bands.
Data Analysis:
Quantify the band intensities using densitometry.
Normalize the POI signal to the loading control.
Calculate the percentage of protein remaining relative to the vehicle-treated control.
Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
In-Cell Western™ Assay: This is a higher-throughput alternative to traditional Western blotting that is performed in a microplate format.[17][18] It involves fixing and permeabilizing cells in the plate, followed by immunofluorescent staining for the POI and a normalization protein. The fluorescence is then read on an imaging system.
Parameter
Description
Significance
DC50
The concentration of PROTAC that induces 50% degradation of the target protein.
A key measure of PROTAC potency.
Dmax
The maximum percentage of protein degradation achieved.
Indicates the efficacy of the PROTAC.
Time-dependence
The rate at which the PROTAC induces degradation.
Provides insight into the kinetics of the degradation process.
Conclusion
The incorporation of rigid, three-dimensional scaffolds like 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane into PROTAC linkers represents a promising strategy for developing next-generation targeted protein degraders with enhanced potency and improved drug-like properties. The synthetic protocols and evaluation assays detailed in this guide provide a comprehensive framework for researchers to explore this exciting area of chemical space. By carefully designing and characterizing these novel PROTACs, the scientific community can continue to unlock the full therapeutic potential of targeted protein degradation.
References
Zhang, X., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(5), 2136-2143. [Link]
SciSpace. (n.d.). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. SciSpace. [Link]
Selvita. (n.d.). NanoBRET assays for PROTAC evaluation in the cellular context. Selvita. [Link]
Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966-1973*. [Link]
Royal Society of Chemistry. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology. [Link]
Technology Networks. (2025). Development And Application of "Click Chemistry" In ADC And PROTAC. Technology Networks. [Link]
Daniels, D. L., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods in Molecular Biology, 2385, 153-177. [Link]
Oxford Academic. (2025). Rapid synthesis of proteolysis-targeting chimeras by consecutive click assembly. Bulletin of the Chemical Society of Japan. [Link]
National Center for Biotechnology Information. (n.d.). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. PubMed Central. [Link]
Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Life Sciences. [Link]
BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. [Link]
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Synthonix, Inc. (n.d.). 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane. Synthonix, Inc. [Link]
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The Ascendance of a Novel Morpholine Bioisostere: Application Notes for 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane in Drug Design
Introduction: Beyond the Flatland of Morpholine in Medicinal Chemistry For decades, the morpholine ring has been a stalwart companion in drug discovery, prized for its ability to enhance aqueous solubility and introduce...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Beyond the Flatland of Morpholine in Medicinal Chemistry
For decades, the morpholine ring has been a stalwart companion in drug discovery, prized for its ability to enhance aqueous solubility and introduce a basic nitrogen center.[1][2] Its prevalence in over 20 FDA-approved drugs is a testament to its utility.[3] However, the morpholine moiety is not without its drawbacks. Its conformational flexibility can be a double-edged sword, and more critically, it is often susceptible to metabolic degradation, primarily through oxidation at the carbon atoms adjacent to the nitrogen and oxygen.[4][5] This metabolic liability can lead to poor pharmacokinetic profiles and the formation of potentially undesirable metabolites.
In the relentless pursuit of drug candidates with superior "drug-like" properties, medicinal chemists are increasingly venturing into the three-dimensional chemical space.[6] This has led to the rise of spirocyclic scaffolds as bioisosteric replacements for traditional ring systems.[7] Spirocycles, characterized by two rings sharing a single carbon atom, offer a rigid and defined three-dimensional geometry. This rigidity can pre-organize functional groups for optimal target binding and shield metabolically susceptible positions.[8]
This technical guide focuses on a particularly promising morpholine bioisostere: 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane . We will delve into its advantages over morpholine, provide a detailed synthetic protocol, and present a case study illustrating its application in enhancing the developability of a drug candidate. Furthermore, we will outline a comprehensive protocol for evaluating the metabolic stability of compounds incorporating this novel scaffold.
The Strategic Advantage of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
The incorporation of the 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane moiety offers several distinct advantages over the traditional morpholine ring, primarily stemming from its unique three-dimensional and rigid structure.
Enhanced Three-Dimensionality and Increased sp³ Character: The spirocyclic nature of this bioisostere inherently increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ is strongly correlated with improved clinical success rates, as it leads to greater saturation and a departure from the "flat" structures often associated with poor solubility and promiscuous binding.[4]
Improved Metabolic Stability: The quaternary spirocenter and the defined spatial arrangement of the methyl group can sterically hinder the approach of metabolic enzymes, such as cytochrome P450s, to the susceptible C-H bonds adjacent to the nitrogen and oxygen atoms. This can significantly reduce the rate of oxidative metabolism compared to the more flexible and exposed morpholine ring. Spirocyclic structures in general are known to enhance metabolic stability.[8]
Modulation of Physicochemical Properties: The replacement of a morpholine ring with 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane can favorably modulate key physicochemical properties. Studies on similar azaspirocycles have demonstrated a reduction in lipophilicity (LogD) and an increase in aqueous solubility.[4][6] The N-methylation also influences the basicity (pKa) of the distal nitrogen, which can be fine-tuned to optimize target engagement and pharmacokinetic properties.[9]
Novel Chemical Space and Intellectual Property: The use of novel, three-dimensional scaffolds like 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane allows for the exploration of new chemical space, providing opportunities for the development of drug candidates with unique structure-activity relationships (SAR) and stronger intellectual property positions.
Synthetic Protocol for 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
While 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane is commercially available from specialized suppliers, a reliable synthetic route is essential for analog synthesis and process development. The following proposed synthesis is based on established methodologies for the construction of related diazaspirocycles.
Application Note: Amide Bond Formation with 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
Executive Summary The drive to improve the physicochemical properties of drug candidates has led to the widespread adoption of spirocyclic scaffolds as bioisosteres for traditional flat heterocycles like piperazine and m...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The drive to improve the physicochemical properties of drug candidates has led to the widespread adoption of spirocyclic scaffolds as bioisosteres for traditional flat heterocycles like piperazine and morpholine. 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (CAS: 1369143-13-4) is a highly valuable building block in medicinal chemistry[1]. By incorporating an oxetane ring fused to a diazepane/piperazine-like system, this scaffold increases the fraction of sp3-hybridized carbons (
Fsp3
), enhances aqueous solubility, and reduces metabolic liabilities associated with cytochrome P450 oxidation[2][3].
This application note provides an authoritative, self-validating guide for performing amide bond formations at the sterically hindered secondary amine (N5 position) of this spirocycle, detailing the mechanistic rationale and optimized protocols using HATU and EDC/HOBt coupling systems.
Physicochemical Rationale: Why Use This Spirocycle?
The substitution of a planar piperazine ring with a 2-oxa-5,8-diazaspiro[3.5]nonane derivative fundamentally alters the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile[4]. The oxetane oxygen acts as a potent hydrogen-bond acceptor while simultaneously lowering the lipophilicity (logP) of the parent molecule[3]. Furthermore, the spirocyclic core projects substituents into a distinct three-dimensional vector, often improving target binding affinity through the Thorpe-Ingold effect[2].
Physicochemical property enhancements driven by the spirocyclic oxetane scaffold.
Data Presentation: Scaffold Comparison
Property / Feature
Standard Piperazine
8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
Causality / Impact
Geometry
Planar (Chair conformation)
3D / Orthogonal rings
High
Fsp3
reduces off-target toxicity and aggregation.
Lipophilicity (logP)
Baseline
Lowered
Oxetane acts as a hydrophilic sink, improving solubility.
Metabolic Stability
Prone to
α
-oxidation
Highly Stable
Spiro-fusion sterically blocks CYP450 access to
α
-carbons.
Amine Reactivity
High (Unencumbered)
Moderate (Sterically hindered)
Requires highly active coupling agents (e.g., HATU)[5].
Mechanistic Overview of Amide Coupling
The reactive site on 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is the secondary amine at the 5-position. Because this nitrogen is directly adjacent to the quaternary spiro carbon (position 4), it is sterically encumbered. Standard coupling agents like DCC or unmodified EDC often result in sluggish reaction kinetics and poor yields[6].
To overcome this, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is the reagent of choice for discovery-scale synthesis[5]. The presence of the nitrogen atom in the HOAt (7-aza-1-hydroxybenzotriazole) leaving group creates an intramolecular hydrogen bond that accelerates the nucleophilic attack of the hindered spirocyclic amine[5].
For process-scale or libraries where uronium byproducts are undesirable, EDC/HOBt can be utilized, provided the reaction is allowed extended time or mild heating, as the HOBt active ester is less reactive than the HOAt ester[6].
HATU-mediated amide coupling workflow for sterically hindered spirocyclic amines.
Experimental Protocols
Protocol A: High-Efficiency Coupling using HATU/DIPEA (Discovery Scale)
This protocol is self-validating: pre-activation prevents guanidinylation of the spirocycle, and pH control ensures the tertiary amine does not trap the product in the aqueous layer.
Reagents:
Carboxylic Acid (1.0 equiv)
8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (1.1 to 1.2 equiv)
HATU (1.2 equiv)
N,N-Diisopropylethylamine (DIPEA) (3.0 to 5.0 equiv)
Anhydrous DMF or DCM (0.1 M to 0.2 M)
Step-by-Step Methodology:
Pre-activation (Critical Step): Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv), followed by HATU (1.2 equiv). Stir the mixture at room temperature for 15–20 minutes.
Causality: HATU can react directly with amines to form unreactive guanidinium species. Pre-forming the HOAt active ester completely consumes the HATU before the valuable spirocyclic amine is introduced[5].
Amine Addition: Add 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (1.1 equiv) to the activated ester solution.
Reaction Monitoring: Stir at room temperature. Monitor via LC-MS.
Validation Check: The reaction is complete when the mass of the active ester disappears and the product mass (
[M+H]+=Massacid+142.20−18.02
) dominates. Due to steric hindrance, this may take 2 to 12 hours.
Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous
NaHCO3
(to remove HOAt and acidic impurities) and brine.
Caution: Do not wash with strong aqueous acids (e.g., 1M HCl). The 8-methyl tertiary amine is highly basic; acidic workup will protonate the product, pulling it entirely into the aqueous layer.
Purification: Dry the organic layer over
Na2SO4
, concentrate, and purify via reverse-phase HPLC or silica gel chromatography (using a gradient of DCM/MeOH with 1%
NH4OH
to prevent streaking of the basic amine).
Protocol B: Scalable Coupling using EDC/HOBt (Process Scale)
Ideal for larger scales where the removal of tetramethylurea (TMU) from HATU couplings is problematic[7].
Activation: Dissolve the carboxylic acid, HOBt, and DIPEA in DCM. Cool to 0 °C. Add EDC·HCl portion-wise. Stir for 30 minutes at 0 °C, then warm to room temperature for 30 minutes[6].
Coupling: Add the spirocyclic amine. Because HOBt esters are less reactive than HOAt esters, the reaction with this hindered amine may require gentle heating (40 °C) for 12–24 hours[6][8].
Aqueous Workup: Dilute with DCM. Wash with water (to remove EDC urea byproduct and HOBt) and saturated
NaHCO3
.
Validation Check: If the reaction stalls at 50% conversion, verify the pH of the reaction mixture. The basicity of the 8-methyl group can act as a proton sink; if the pH drops below 8, the secondary amine becomes protonated and unreactive. Add an additional 1.0 equiv of DIPEA if necessary.
Troubleshooting & Optimization Matrix
Observation
Mechanistic Cause
Corrective Action
Guanidinium Byproduct Formation
Amine reacted directly with HATU before the acid was activated.
Strictly enforce the 15-minute pre-activation time before adding the spirocycle.
Low Yield / Stalled Reaction
Steric hindrance at N5 preventing attack on the active ester.
Switch from EDC/HOBt to HATU/DIPEA. If using HATU, gently heat the reaction to 40 °C.
Product Lost During Workup
The 8-methyl tertiary amine was protonated during an acidic wash.
Maintain aqueous washes at pH > 8 (use saturated
NaHCO3
). Extract with 10% MeOH in DCM if the product is highly polar.
Streaking on Silica Gel
Strong interaction between the tertiary amine and acidic silanol groups.
Add 1-5% Triethylamine (TEA) or aqueous
NH4OH
to the mobile phase to cap silanol sites.
References
Synthonix, Inc. "8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane - [M82566]" Synthonix Catalog. Available at:[Link]
Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews (2016). Available at:[Link]
Panchal, M., et al. "Synthetic oxetanes in drug discovery: where are we in 2025?" Taylor & Francis (2025). Available at:[Link]
RSC Publishing. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[3]hexanes and spiro[3.3]heptanes." RSC Advances (2025). Available at: [Link]
National Institutes of Health (PMC). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." NIH Public Access (2020). Available at: [Link]
Application Note & Protocol: A Scalable Approach to the Synthesis of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane Building Blocks
Authored by: A Senior Application Scientist Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery In the contemporary landscape of medicinal chemistry, the demand for novel molecular architectu...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: A Senior Application Scientist
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the contemporary landscape of medicinal chemistry, the demand for novel molecular architectures with enhanced three-dimensionality is ever-present. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable scaffolds. Their inherent rigidity and three-dimensional nature offer an escape from the "flatland" of traditional aromatic compounds, often leading to improved physicochemical and pharmacokinetic properties such as enhanced solubility, metabolic stability, and target-binding affinity[1][2][3]. The 2-oxa-5,8-diazaspiro[3.5]nonane core, which integrates an oxetane ring with a piperazine moiety through a spirocyclic junction, represents a compelling building block for the development of next-generation therapeutics. The oxetane motif is a known bioisostere for carbonyl and gem-dimethyl groups, capable of positively influencing aqueous solubility and metabolic stability[1]. This guide provides a comprehensive, in-depth protocol for the scale-up synthesis of a key derivative, 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, designed for researchers and professionals in drug development.
Strategic Approach to Synthesis: A Multi-Step Pathway
The synthesis of spirocyclic diamines often involves multi-step sequences that require careful planning and execution, especially when considering scalability.[4][5][6] A robust synthetic strategy for 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane involves the initial construction of a suitable N-protected piperazine precursor, followed by the formation of the spirocyclic oxetane ring, and concluding with selective N-methylation. This approach allows for controlled functionalization and purification at each stage, which is critical for achieving high purity in the final product on a larger scale.
The proposed synthetic route leverages a key intramolecular cyclization to form the spirocyclic core. This method is often advantageous in scale-up scenarios as it can be more efficient and lead to higher yields compared to intermolecular approaches. The choice of protecting groups is also a critical consideration to ensure orthogonality and high-yielding deprotection steps.
Visualizing the Synthetic Workflow
The following diagram outlines the key transformations in the proposed synthesis of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane.
Caption: Proposed synthetic workflow for 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane.
Detailed Experimental Protocols
The following protocols are designed for the synthesis of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane on a laboratory scale, with considerations for future scale-up.
Part 1: Synthesis of tert-Butyl 4-methylpiperazine-1-carboxylate
Rationale: The initial step involves the protection of one of the nitrogen atoms of 1-methylpiperazine. The tert-butyloxycarbonyl (Boc) group is chosen as the protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Materials:
1-Methylpiperazine
Di-tert-butyl dicarbonate (Boc₂O)
Triethylamine (Et₃N)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a stirred solution of 1-methylpiperazine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
Quench the reaction with saturated aqueous sodium bicarbonate solution.
Separate the organic layer and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl 4-methylpiperazine-1-carboxylate.
Part 2: Synthesis of tert-Butyl 4-(hydroxymethyl)-4-hydroxypiperidine-1-carboxylate
Rationale: This step introduces the necessary functional groups for the subsequent cyclization to form the oxetane ring. The reaction of the deprotected piperidone with paraformaldehyde under basic conditions yields the desired diol.
Materials:
tert-Butyl 4-oxopiperidine-1-carboxylate
Paraformaldehyde
Potassium carbonate (K₂CO₃)
Methanol (MeOH)
Water
Procedure:
To a suspension of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and paraformaldehyde (2.0 eq) in a mixture of methanol and water, add potassium carbonate (1.5 eq).
Heat the reaction mixture to reflux and stir for 24 hours.
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
Extract the aqueous residue with ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product, tert-butyl 4-(hydroxymethyl)-4-hydroxypiperidine-1-carboxylate, can often be used in the next step without further purification.
Part 3: Synthesis of tert-Butyl 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate
Rationale: This is the key spirocyclization step. The primary alcohol is first converted to a better leaving group (tosylate), followed by an intramolecular Williamson ether synthesis under basic conditions to form the oxetane ring.
Sodium hydride (NaH, 60% dispersion in mineral oil)
Anhydrous tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
Tosylation: To a stirred solution of tert-butyl 4-(hydroxymethyl)-4-hydroxypiperidine-1-carboxylate (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portionwise.
Stir the reaction mixture at 0 °C for 4 hours.
Pour the reaction mixture into ice-water and extract with ethyl acetate.
Wash the combined organic extracts with saturated aqueous copper (II) sulfate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.
Cyclization: To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of the crude tosylate in anhydrous THF dropwise.
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
Extract the mixture with ethyl acetate.
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate.
Part 4: Synthesis of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
Rationale: The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.
To a solution of tert-butyl 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate (1.0 eq) in dichloromethane at 0 °C, add trifluoroacetic acid (10 eq) dropwise.
Stir the reaction mixture at room temperature for 2 hours.
Concentrate the reaction mixture under reduced pressure.
Dissolve the residue in dichloromethane and carefully neutralize with saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with dichloromethane.
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane.
Process Optimization and Scale-Up Considerations
Parameter
Laboratory Scale
Scale-Up Consideration
Solvent Selection
Standard laboratory solvents (DCM, THF, Ethyl Acetate)
Evaluate greener solvent alternatives and solvent recycling protocols.
Implement in-line process analytical technology (PAT) for real-time monitoring.
Purification
Flash column chromatography
Develop crystallization or distillation methods for purification to avoid chromatography.
Safety
Standard laboratory safety protocols.
Conduct a thorough process safety assessment (e.g., HAZOP study), especially for the use of sodium hydride and exothermic reactions.
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Sodium Hydride (NaH): A flammable solid that reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).
Trifluoroacetic Acid (TFA): A corrosive acid. Handle with care and avoid inhalation of vapors.
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Minimize exposure and handle in a fume hood.
For detailed safety information, always refer to the Safety Data Sheets (SDS) for each reagent used.
Conclusion
The protocol outlined in this application note provides a robust and scalable pathway for the synthesis of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, a valuable building block for drug discovery. By understanding the rationale behind each synthetic step and considering the key parameters for scale-up, researchers can efficiently produce this and related spirocyclic diamines for the advancement of their research and development programs. The exploration of such three-dimensional scaffolds is a promising avenue for the discovery of novel therapeutics with improved pharmacological profiles.[3][7]
References
CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (URL: )
Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. (URL: [Link])
Spirocyclic Diamine Scaffolds for Medicinal Chemistry - R Discovery. (URL: [Link])
An improved synthesis of 2-oxa-7-azaspiro[2][4]nonane and analogs as novel reagents in medicinal chemistry | Request PDF - ResearchGate. (URL: [Link])
Spirocyclic Diamine Scaffolds for Medicinal Chemistry - Reymond Research Group. (URL: [Link])
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing). (URL: [Link])
8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane - [M82566] - Synthonix, Inc. (URL: [Link])
Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection | Organic Letters. (URL: [Link])
Synthesis of 2-Oxaadamantane Derivatives - PMC. (URL: [Link])
One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones | Journal of the American Chemical Society - ACS Publications. (URL: [Link])
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF - ResearchGate. (URL: [Link])
Application Note: Advanced NMR Characterization of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
Scientific Context & Structural Significance In modern drug discovery, spirocyclic scaffolds have emerged as privileged structures, allowing medicinal chemists to "escape from flatland" by introducing inherent three-dime...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Context & Structural Significance
In modern drug discovery, spirocyclic scaffolds have emerged as privileged structures, allowing medicinal chemists to "escape from flatland" by introducing inherent three-dimensionality, increasing
Fsp3
character, and providing rigid vector projections for pharmacophores . Specifically, the integration of an oxetane ring into a spirocyclic system acts as a highly effective bioisostere for gem-dimethyl or carbonyl groups. Oxetanes dramatically improve aqueous solubility, reduce metabolic liabilities (such as cytochrome P450 degradation), and modulate the basicity of adjacent amines without disproportionately increasing lipophilicity .
The target molecule, 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (CAS: 1369143-13-4), is a highly functionalized spirocycle combining an oxetane ring with a 1-methylpiperazine derivative. The spiro junction at C-4 connects the two rings orthogonally. Accurate structural characterization of this scaffold is critical for quality control and downstream synthetic functionalization. This application note details a robust, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously assign the
1H
and
13C
resonances of this complex spirocycle.
Experimental Design & Causality (E-E-A-T)
As a Senior Application Scientist, I emphasize that NMR elucidation for compact spirocycles is not merely about running standard pulses; it requires a logical sequence of experiments tailored to the molecule's unique topology.
The Spiro Center Challenge (HMBC Dependency): The quaternary spiro carbon (C-4) lacks attached protons, making it entirely invisible in standard
1H
and COSY spectra. To bridge the oxetane and piperazine rings, Heteronuclear Multiple Bond Correlation (HMBC) is mandatory. HMBC reveals critical
2JCH
and
3JCH
couplings from the oxetane protons (H-1/H-3) and the piperazine protons (H-9) to C-4, proving the spiro-connectivity .
Diastereotopic Oxetane Protons: The orthogonal projection of the oxetane ring relative to the rapidly flipping piperazine chair creates a pseudo-axial and pseudo-equatorial environment. Consequently, the protons on C-1 and C-3 are diastereotopic. High-resolution 1D
1H
NMR is required to resolve the resulting AB quartet (or two distinct doublets) caused by geminal coupling (
2JHH≈6.0
Hz).
Self-Validating Trustworthiness: To ensure quantitative accuracy and artifact-free 2D spectra, the protocol mandates precise 90° pulse calibration (tuning/matching) and strict temperature equilibration. A poorly calibrated pulse will result in severe
t1
noise in the HMBC, obscuring the critical spiro-correlations.
Step-by-Step NMR Protocol
Phase 1: Sample Preparation
Weighing: Accurately weigh 15.0 mg of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (ensure the sample is completely dry to prevent water peak interference).
Solvation: Dissolve the compound in 600 µL of high-purity
CDCl3
(99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
Transfer: Transfer the solution to a high-quality 5 mm NMR tube. Self-Validation Step: Inspect the tube visually to ensure no particulates or air bubbles are present in the active volume, which would otherwise distort the magnetic field homogeneity.
Phase 2: Instrument Setup (600 MHz Spectrometer with CryoProbe)
Temperature Control: Insert the sample and equilibrate the probe to exactly 298.0 K for 5 minutes. This prevents convection currents that degrade 2D line shapes.
Lock and Shim: Lock the spectrometer on the
CDCl3
deuterium signal. Perform 3D gradient shimming (Z1-Z5, X, Y) until the TMS line width at half-height is
≤0.6
Hz.
Tune and Match (Critical): Manually or automatically tune and match the probe for both
1H
and
13C
channels. This maximizes sensitivity and ensures that the applied RF pulses deliver exact flip angles.
Phase 3: Acquisition Parameters
Execute the following pulse sequences sequentially to build the structural proof:
1H
NMR (zg30): 16 scans, 64k data points, spectral width 12 ppm, relaxation delay (D1) = 2.0 s.
13C{1H}
NMR (zgpg30): 1024 scans, 64k data points, spectral width 220 ppm, D1 = 2.0 s.
COSY (cosygpqf): 256
t1
increments, 2 scans per increment. Maps the isolated C-6 to C-7 ethylene bridge.
The logic of structural elucidation follows a strict hierarchy, moving from 1D profiling to complex 3D spatial mapping. The diagram below illustrates this self-validating workflow.
Figure 1: Logical NMR workflow for the structural elucidation of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane.
References
Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. URL:[Link]
Stepan, A. F., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery, 20(12), 1621-1638. URL:[Link]
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. URL:[Link]
Nguyen, T., et al. (2021). Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes. ChemRxiv. URL:[Link]
Application
Application and Protocol for Enhancing Aqueous Solubility of Active Pharmaceutical Ingredients (APIs) Using 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
Introduction: The Challenge of Poor Aqueous Solubility in Drug Development The therapeutic efficacy of an orally administered active pharmaceutical ingredient (API) is intrinsically linked to its aqueous solubility. A si...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Challenge of Poor Aqueous Solubility in Drug Development
The therapeutic efficacy of an orally administered active pharmaceutical ingredient (API) is intrinsically linked to its aqueous solubility. A significant portion of new chemical entities emerging from drug discovery pipelines, estimated to be as high as 90%, exhibit poor water solubility.[1][2] This low solubility can lead to insufficient drug absorption, resulting in low bioavailability and high inter-patient variability, ultimately hindering clinical development and therapeutic application.[3] The Biopharmaceutical Classification System (BCS) categorizes APIs based on their solubility and permeability, with Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) compounds presenting the most significant formulation challenges.[1]
Various strategies have been developed to address the issue of poor aqueous solubility, including physical modifications like micronization and nanomilling to increase the surface area, and chemical modifications such as salt formation and the creation of amorphous solid dispersions.[1][4][5] The use of excipients that can form complexes with the API, such as cyclodextrins and various polymers, is another widely employed and effective approach.[2][6][7]
This application note introduces a novel approach to enhancing API solubility through the use of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane , a unique spirocyclic compound. Spirocycles are increasingly recognized in medicinal chemistry for their ability to impart favorable physicochemical properties to molecules, including improved solubility and metabolic stability, due to their inherent three-dimensional nature.[8][9][10][11][12] We will explore the potential of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane as a novel excipient for solubility enhancement and provide detailed protocols for its application and evaluation.
8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane: A Novel Excipient for Solubility Enhancement
8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is a spirocyclic compound featuring a unique three-dimensional structure with both hydrogen bond donors and acceptors. Its distinct architecture may allow for effective interaction with poorly soluble APIs, disrupting the crystal lattice of the API and facilitating its dissolution in aqueous media.
Table 1: Physicochemical Properties of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
The solubility-enhancing effect of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is hypothesized to occur through the formation of a stable, soluble complex with the API. The spirocyclic nature of the molecule provides a rigid scaffold, while the presence of nitrogen and oxygen atoms allows for the formation of hydrogen bonds and other non-covalent interactions with the API. This complex formation can prevent the self-aggregation of API molecules and increase their affinity for the aqueous solvent.
Experimental Protocols
The following protocols provide a step-by-step guide for evaluating the potential of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane to enhance the aqueous solubility of a model poorly soluble API.
Protocol 1: Preparation of API-Excipient Complexes
This protocol describes the preparation of a solid dispersion of the API and 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane using the solvent evaporation method.
Accurately weigh the API and 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane in various molar ratios (e.g., 1:1, 1:2, 1:5).
Dissolve both the API and the excipient in a minimal amount of the chosen organic solvent in a round-bottom flask.
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (typically 40-60°C).
A thin film of the API-excipient complex will form on the inner surface of the flask.
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
Collect the dried solid dispersion and store it in a desiccator until further use.
Caption: Workflow for the preparation of an API-excipient solid dispersion.
Protocol 2: Determination of Aqueous Solubility
This protocol outlines the equilibrium shake-flask method to determine the aqueous solubility of the pure API and the prepared API-excipient complexes.[15][16]
Materials:
Pure API
Prepared API-excipient solid dispersions
Phosphate buffered saline (PBS), pH 7.4
Centrifuge
HPLC system with a suitable column and detector
Syringe filters (0.22 µm)
Procedure:
Prepare a series of vials containing a fixed volume of PBS (e.g., 10 mL).
Add an excess amount of the pure API or the API-excipient solid dispersion to each vial to ensure a saturated solution is formed.
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24, 48, or 72 hours) to reach equilibrium.
After incubation, centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved solid.
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.
Dilute the filtered samples with a suitable mobile phase and analyze the concentration of the dissolved API using a validated HPLC method.
The experiment should be performed in triplicate for each sample.
Caption: Workflow for determining the aqueous solubility of the API and its complexes.
Characterization of API-Excipient Complexes
To understand the nature of the interaction between the API and 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, the solid dispersions can be characterized using various analytical techniques.
Table 2: Analytical Techniques for Characterization
Technique
Purpose
Differential Scanning Calorimetry (DSC)
To investigate the thermal properties and determine if the API is in an amorphous or crystalline state within the complex.
X-Ray Powder Diffraction (XRPD)
To confirm the crystalline or amorphous nature of the API in the solid dispersion.
Fourier-Transform Infrared Spectroscopy (FTIR)
To identify potential intermolecular interactions (e.g., hydrogen bonding) between the API and the excipient.
Nuclear Magnetic Resonance (NMR) Spectroscopy
To elucidate the specific sites of interaction between the API and the excipient in solution.
Data Presentation and Interpretation
The results of the solubility study should be presented in a clear and concise manner. A table comparing the aqueous solubility of the pure API with that of the various API-excipient complexes is recommended.
Table 3: Example of Comparative Solubility Data
Sample
Molar Ratio (API:Excipient)
Aqueous Solubility (µg/mL) ± SD
Fold Increase in Solubility
Pure API
-
5.2 ± 0.4
-
Complex 1
1:1
25.8 ± 1.9
5.0
Complex 2
1:2
58.1 ± 3.5
11.2
Complex 3
1:5
102.4 ± 6.7
19.7
Regulatory Considerations for a Novel Excipient
The use of a novel excipient, such as 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, in a pharmaceutical formulation requires careful consideration of the regulatory landscape.[17][18] Unlike APIs, there is no standalone regulatory approval pathway for excipients in many jurisdictions, including the United States.[19] The excipient is reviewed as part of the new drug application. Therefore, comprehensive safety and toxicity data for the novel excipient are essential.[20] Collaboration with regulatory agencies early in the development process is highly recommended to ensure a smooth path to approval.
Conclusion
8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane presents a promising, albeit novel, avenue for enhancing the aqueous solubility of poorly soluble APIs. Its unique spirocyclic structure offers the potential for strong intermolecular interactions with drug molecules, leading to the formation of soluble complexes. The protocols outlined in this application note provide a robust framework for researchers and drug development professionals to evaluate the efficacy of this and other novel excipients in their formulation strategies. Further characterization of the API-excipient complex is crucial for understanding the underlying mechanism of solubility enhancement and for supporting regulatory submissions. As the demand for effective drug delivery systems for poorly soluble compounds continues to grow, the exploration of innovative excipients like 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane will be critical to advancing new therapies.
References
A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6). Retrieved from [Link]
Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 2). Pharmaceutical Technology. Retrieved from [Link]
An Alternative Method of Drug-Excipient Characterization. TA Instruments. Retrieved from [Link]
Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. (2023). Pharmaceuticals. Retrieved from [Link]
Selected Applications of Spirocycles in Medicinal Chemistry. (2018). ResearchGate. Retrieved from [Link]
Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (2022, April 19). Dow Development Labs. Retrieved from [Link]
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, May 31). Drug Development & Delivery. Retrieved from [Link]
Solubility Enhancement Excipients. American Pharmaceutical Review. Retrieved from [Link]
How to Approach Excipient Qualification with the FDA. (2022, November 17). Premier Research. Retrieved from [Link]
Key strategies central to overcoming poor API solubility. (n.d.). Almac Group. Retrieved from [Link]
Revealing the Solubility Enhancement of Active Pharmaceutical Ingredients through Eutectic Mixtures Formation: A Parameter Study. (2024, July 13). Crystal Growth & Design. Retrieved from [Link]
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024, January 18). Expert Opinion on Drug Discovery. Retrieved from [Link]
Background Document Novel Excipients: A Collaborative Initiative between the IQ Consortium and IPEC Americas. (n.d.). Regulations.gov. Retrieved from [Link]
4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online. Retrieved from [Link]
The Spirocycle Surge in Drug Discovery. (2025, September 29). Drug Hunter. Retrieved from [Link]
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 15). DNDi. Retrieved from [Link]
Best practices in dealing with novel excipients. (2020, February 16). Biopharma Excellence. Retrieved from [Link]
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019, October 22). SciSpace. Retrieved from [Link]
8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
Pharmacoinformatics in Drug–Excipient Interactions. (2025, December 16). Molecular Pharmaceutics. Retrieved from [Link]
Characterization of Complex Excipients and Formulations. (2017, November 4). U.S. Food and Drug Administration. Retrieved from [Link]
Technical Note: Solubility Measurements. (n.d.). Pion Inc. Retrieved from [Link]
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). World Health Organization. Retrieved from [Link]
Experimentally determined pH-dependent API solubility using a globally harmonized protocol. (n.d.). ResearchGate. Retrieved from [Link]
8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane. (n.d.). Synthonix, Inc. Retrieved from [Link]
Annex 4. (n.d.). World Health Organization. Retrieved from [Link]
Technical Support Center: Synthesis of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
Welcome to the technical support hub for the synthesis of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexit...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support hub for the synthesis of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing this valuable spirocyclic scaffold. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane. A plausible and efficient synthetic approach involves the reaction of a dielectrophilic oxetane precursor with 1-methylpiperazine. The following troubleshooting guide is based on this proposed reaction pathway.
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Caption: Proposed synthetic pathway for 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane.
Q1: My reaction yield is consistently low, or I am not observing any product formation. What are the likely causes and how can I improve the yield?
A1: Low yields in this spirocyclization are a common challenge and can stem from several factors. A systematic approach to troubleshooting is essential.
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature are critical for favoring the intramolecular cyclization over side reactions.
Causality: A base that is too strong or a temperature that is too high can lead to the decomposition of the oxetane ring or promote elimination side reactions.[1] Conversely, conditions that are too mild may result in a sluggish or incomplete reaction.
Solution: Systematically screen reaction parameters. Begin with a milder, non-nucleophilic base such as potassium carbonate or cesium carbonate in a polar aprotic solvent like acetonitrile or DMF at room temperature. If the reaction is slow, gradually increase the temperature.
Parameter
Recommended Starting Conditions
Troubleshooting Variations
Solvent
Acetonitrile, DMF
Dioxane, THF
Base
K₂CO₃, Cs₂CO₃
DIPEA, Et₃N
Temperature
Room Temperature (20-25°C)
40-80°C (monitor for decomposition)
Concentration
High dilution (0.01-0.05 M)
Varies, but high dilution favors intramolecular cyclization
Purity of Starting Materials: Impurities in the starting materials, particularly in the 3,3-bis(bromomethyl)oxetane, can significantly impact the reaction outcome.
Causality: Dihydrolyzed or oligomeric impurities in the oxetane precursor will not lead to the desired product and can complicate purification. The 1-methylpiperazine should be anhydrous, as water can react with the bromomethyl groups.
Solution: Ensure the purity of 3,3-bis(bromomethyl)oxetane using NMR and/or GC-MS. If necessary, purify it by vacuum distillation or column chromatography. Use anhydrous 1-methylpiperazine and dry solvents.
Side Reactions: The primary competing reactions are intermolecular polymerization and the formation of half-substituted piperazine intermediates.
Causality: At higher concentrations, the probability of an intermolecular reaction between the starting materials increases, leading to oligomers or polymers.
Solution: Employ high-dilution conditions to favor the intramolecular cyclization. This can be achieved by the slow addition of one of the reactants to a dilute solution of the other.
Q2: I am observing multiple spots on my TLC/LC-MS, and purification by column chromatography is proving difficult. How can I improve the purity of my product?
A2: The presence of multiple products indicates competing reaction pathways. Effective purification requires understanding the nature of these impurities.
Identification of Byproducts:
Causality: Common byproducts include the mono-alkylated piperazine, where only one bromomethyl group has reacted, and oligomeric species. The polarity of these byproducts can be very similar to the desired product, making chromatographic separation challenging.
Solution: Attempt to identify the major byproducts using LC-MS. If a significant amount of the mono-alkylated intermediate is present, you can try to force the reaction to completion by increasing the reaction time or temperature.
Alternative Purification Strategies:
Causality: The basic nature of the product and byproducts can lead to tailing on silica gel chromatography.
Solution:
Acid-Base Extraction: Before chromatography, perform an acid-base workup. Extract the crude reaction mixture with a dilute acid (e.g., 1M HCl) to pull the basic product and byproducts into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or K₂CO₃) and extract the product back into an organic solvent like dichloromethane.
Modified Chromatography: Use a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1%), to improve peak shape during column chromatography. Alternatively, chromatography on neutral or basic alumina can be effective.
Crystallization/Salt Formation: The product may be amenable to crystallization from a suitable solvent system. Alternatively, forming a salt (e.g., hydrochloride or oxalate) can facilitate purification through crystallization.
Frequently Asked Questions (FAQs)
Q3: What are the most critical parameters to control during the synthesis of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane?
A3: The three most critical parameters are:
Reagent Stoichiometry: A slight excess of 1-methylpiperazine (e.g., 1.1-1.2 equivalents) can help ensure complete consumption of the more valuable oxetane precursor. However, a large excess can complicate purification.
Reaction Concentration: As mentioned, high dilution is crucial to promote the desired intramolecular cyclization and minimize polymerization.
Choice of Base: A non-nucleophilic base is essential to prevent it from competing with the piperazine as a nucleophile. Inorganic bases like potassium or cesium carbonate are often good choices.[2]
Q4: Are there alternative synthetic routes to consider?
A4: Yes, alternative strategies could be employed, particularly if the primary route proves problematic.
Stepwise Approach: One could first synthesize a mono-substituted intermediate, such as 3-((4-methylpiperazin-1-yl)methyl)oxetan-3-yl)methanol, and then convert the remaining hydroxyl group into a leaving group for a subsequent intramolecular cyclization. This can offer better control but adds steps to the synthesis. The synthesis of related oxetane precursors often starts from materials like 3-Bromo-2-(bromomethyl)propan-1-ol.[3]
Building the Piperazine Ring Last: It may be possible to start with a spiro-oxetane precursor that already contains a protected diamine, and then perform the N-methylation and cyclization in the final steps.
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Caption: A decision-making workflow for troubleshooting low yields.
Purification techniques for 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane reaction mixtures
Welcome to the Technical Support Center for the isolation and purification of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane . As a highly polar, water-soluble spirocyclic diamine, this compound presents notoriously difficult...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation and purification of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane .
As a highly polar, water-soluble spirocyclic diamine, this compound presents notoriously difficult purification challenges. Its structure features an oxetane ring fused to a piperazine-like core, containing both a secondary amine and a tertiary N-methyl amine. These functional groups result in high basicity, extreme hydrophilicity, and a strong propensity to irreversibly bind to standard acidic silica gel.
This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and step-by-step Standard Operating Procedures (SOPs) to ensure high-yield recovery and exceptional purity.
Diagnostic Troubleshooting Matrix
Before selecting a purification route, consult the quantitative and physicochemical data below to understand the behavior of your reaction mixture.
The oxetane oxygen and dual amines act as strong hydrogen bond acceptors/donors, causing massive yield loss during standard aqueous workups.
Amine pKa
~8.5 – 9.5
The basic nitrogens will protonate in neutral/mildly acidic conditions. The "2 pH Rule" dictates that the mobile phase pH must be >11.5 to maintain the free-base form [1].
The compound lacks a UV chromophore. Ninhydrin will stain the secondary amine; Dragendorff's will stain the tertiary amine.
Optimal Stationary Phase
Amine-functionalized silica (KP-NH) or SCX-2 Resin
Bare silica features acidic silanols (pKa ~4.5) that form strong ionic bonds with the basic amines, causing severe streaking [2].
Deep-Dive FAQs: Understanding the Causality
Q: I am losing all my product during the aqueous extraction. How do I recover it?
A: Your product is partitioning into the aqueous layer because the spirocyclic oxetane-diamine core is highly water-soluble. Standard liquid-liquid extraction (e.g., DCM/Water) will fail.
Self-Validating Fix: Abandon aqueous extraction. Instead, use a Strong Cation Exchange (SCX) "Catch-and-Release" strategy. SCX resins (like propylsulfonic acid) have a pKa < 1. When you load your crude aqueous or organic mixture onto the resin, the basic amines are protonated and ionically bound to the resin. You can then wash away all neutral/acidic impurities and release the pure product using an ammonia/methanol solution [3].
Q: Why does my product streak from the baseline to the solvent front on normal-phase silica?
A: Standard silica gel is decorated with acidic silanol groups. When 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane travels through the column, it undergoes an acid-base reaction with the stationary phase.
Self-Validating Fix: You must mask the silanols. If you must use bare silica, modify your mobile phase with 1-5% Triethylamine (TEA) or aqueous ammonium hydroxide (NH₄OH) (e.g., a gradient of DCM / MeOH / NH₄OH 90:9:1). The TEA/NH₃ acts as a sacrificial base, neutralizing the silanols so your product can elute as a tight band [2]. For optimal results, switch to an amine-functionalized silica column (e.g., KP-NH), which permanently masks the silanols [4].
Q: How do I separate the 8-methylated product from the unmethylated precursor (2-oxa-5,8-diazaspiro[3.5]nonane)?
A: Both are highly basic, but the unmethylated precursor has two secondary amines, whereas your product has one secondary and one tertiary amine. This subtle difference in hydrogen bonding and steric bulk can be exploited using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) at a high pH. Using a C18 column with a mobile phase of Water (10 mM Ammonium Bicarbonate, pH 10) and Acetonitrile will suppress ionization, allowing the slightly more lipophilic 8-methylated product to elute later than the unmethylated precursor [5].
Purification Workflows & Decision Logic
Decision matrix for selecting the optimal spirocyclic diamine purification route.
Standard Operating Procedures (SOPs)
SOP 1: SCX "Catch-and-Release" Isolation
Use this protocol to isolate the diamine directly from crude reaction mixtures (including aqueous or DMF solutions) without liquid-liquid extraction.
Mechanism of Strong Cation Exchange (SCX) for basic amine isolation.
Materials: SCX-2 (Propylsulfonic acid) SPE cartridge, Methanol (MeOH), 2.0 M Ammonia in Methanol.
Conditioning: Flush the SCX-2 cartridge with 3 Column Volumes (CV) of MeOH. Do not let the resin dry.
Loading: Dilute your crude mixture in MeOH (or load aqueous directly) and pass it through the cartridge at a flow rate of 1-2 mL/min. The basic nitrogens of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane will protonate and bind to the stationary phase.
Washing: Wash the cartridge with 3-5 CV of MeOH (or DCM, then MeOH). Self-Validation: Spot the wash on a TLC plate; it should contain zero product (no Ninhydrin stain), confirming successful "catch".
Elution: Elute the target compound using 3-5 CV of 2.0 M Ammonia in MeOH. The ammonia deprotonates the diamine, releasing it from the resin.
Concentration: Evaporate the methanolic ammonia under reduced pressure to yield the pure free-base amine.
SOP 2: Amine-Modified Flash Chromatography
Use this protocol if SCX yields a mixture of the target compound and basic byproducts (e.g., unmethylated starting material) requiring chromatographic resolution.
Column Selection: Do not use standard bare silica. Select an amine-functionalized column to prevent acid-base interactions between the spirocycle and the stationary phase.
Equilibration: Equilibrate the column with 100% Hexanes (or DCM if the compound is insoluble in hexanes).
Loading: Dissolve the crude free-base amine in a minimum volume of DCM and dry-load it onto a small amount of Celite or KP-NH silica.
Gradient Elution: Run a gradient from 0% to 100% EtOAc in Hexanes. If the compound is highly retained, transition to a secondary gradient of 0% to 15% MeOH in EtOAc.
Fraction Analysis: Because the compound lacks a UV chromophore, monitor fractions using TLC stained with Ninhydrin (heat required) or Dragendorff's reagent.
References
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Knowledge Base. Available at:[Link]
Biotage. (2023). Is there an easy way to purify organic amines? Biotage Knowledge Base. Available at:[Link]
Biotage. (n.d.). ISOLUTE® Si Propylsulfonic Acid (SCX-2). Biotage Application Notes. Available at:[Link]
Teledyne Isco. (n.d.). Flash chromatography purification of high pKa organic compounds with Teledyne Isco's specialty RediSep columns. Academia.edu. Available at:[Link]
Google Patents. (2024). WO2024138206A1 - Fluoropyridopyrimidine and fluoroquinazoline derivaties and methods of use thereof (Details reverse-phase HPLC purification of complex 2-oxa-5,8-diazaspiro[3.5]nonane derivatives).
Troubleshooting
Preventing side reactions during 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane alkylation
Technical Support Center: Alkylation of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane Welcome to the technical support guide for the N-alkylation of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane. This document is designed for rese...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Alkylation of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
Welcome to the technical support guide for the N-alkylation of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-tested insights into preventing common side reactions during the synthesis of N5-substituted derivatives of this valuable spirocyclic scaffold.
The unique structure of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, featuring both a secondary (N5) and a tertiary (N8) amine, presents a specific set of challenges. The primary goal is typically the selective mono-alkylation of the more nucleophilic secondary amine at the N5 position. However, the reaction is often complicated by over-alkylation, which leads to the formation of a quaternary ammonium salt. This guide provides a structured approach to troubleshooting these issues through a series of common questions and detailed protocols.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the N-alkylation of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, explaining the underlying chemical principles and offering validated solutions.
Question 1: My reaction mixture shows a significant byproduct with a higher molecular weight than the desired product. What is it, and how can I prevent its formation?
Answer: This is the most common side reaction and the byproduct is almost certainly the N5,N5-dialkylated quaternary ammonium salt. This occurs because the desired mono-alkylated product, now a tertiary amine, can be more nucleophilic than the starting secondary amine, leading to a second alkylation event.[1] This "runaway" alkylation can significantly reduce the yield of the target compound.
Causality & Prevention Strategy:
The key to preventing this over-alkylation is to control the reaction kinetics to favor the initial mono-alkylation.
Control Stoichiometry: Use a slight excess of the 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane starting material (e.g., 1.2 to 1.5 equivalents) relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent and is more likely to react with the more abundant starting material.[2]
Slow Reagent Addition: Add the alkylating agent dropwise or via syringe pump to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C).[2][3] This maintains a low instantaneous concentration of the electrophile, minimizing the chance of it reacting with the already-formed product.[3]
Vigilant Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction immediately after the starting amine has been consumed to prevent the product from being converted to the quaternary salt.[2]
Optimize Base and Solvent: Use a non-nucleophilic base that is just strong enough to deprotonate the secondary amine. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are excellent starting points.[2][4]
Question 2: The reaction is very slow or does not proceed to completion, leaving a large amount of unreacted starting material. What factors should I investigate?
Answer: A stalled or incomplete reaction is typically due to insufficient activation of the nucleophile (the amine) or low reactivity of the electrophile (the alkylating agent) under the chosen conditions.
Troubleshooting Steps:
Evaluate the Base: The deprotonation of the secondary amine is critical for its nucleophilicity. If a weak base like sodium bicarbonate is being used, it may be insufficient.
Solution: Switch to a stronger, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) is often highly effective due to the high solubility of its salts in organic solvents and the "cesium effect," which enhances the nucleophilicity of the amine.[2] Potassium carbonate is a more economical but also very effective choice.[5]
Assess the Alkylating Agent: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl.[2] If you are using an alkyl chloride, the reaction may be inherently slow.
Solution: Consider switching to the corresponding alkyl bromide or iodide. Alternatively, if you must use an alkyl chloride, the addition of a catalytic amount of sodium or potassium iodide (e.g., 0.1 eq) can facilitate the reaction via an in situ Finkelstein reaction, transiently forming the more reactive alkyl iodide.[4]
Optimize Solvent and Temperature: The solvent plays a crucial role in dissolving the reactants and mediating the reaction.
Solution: Ensure you are using a polar aprotic solvent (e.g., DMF, DMSO, ACN).[2] These solvents effectively solvate the cation of the base, leaving the anion more available to deprotonate the amine. If the reaction is still slow at room temperature, gentle heating (e.g., 50-70 °C) can significantly increase the rate. However, monitor carefully for byproduct formation at higher temperatures.[2]
Question 3: How can I be certain that alkylation is occurring selectively at the N5-secondary amine and not the N8-tertiary amine?
Answer: Selectivity is overwhelmingly favored at the N5 position due to a combination of electronic and steric factors.
Electronic Effects: Secondary amines are generally more nucleophilic than tertiary amines. The lone pair on the N5 nitrogen is more available for attack on an electrophile compared to the N8 nitrogen.
Steric Hindrance: The N8 position is a tertiary amine already substituted with a methyl group. This, combined with the rigid spirocyclic structure, creates significant steric hindrance that shields the nitrogen's lone pair from an incoming alkylating agent.[6][7] The approach to the N5 nitrogen is considerably less hindered.
Under standard alkylation conditions (as described in this guide), the formation of a quaternary salt at the N8 position is kinetically and thermodynamically disfavored. This side product is rarely observed unless exceptionally reactive alkylating agents (e.g., Meerwein's salt, methyl triflate) and harsh conditions are employed. Standard analytical techniques like ¹H NMR, ¹³C NMR, and HMBC can unequivocally confirm the site of alkylation.
Visualizing the Reaction Pathway
The following diagram illustrates the desired reaction leading to the mono-N5-alkylated product versus the common over-alkylation side reaction.
Caption: Desired mono-alkylation vs. over-alkylation side reaction.
Frequently Asked Questions (FAQs)
Q: What are the best general-purpose starting conditions for this alkylation?A: A robust starting point is to use 1.2 equivalents of the spiro-diamine, 1.0 equivalent of an alkyl bromide, and 1.5 equivalents of potassium carbonate in acetonitrile (ACN) at room temperature, adding the alkyl bromide slowly. Monitor by TLC every 30-60 minutes.
Q: Are there alternative alkylation methods that inherently avoid over-alkylation?A: Yes. Reductive amination is an excellent and often superior strategy for synthesizing N-alkylated amines while completely avoiding the issue of over-alkylation.[1] This two-step, one-pot process involves:
Reacting the 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane with an aldehyde or ketone to form an intermediate iminium ion.
Reducing the iminium ion in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the final N-alkylated product.[3]
Q: How does the choice of leaving group on the alkylating agent (e.g., Br, I, OTs, OMs) affect the reaction?A: The leaving group's ability to depart influences the reactivity of the alkylating agent. The general order of reactivity is: Triflate (OTf) > Iodide (I) > Bromide (Br) > Mesylate (OMs) > Tosylate (OTs) > Chloride (Cl). Using a more reactive agent (like an alkyl iodide) will speed up the reaction but also increases the risk of over-alkylation. A less reactive agent (like a chloride) may require more forcing conditions (e.g., heat) but provides better control.[2]
Data & Reagent Selection Tables
For optimal results, careful selection of reagents is crucial. The tables below summarize key properties of common choices.
Table 1: Common Bases for N-Alkylation
Base
pKa of Conjugate Acid
Strength
Common Solvents
Notes
K₂CO₃
10.3
Moderate
ACN, DMF
Cost-effective and widely used. Good first choice.[2]
Cs₂CO₃
10.3
Moderate
ACN, DMF, THF
Often gives higher yields due to the "cesium effect".[2]
DIPEA
10.7
Moderate
DCM, ACN, DMF
Organic base, acts as a proton scavenger. Non-nucleophilic.
| NaH | ~36 | Very Strong | THF, DMF | Use with caution. Requires anhydrous conditions. Can be too reactive. |
Technical Support Center: Solubility Troubleshooting for 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected solubility bottlenecks when handling complex spirocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected solubility bottlenecks when handling complex spirocycles.
Handling 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (CAS: 1369143-13-4)[1] requires a paradigm shift. The instinct is to treat it like a standard piperazine, but the spiro-fused oxetane ring fundamentally alters its solvation sphere. The causality behind most solubility failures with this molecule stems from two competing structural features: the dense polarity of the oxetane oxygen (which acts as a powerful hydrogen-bond acceptor) and the high nucleophilicity of the secondary amine at position 5.
This guide is designed to diagnose your specific solubility issues, explain the underlying chemical mechanisms, and provide field-proven, self-validating protocols to get your synthesis back on track.
Part 1: Diagnostic Workflows
Before altering your solvent system, use the following diagnostic logic to determine if your solubility issue is intrinsic (polarity mismatch) or extrinsic (environmental degradation).
Caption: Diagnostic workflow for identifying and resolving organic solubility failures.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: My previously clear stock solution in dichloromethane (DCM) became a cloudy white suspension overnight. What happened?The Causality: Your free base amine has reacted with atmospheric carbon dioxide. The secondary amine at position 5 is sterically accessible and highly basic. When exposed to air, it rapidly absorbs CO₂ to form a carbamate/carbonate salt. While the free base is highly soluble in DCM, the resulting carbonate salt is completely insoluble in non-polar and weakly polar organic solvents, leading to rapid precipitation.
The Fix: Store stock solutions under argon or nitrogen. To recover your current batch, follow Protocol A below.
Q2: During an aqueous workup, my compound is staying in the water layer. How do I force it into the organic phase?The Causality: This is the classic "Oxetane Effect." The incorporation of an oxetane ring drastically increases aqueous solubility—often by factors of 4 to 4000 compared to gem-dimethyl analogs[2]. The oxetane oxygen acts as a dense hydrogen-bond acceptor, creating a tight hydration shell[3]. If your aqueous layer is even slightly neutral, the amine is protonated, and the combined hydrophilicity of the oxetane and the ammonium ion makes extraction into ethyl acetate or DCM nearly impossible.
The Fix: You must suppress ionization and disrupt the hydration shell. Follow Protocol B to utilize salting-out mechanics and 2-MeTHF.
Q3: My batch of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is a viscous oil, but the literature suggests it should be a solid. Is it impure?The Causality: Not necessarily. Spirocyclic amines are notoriously hygroscopic. The absorption of ambient moisture leads to hydrate formation, which depresses the crystal lattice energy and drops the melting point, turning the solid into a viscous oil.
The Fix: Perform an azeotropic distillation. Dissolve the oil in dry toluene and concentrate it under reduced pressure at 45 °C. Repeat this three times to strip away the water lattice.
Part 3: Quantitative Data & Solvent Compatibility
To prevent polarity mismatches, refer to this quantitative breakdown of solvent compatibilities for this specific spirocycle.
Solvent
Dielectric Constant (ε)
Solubility (Free Base)
Solubility (Carbonate Salt)
Application Notes & Causality
Hexane / Heptane
~1.9
Poor
Insoluble
Avoid for solvation. Excellent as an anti-solvent for controlled crystallization.
Toluene
~2.4
Moderate
Insoluble
Ideal for azeotropic drying (Dean-Stark). Poor for long-term cold storage.
Dichloromethane
~9.1
Excellent
Poor (Cloudy)
Standard reaction solvent, but highly susceptible to atmospheric CO₂ precipitation.
2-MeTHF
~6.2
Excellent
Poor
Superior for liquid-liquid extraction; offers better phase separation than THF[4].
Methanol
~33.0
Excellent
Excellent
Universal solvent. However, difficult to remove completely without bumping.
Water
~80.1
Excellent
Excellent
Compound is highly hydrophilic. Requires pH > 10 and NaCl saturation to extract.
Part 4: Self-Validating Experimental Protocols
Protocol A: Carbonate Reversal and Free-Basing
Use this protocol to rescue cloudy organic stock solutions that have degraded due to CO₂ absorption.
Biphasic Setup: To your cloudy organic suspension (e.g., in DCM), add an equal volume of 1M aqueous NaOH.
Vigorous Mixing: Stir the biphasic mixture vigorously at room temperature for 15 minutes.
Self-Validation Checkpoint: Watch the organic layer. As the NaOH neutralizes the carbonate salt and releases CO₂ gas, the free base amine will partition back into the organic phase. The previously cloudy organic layer will become completely transparent , validating that the issue was carbonate formation, not decomposition.
Separation: Transfer to a separatory funnel and collect the clear organic layer.
Drying: Dry the organic layer over anhydrous Na₂SO₄. (Expert tip: Avoid MgSO₄, as the highly basic spiro-amine can weakly coordinate to magnesium ions, reducing your yield).
Concentration: Filter and concentrate under reduced pressure.
Use this protocol when the "Oxetane Effect" traps your product in the aqueous phase. Recent process chemistry optimizations highlight 2-MeTHF as a superior organic solvent for spirocyclic amine extraction[4].
Caption: Step-by-step LLE pathway for highly polar oxetane-amines.
Thermal Control: Cool the aqueous layer containing the amine to 5 °C to prevent volatile loss.
Basification: Adjust the aqueous layer to pH > 10 using 6M NaOH to ensure complete deprotonation of both the secondary and tertiary amines.
Salting Out: Add solid NaCl to the aqueous layer until no more dissolves (saturation). This disrupts the oxetane's hydrogen-bonding network.
Extraction: Extract with 3 portions of (2 volumes each).
Self-Validation Checkpoint: Unlike standard THF, which will misce with water and form a single phase, 2-MeTHF will form a sharp, distinct phase boundary floating on top of the aqueous layer, proving that the solvent system is successfully rejecting the water phase.
Isolation: Combine the 2-MeTHF organics, dry over Na₂SO₄, and evaporate to yield the pure free base.
Part 5: References
Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2010.[Link]
Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016.[Link]
St-Jean, F., et al. "Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade." Organic Process Research & Development, 2024.[Link]
Storage conditions and chemical stability of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
Welcome to the Technical Support Center for 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (CAS: 1369143-13-4) . As a highly versatile spirocyclic building block, this compound combines the basicity of a piperazine core with t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (CAS: 1369143-13-4) . As a highly versatile spirocyclic building block, this compound combines the basicity of a piperazine core with the metabolic stability and high aqueous solubility imparted by an oxetane ring. However, its unique structural features—specifically the strained 4-membered oxetane ether and the nucleophilic secondary amine—require precise handling to prevent degradation.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the chemical stability and experimental success of this reagent.
To troubleshoot effectively, we must first understand how the spiro-oxetane modification alters the baseline behavior of the piperazine core. The incorporation of the oxetane ring drastically changes the molecule's hydration energy, basicity, and spatial profile compared to traditional gem-dimethyl or unsubstituted analogs.
Q1: My stock solution of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane has developed a cloudy precipitate. What caused this, and is the reagent ruined?Causality: The cloudiness is a classic symptom of atmospheric degradation. The molecule contains a highly nucleophilic secondary amine at position 5. When exposed to ambient air, aliphatic diamines rapidly absorb carbon dioxide (CO₂ ) and moisture to form insoluble carbamate and carbonate salts 3.
Resolution: The reagent is not ruined, but it must be "free-based" before use in sensitive reactions (e.g., Buchwald-Hartwig cross-couplings or peptide couplings), as the carbamate salt will severely depress nucleophilicity and reaction yields. See the purification protocol in Section 4.
Q2: How should I store the neat compound to guarantee long-term chemical stability?Causality: Because the oxetane ring makes the compound highly hygroscopic, and the secondary amine acts as a CO₂ sink, the compound must be isolated from both moisture and air.
Resolution: Store the compound neat (undissolved) at -20°C in a tightly sealed, amber glass vial. The headspace must be purged with a heavy inert gas (Argon is preferred over Nitrogen as it is denser and blankets the solid more effectively).
Q3: Is the oxetane ring stable under standard synthetic reaction conditions?Causality: Oxetanes are robust under strongly basic, neutral, and reductive conditions. However, the intrinsic ring strain of the 4-membered ether makes it highly susceptible to Lewis and Brønsted acids. Exposure to strong acids (e.g., Trifluoroacetic acid, BF₃·OEt₂) will protonate the oxetane oxygen, triggering an acid-catalyzed ring opening that yields a primary alcohol 1.
Resolution: Always maintain a reaction pH > 6. If your synthetic sequence requires acidic deprotection steps later on, carefully control the stoichiometry of the acid, lower the reaction temperature to 0°C, and closely monitor the reaction via LC-MS to prevent oxetane degradation.
Section 3: Diagnostic & Troubleshooting Workflows
When a reaction involving 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane fails or yields unexpected byproducts, use the following logical workflow to isolate the degradation pathway.
Degradation pathways and troubleshooting logic for spirocyclic oxetane-piperazine derivatives.
Section 4: Standard Operating Procedures (SOPs)
Protocol: Free-Basing and Purification of Degraded Diamines
If your reagent has absorbed CO₂ and formed a carbamate salt, use this self-validating liquid-liquid extraction protocol to restore the free amine.
Self-Validating Checkpoint: The successful dissociation of the carbamate salt is visually confirmed when the cloudy, opaque organic suspension becomes completely transparent immediately following the alkaline wash.
Step-by-Step Methodology:
Dissolution: Dissolve the degraded 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane in Dichloromethane (DCM) at a ratio of 10 mL per gram of compound.
Alkaline Wash: Transfer the solution to a separatory funnel. Add an equal volume of cold 1 M NaOH.
Causality: The high pH (>12) deprotonates the ammonium species, driving the chemical equilibrium away from the carbamate state back to the free amine and water-soluble sodium carbonate.
Extraction: Vigorously shake and vent. Separate the organic layer. Extract the aqueous layer twice more with fresh DCM to ensure complete recovery of the highly polar spirocycle.
Drying: Combine the organic layers and dry over anhydrous Sodium Sulfate (Na₂SO₄).
Critical Causality: Do not use Magnesium Sulfate (MgSO₄). MgSO₄ is slightly acidic and can interact with the oxetane ring or the basic amines, leading to product loss.
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at a water bath temperature not exceeding 30°C to prevent thermal degradation.
Storage: Immediately purge the receiving flask with Argon, seal tightly, and store at -20°C.
Step-by-step free-basing and purification workflow for carbamate-contaminated diamines.
Protocol: Analytical Validation via NMR
Before committing the reagent to a multi-step synthesis, verify its structural integrity.
¹H NMR (CDCl₃): Inspect the characteristic oxetane protons (typically appearing as distinct doublets or a multiplet between 4.5 – 4.9 ppm). If the oxetane ring has undergone acid-catalyzed opening, these peaks will shift significantly upfield (closer to 3.5 – 4.0 ppm) due to the formation of a primary alcohol.
¹³C NMR: Check for a peak at ~160 ppm. The presence of a carbonyl resonance in this region strongly indicates that the secondary amine has absorbed CO₂ to form a carbamate.
References
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications
URL
Comparison of the CO2 Absorption Characteristics of Aqueous Solutions of Diamines: Absorption Capacity, Specific Heat Capacity, and Heat of Absorption | Energy & Fuels - ACS Publications
URL
Oxetanes in drug discovery: structural and synthetic insights | PubMed - National Institutes of Health
URL
Technical Support Center: Catalyst Selection for 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane N-arylation
Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges with the Buchwald-Hartwig amination of highly hindered spirocyclic am...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges with the Buchwald-Hartwig amination of highly hindered spirocyclic amines.
The substrate , 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane , presents a unique trifecta of synthetic challenges:
Extreme Steric Hindrance: The target secondary amine (N5) is immediately adjacent to a quaternary spiro carbon (C4), heavily shielding the nitrogen lone pair.
Competitive Coordination: The tertiary amine (N8-methyl) can act as a competitive ligand, poisoning the palladium catalyst.
Chemoselectivity: The 2-oxa moiety (oxetane ring) is sensitive to harsh nucleophilic bases at elevated temperatures.
Below, you will find field-proven troubleshooting insights, quantitative ligand benchmarking, and a self-validating experimental protocol designed to establish a robust C–N bond formation pipeline.
Part 1: Troubleshooting & Mechanistic FAQs
Q1: Why does my standard Pd₂(dba)₃ / BINAP system fail to convert this spirocyclic amine, returning mostly unreacted starting material?Causality & Solution: First-generation bidentate phosphine ligands like BINAP are highly effective for primary amines but fail catastrophically with highly hindered secondary amines[1]. The failure occurs during the amine coordination step. The intermediate Ar–Pd(II)(X)L complex cannot physically accommodate the bulky 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane due to the steric wall created by the spirocyclic core.
Recommendation: Transition to bulky, electron-rich dialkylbiaryl phosphine ligands. RuPhos and BrettPhos are specifically engineered to promote the formation of a highly reactive mono-ligated Pd(0) species, and their flexible biaryl backbone accommodates bulky secondary amines during the reductive elimination step[2].
Q2: I am observing rapid catalyst death (palladium black precipitation) and off-target binding. Is the N8-methyl tertiary amine interfering?Causality & Solution: Yes. While tertiary amines do not undergo N-arylation, the N8 nitrogen can competitively coordinate to the electrophilic Pd(II) center, trapping the catalyst in an off-cycle resting state. If the N5 position is too sterically hindered to bind quickly, the catalyst will default to binding N8, eventually leading to decomposition (Pd black).
Recommendation: Use a highly active precatalyst system like RuPhos Pd G3 or G4 . These palladacycles ensure a strict 1:1 Ligand-to-Palladium ratio and rapidly generate the active Pd(0) species under mild conditions, outcompeting the off-cycle tertiary amine coordination.
Q3: What is the optimal base to ensure efficient deprotonation without causing oxetane ring-opening?Causality & Solution: The 2-oxa (oxetane) ring is strained. While sodium tert-butoxide (NaOtBu) is the standard base for Buchwald-Hartwig aminations, it can sometimes act as a nucleophile at elevated temperatures, leading to trace ring-opening or esterification side-reactions[3].
Recommendation:Lithium bis(trimethylsilyl)amide (LHMDS) is the optimal base for this substrate. Recent advancements in the synthesis of spirocyclic binders demonstrate that LHMDS provides a "pseudo-protecting group effect" for sensitive functional groups, delivering the highest yields for complex spirocyclic amines without triggering degradation[2].
Part 2: Quantitative Catalyst Benchmarking
The following table summarizes the expected performance of various catalytic systems when coupling 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane with a standard electron-neutral aryl bromide.
Catalyst System
Base
Solvent
Temp (°C)
Conversion (%)
Primary Mechanistic Issue / Observation
Pd₂(dba)₃ / BINAP
NaOtBu
Toluene
100
< 15%
Severe steric clash at N5 during coordination; unreacted SM.
Pd(OAc)₂ / XPhos
K₃PO₄
1,4-Dioxane
100
~ 45%
Sluggish deprotonation; competitive N8-coordination to Pd(II).
Good conversion, but trace oxetane ring-opening observed if T > 90°C.
Part 3: Self-Validating Experimental Protocol
To ensure reproducibility, this protocol is designed as a self-validating system . Each critical phase includes a physical or analytical checkpoint to confirm the mechanistic progression of the reaction.
Glovebox Assembly: In a nitrogen-filled glovebox, charge an oven-dried vial with the aryl bromide, 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, and RuPhos Pd G3.
Solvent & Base Addition: Add anhydrous THF, followed by the dropwise addition of LHMDS. Seal the vial with a PTFE-lined septum cap.
Self-Validation Checkpoint 1 (Activation): Upon addition of LHMDS and initial heating to 65°C, the solution must transition from a pale yellow to a deep red/brown within 5 minutes. This color change physically validates the reduction of the Pd(II) precatalyst to the active mono-ligated Pd(0) species. If the solution turns black, oxygen contamination has occurred.
Reaction Progression: Stir the reaction at 65°C for 2 hours.
Self-Validation Checkpoint 2 (Mechanistic Divergence): At 60 minutes, pull a 10 µL aliquot, quench in MeOH, and analyze via LCMS.
If product is forming: The catalytic cycle is functioning.
If the des-bromo (hydrodehalogenated) aryl species is present: Oxidative addition occurred[4], but amine coordination failed, leading to
β
-hydride elimination from the solvent. If this occurs, steric hindrance is too high; switch to the even bulkier tBuBrettPhos Pd G3 .
Quench & Workup: Cool the reaction to room temperature and quench with a few drops of water (to neutralize residual LHMDS). Dilute with EtOAc, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate.
Self-Validation Checkpoint 3 (Mass Balance): Weigh the crude mixture. A mass recovery of >90% validates that volatile side-products (like fragmented oxetane species) were not formed.
Part 4: Mechanistic Workflow Visualization
The following diagram maps the specific catalytic cycle for this hindered substrate, highlighting the primary bottleneck (Amine Coordination).
Fig 1. Buchwald-Hartwig catalytic cycle adapted for hindered spirocyclic amines.
A Comparative Guide for Medicinal Chemists: 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane as a Strategic Bioisostere for Piperazine
Abstract The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties have ma...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties have made it an indispensable tool in drug design.[1][2] However, challenges related to metabolic stability and the increasing demand for molecules with greater three-dimensionality have spurred the exploration of novel bioisosteres. This guide provides an in-depth comparison of the classical piperazine scaffold with 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, a contemporary spirocyclic alternative. We will dissect their physicochemical properties, pharmacokinetic implications, and synthetic accessibility, supported by experimental data and protocols, to provide a clear rationale for employing this spirocyclic motif to overcome common drug discovery hurdles.
The Enduring Legacy of Piperazine: A Privileged Scaffold
The piperazine heterocycle, a six-membered ring with two nitrogen atoms at the 1,4-positions, is one of the most versatile scaffolds in drug discovery.[3] Its success stems from a unique combination of tunable properties:
Tunable Basicity: As a diprotic base with two distinct pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73), piperazine is often protonated at physiological pH.[1][4] This basicity is critical for aqueous solubility, salt formation for improved formulation, and establishing key interactions with biological targets, such as forming salt bridges with acidic residues in enzyme active sites.[1]
Conformational Flexibility: The piperazine ring can adopt both chair and boat conformations, allowing it to adapt its shape to fit within diverse protein binding pockets.[3]
Synthetic Tractability: The two nitrogen atoms provide convenient handles for synthetic modification, allowing for the facile introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[3][5]
This versatility has led to the incorporation of piperazine in drugs across numerous therapeutic areas, from antipsychotics like Olanzapine to kinase inhibitors in oncology such as Imatinib.[1]
The Rise of Spirocycles: Introducing 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
While invaluable, the piperazine motif can present challenges, including susceptibility to metabolism (e.g., N-dealkylation, ring oxidation) and a relatively planar geometry in a field that increasingly values sp³-rich, three-dimensional molecules.[6][7] Bioisosteric replacement—the substitution of one chemical group with another that retains similar biological activity while improving other properties—is a key strategy to address these limitations.[8]
8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane represents a sophisticated bioisosteric replacement for N-methylpiperazine. This spirocyclic scaffold merges a piperazine-like ring with an oxetane ring through a shared quaternary carbon. This unique architecture offers distinct advantages by introducing desirable physicochemical properties.[9][10]
Caption: Logical progression from a classical 2D scaffold to a 3D spirocyclic bioisostere.
The core rationale for this substitution lies in two key structural features:
The Spirocyclic Core: Fusing two rings at a single carbon atom introduces significant three-dimensionality. This rigidifies the conformation, reducing the entropic penalty upon binding to a target and allowing for more precise, vector-defined exit points for substituents into a protein's binding pocket.[11][12]
The Oxetane Moiety: This four-membered cyclic ether is a powerful modulator of physicochemical properties. It acts as a bioisostere for less desirable groups like gem-dimethyl or carbonyls, often leading to profound improvements in aqueous solubility, metabolic stability, and lipophilicity.[13][14]
The decision to replace a piperazine with its spirocyclic analog is driven by the potential to optimize a drug candidate's profile. The introduction of the spiro-oxetane motif can significantly improve drug-like properties.[10]
Property
Piperazine
8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
Rationale & Impact
Three-Dimensionality
Lower (Flexible chair/boat)
Higher (Rigid spirocyclic)
Increased sp³ character can improve binding specificity and escape the "flatland" of many traditional drugs, potentially enhancing selectivity.[7][11]
Aqueous Solubility
Moderate to High
Higher
The polar oxetane ring acts as a hydrogen bond acceptor, often significantly increasing aqueous solubility compared to carbocyclic analogs.[12][14]
Lipophilicity (LogD)
Variable
Lower
The oxetane moiety typically reduces lipophilicity (lowers LogD), which can improve overall ADME properties and reduce off-target toxicity.[10][14]
Metabolic Stability
Often liable to CYP-mediated oxidation
Higher
The quaternary spiro-carbon blocks a potential site of metabolism. The oxetane ring is also generally more stable to metabolic degradation than aliphatic chains.[10][14]
Synthetic Accessibility
High (Commercially available)
Lower (Multi-step synthesis)
Piperazine is a readily available starting material. The spirocycle requires specialized synthesis, a key practical consideration for chemists.[3][15]
Target Engagement
Flexible binding
Pre-organized conformation
The rigid structure can lead to more potent interactions by reducing the entropic cost of binding and presenting substituents in a more defined orientation.[7]
Impact on Pharmacodynamics: A Case Study in Kinase Inhibition
Consider a hypothetical scenario where a piperazine-containing kinase inhibitor shows promising potency but suffers from poor metabolic stability and off-target activity, a common challenge in drug development. Replacing the N-methylpiperazine with 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane can be a transformative step. This strategy has been successfully applied to real-world drug candidates, such as PARP inhibitors, where replacing a piperazine with a diazaspiroalkane beneficially affected activity and reduced cytotoxicity.[10][16][17]
Binding Hypothesis:
Piperazine: Its conformational flexibility might allow for binding in multiple, non-optimal orientations, potentially leading to weaker affinity or engagement with unintended off-targets.
Spirocyclic Analog: The rigid 3D framework pre-organizes the molecule for an optimal fit within the kinase hinge region. The oxetane can form a crucial hydrogen bond with the protein backbone, while the defined exit vector of the piperazine-like ring can position other pharmacophoric elements perfectly within the ATP-binding pocket, enhancing both potency and selectivity.[1]
Caption: Contrasting binding modes of flexible vs. rigid scaffolds.
Synthetic Accessibility: A Practical Consideration
A critical factor in scaffold selection is the ease of synthesis. While piperazine and its derivatives are widely available, the synthesis of 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane is a multi-step process that requires careful planning.
Caption: A representative synthetic workflow for constructing the spirocyclic scaffold.
While more complex than sourcing piperazine, established routes make this scaffold accessible for library synthesis and lead optimization campaigns.[18][19]
Key Experimental Protocols
To empirically validate the hypothesized advantages of the spirocyclic scaffold, specific in vitro assays are essential.
Protocol 1: Determination of Lipophilicity (LogD at pH 7.4)
This protocol uses reverse-phase HPLC to determine the partition coefficient, a key predictor of a compound's ADME properties.
Methodology:
Standard Preparation: Prepare a stock solution of the test compound (and reference compounds with known LogD values) in DMSO.
Mobile Phase: Prepare a series of buffered aqueous/organic mobile phases (e.g., acetonitrile/water with 20 mM ammonium acetate buffer at pH 7.4) with varying organic content (e.g., 20% to 80%).
Chromatography:
Column: C18 reverse-phase column.
Injection: Inject a small volume of the test compound solution.
Detection: UV detector at an appropriate wavelength.
Data Acquisition: For each mobile phase composition, record the retention time (t_R) of the compound.
Calculation:
Calculate the capacity factor (k) for each run: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
Extrapolate to 100% aqueous phase: Plot log(k) versus the percentage of organic modifier. The y-intercept of this plot provides the log(k_w) value.
LogD Correlation: Correlate the log(k_w) values of the reference compounds with their known LogD values to create a calibration curve. Use this curve to determine the LogD of the test compound.
Protocol 2: In Vitro Metabolic Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, providing a crucial estimate of its in vivo half-life.
Caption: Workflow for a typical in vitro metabolic stability assay.
Methodology:
Incubation Preparation: In a 96-well plate, add phosphate buffer (pH 7.4), human liver microsomes (HLM, e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM final concentration). Pre-incubate the plate at 37°C for 5 minutes.
Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating solution.
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard like warfarin or tolbutamide) to stop the reaction.
Sample Processing: Centrifuge the quenched plate to precipitate the microsomal proteins.
LC-MS/MS Analysis: Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Monitor the disappearance of the parent compound over time by quantifying the peak area ratio of the analyte to the internal standard.
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression of this plot corresponds to the elimination rate constant (k). The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.
Conclusion and Future Perspectives
Piperazine remains an exceptionally valuable and reliable scaffold in medicinal chemistry, offering a proven foundation for drug design.[3][5] However, the pursuit of drug candidates with superior ADME profiles and enhanced selectivity necessitates the exploration of novel chemical space.
8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane stands out as a powerful, next-generation bioisostere for N-methylpiperazine. Its inherent three-dimensionality, coupled with the solubility and metabolic stability imparted by the oxetane moiety, provides a compelling strategic solution to common optimization challenges.[10][14] While its synthesis is more demanding, the potential gains in potency, selectivity, and overall pharmacokinetic performance make it an invaluable tool for the modern medicinal chemist. The judicious replacement of a classical piperazine with this spirocyclic alternative can be the key step in transforming a promising hit into a successful clinical candidate.
References
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Vertex AI Search.
What is the mechanism of Piperazine? - Patsnap Synapse. (2024, July 17). Vertex AI Search.
Role of piperazine scaffolds in medicinal chemistry - Benchchem. BenchChem.
Piperazine Bioisosteres for Drug Design - Enamine. Enamine.
The medicinal chemistry of piperazines: A review - Scilit. Scilit.
Piperazine Bioisosteres for Drug Design - Enamine. Enamine.
The medicinal chemistry of piperazines: A review - PubMed. (2024, June 15). PubMed.
Piperazine - Wikipedia. Wikipedia.
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 | Journal of Agricultural and Food Chemistry - ACS Publications. (2022, June 8).
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - ResearchGate.
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC - NIH. (2022, July 27). NIH.
comparative study of the pharmacokinetic properties of piperazine deriv
CVMP - MRL - Piperazine Summary Report (3) - EMA. European Medicines Agency.
8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane - [M82566] - Synthonix, Inc. Synthonix, Inc.
8-Oxa-5-azaspiro[3.
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. (2025, April 15). DNDi.
Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential - MDPI. (2023, April 15). MDPI.
S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d - Semantic Scholar. Semantic Scholar.
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5). Europe PMC.
Spirocyclic Diamine Scaffolds for Medicinal Chemistry - R Discovery. (2025, December 8). R Discovery.
BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm. (2021, December 1). BLDpharm.
8-methyl-2-oxa-5,8-diazaspiro[3.
Exploring the Chemical Space of 2-Oxaspiro[3.5]nonane Derivatives: A Technical Guide - Benchchem. BenchChem.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. (2021, June 4). MDPI.
An improved synthesis of 2-oxa-7-azaspiro[1][2]nonane and analogs as novel reagents in medicinal chemistry | Request PDF - ResearchGate. (2025, August 6). ResearchGate.
CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
Applications of oxetanes in drug discovery and medicinal chemistry - PMC. NIH.
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - MDPI. (2022, July 27). MDPI.
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - ACS Publications. (2022, February 3).
Physical Properties of Aqueous Solutions of Piperazine and (2-Amino-2-methyl-1-propanol + Piperazine) from (298.15 to 333.15) K - Academia.edu. Academia.edu.
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2026, March 9).
Comparison of the hydrophilicity of water-soluble poly(2-alkyl-2-oxazoline)s, poly(2-alkyl-2-oxazine)s and poly(2,4-dialkyl-2-oxazoline)s - Polymer Chemistry (RSC Publishing). RSC Publishing.
Navigating Metabolic Clearance: A Comparative Analysis of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane and Morpholine Scaffolds
In the landscape of modern drug discovery, designing molecules with optimal pharmacokinetic profiles is as critical as achieving high target potency. A key determinant of a drug's in-vivo exposure and dosing regimen is i...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, designing molecules with optimal pharmacokinetic profiles is as critical as achieving high target potency. A key determinant of a drug's in-vivo exposure and dosing regimen is its metabolic stability. Rapid metabolic clearance can lead to low bioavailability and short duration of action, often halting the progression of otherwise promising candidates. This guide provides an in-depth comparison of two nitrogen-containing heterocyclic scaffolds: the structurally complex 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane and the widely-used morpholine ring.
While direct, side-by-side experimental data for this specific spirocyclic compound is not publicly available, this guide will leverage established principles of drug metabolism to predict their relative stability. We will dissect the structural features of each molecule that influence their susceptibility to enzymatic degradation and provide a detailed, field-proven experimental protocol for a head-to-head comparison.
Structural Rationale and Predicted Metabolic Hotspots
The metabolic fate of a molecule is largely governed by its structure. The presence of specific functional groups and the overall three-dimensional architecture dictate how a compound interacts with metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily.
Morpholine: The Ubiquitous Heterocycle
Morpholine is a common building block in medicinal chemistry, often incorporated to enhance aqueous solubility and modulate basicity. While generally considered more metabolically stable than analogous piperidine rings, it is not inert.
Primary Metabolic Liabilities: The carbon atoms adjacent (alpha) to the ring's oxygen and nitrogen are electron-deficient and susceptible to oxidation by CYP enzymes. This initial hydroxylation can be followed by ring cleavage, leading to rapid elimination. If the morpholine nitrogen is attached to a larger molecular framework, oxidative N-dealkylation can also occur.
8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane: A Study in 3D Complexity
This molecule introduces two key structural features intended to enhance metabolic stability: a spirocyclic core and an N-methyl group.
The Spirocyclic Advantage: Spirocycles, which contain two rings joined by a single quaternary carbon, introduce significant three-dimensional complexity and rigidity. This rigid structure can sterically hinder the approach of metabolic enzymes to potential "soft spots" on the molecule. Increasing the fraction of sp3-hybridized carbons, a characteristic of spirocycles, generally correlates with improved pharmacokinetic profiles and a higher probability of clinical success. Studies have shown that replacing morpholine rings with various azaspirocycles can lead to improved metabolic stability.
The N-Methyl Liability: In stark contrast to the stabilizing effect of the spirocyclic core, the N-methyl group represents a classic metabolic liability. N-dealkylation is a very common and often rapid metabolic pathway mediated by CYP enzymes. This reaction proceeds via oxidation of the carbon on the methyl group, leading to the formation of an unstable carbinolamine intermediate that spontaneously cleaves to yield the demethylated amine and formaldehyde.
Feature
Morpholine
8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
Core Structure
Monocyclic, flexible
Spirocyclic, rigid
Predicted Primary Metabolic Pathway(s)
Oxidation at carbons alpha to N or O, potentially leading to ring cleavage.
N-dealkylation of the methyl group.
Predicted Secondary Metabolic Pathway(s)
N-dealkylation (if substituted).
Oxidation at carbons alpha to heteroatoms (likely slower due to steric shielding).
Rationale for Stability
The electron-withdrawing oxygen atom offers some stability over piperidine.
The rigid 3D spirocyclic core sterically shields the rings from enzymatic attack.
Rationale for Instability
Planar nature and accessible C-H bonds adjacent to heteroatoms.
The exposed N-methyl group is a well-known substrate for rapid CYP-mediated metabolism.
Experimental Protocol: Head-to-Head In Vitro Metabolic Stability Assessment
To empirically determine and compare the metabolic clearance of these two scaffolds, the industry-standard assay is the in vitro liver microsomal stability test. This assay measures the rate at which a compound is metabolized by the primary Phase I enzymes, particularly CYPs, which are highly concentrated in liver microsomes (subcellular fractions of the endoplasmic reticulum).
Workflow for Microsomal Stability Assay
The following diagram outlines the essential steps of the experimental workflow.
Caption: Workflow for determining metabolic stability using a liver microsome assay.
Step-by-Step Methodology
This protocol is designed to be a self-validating system, including controls to ensure the enzymatic activity is robust and that compound disappearance is enzyme-mediated.
Reagent Preparation:
Test Compounds: Prepare 10 mM stock solutions of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, morpholine, and a positive control compound (e.g., Verapamil, a high-clearance compound) in DMSO.
Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Microsomes: Use pooled human liver microsomes (HLM) to average out inter-individual variability. Thaw on ice and dilute to a working concentration of 1 mg/mL in phosphate buffer. The final concentration in the incubation will be 0.5 mg/mL.
Cofactor: Prepare a solution of NADPH (the essential cofactor for CYP enzymes) in phosphate buffer.
Incubation Procedure:
In a 96-well plate, add the test compound to the phosphate buffer to achieve a final concentration of 1 µM.
Add the diluted microsomes to each well. For a negative control, add buffer instead of microsomes to a set of wells for each compound to measure non-enzymatic degradation.
Pre-incubate the plate at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding the NADPH solution to all wells except for a "minus-cofactor" control set. This control is crucial to confirm that metabolism is NADPH-dependent.
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a threefold volume of ice-cold acetonitrile containing a suitable internal standard (for analytical normalization).
Sample Analysis:
Centrifuge the plate to pellet the precipitated microsomal proteins.
Transfer the supernatant to a new plate for analysis.
Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Monitor the disappearance of the parent compound over time by comparing its peak area to that of the internal standard.
Data Analysis and Interpretation:
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
Plot the natural logarithm (ln) of the percent remaining versus time.
The slope of the line from this plot is the rate constant of elimination (k).
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the formula: CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Mass) .
Predicted Outcome and Concluding Remarks
Based on established structure-metabolism relationships, one can formulate a strong hypothesis for the outcome of this comparative experiment:
Morpholine is expected to show moderate clearance, driven by oxidation of the ring carbons alpha to the heteroatoms.
8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane presents a more complex scenario. The metabolic fate will be a competition between two opposing effects: the high stability conferred by the sterically shielded spirocyclic core and the high liability of the N-methyl group. It is highly probable that the dominant metabolic pathway will be the rapid N-dealkylation.
Therefore, despite the advanced spirocyclic design, 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is predicted to exhibit faster metabolic clearance than the simple morpholine ring due to the presence of the N-methyl "soft spot."
This guide illustrates the critical thinking process required in modern medicinal chemistry. While complex scaffolds like spirocycles are powerful tools for improving properties like solubility and metabolic stability, the introduction of even small, seemingly innocuous functional groups like a methyl group can create significant metabolic liabilities that must be experimentally verified. The provided protocol offers a robust framework for any research organization to perform such a critical evaluation, enabling data-driven decisions in the drug discovery pipeline.
References
Di, L., & Obach, R. S. (2005). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Drug metabolism and disposition, 33(9), 1335-1340. Available from: [Link]
ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. Available from: [Link]
ResearchGate. Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Available from: [Link]
Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available from: [Link]
Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 9(1), e202303901. Available from: [Link]
PubMed. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]
PubMed. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Available from: [Link]
IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available from: [Link]
Mercell. metabolic stability in liver microsomes. Available from: [Link]
Charnwood Discovery. Microsomal Stability - In Vitro Assay. Available from: [Link]
Royal Society of Chemistry. Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Available from: [Link]
ResearchGate. (PDF) Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Available from: [Link]
PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available from: [Link]
PubMed. Quantum chemical studies for oxidation of morpholine by Cytochrome P450. Available from: [Link]
Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]
Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]
PMC. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions
Validation
A Comparative Guide to LC-MS Method Validation for the Purity Analysis of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
A Senior Application Scientist's Perspective on Ensuring Analytical Excellence in Drug Development In the landscape of pharmaceutical development, the purity of a drug substance is a critical quality attribute that direc...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Perspective on Ensuring Analytical Excellence in Drug Development
In the landscape of pharmaceutical development, the purity of a drug substance is a critical quality attribute that directly impacts its safety and efficacy. For novel molecules such as 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, a spirocyclic compound with secondary and tertiary amine functionalities, establishing a robust and reliable analytical method for purity assessment is paramount. This guide provides an in-depth, scientifically grounded comparison of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for purity analysis against a suitable alternative, Gas Chromatography with Flame Ionization Detection (GC-FID).
The inherent chemical nature of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, specifically its high polarity and lack of a significant UV chromophore, presents a unique analytical challenge. Traditional High-Performance Liquid Chromatography (HPLC) with UV detection is often unsuitable for such compounds.[1][2] Consequently, more universal detection techniques are required. This guide will first detail the development and validation of a highly specific and sensitive LC-MS method, adhering to the stringent guidelines of the International Council for Harmonisation (ICH), specifically the recently revised Q2(R2) guideline.[1][3][4][5][6][7][8] Subsequently, we will explore GC-FID as a viable alternative and objectively compare the performance of both methods based on key validation parameters.
The Analytical Challenge: 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is a small, polar molecule. Its structure, lacking conjugated double bonds, renders it practically transparent to UV-Vis detection. Furthermore, the presence of amine groups can lead to challenging chromatographic behavior, such as peak tailing on traditional silica-based reversed-phase columns. Therefore, a successful analytical method must overcome these hurdles to accurately quantify the main compound and its potential impurities.
Part 1: Development and Validation of a Fit-for-Purpose LC-MS Method
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is an ideal technique for the analysis of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane due to its high sensitivity and selectivity, which are independent of the analyte's chromophoric properties.[9]
Proposed LC-MS Method
Given the polar nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is proposed. HILIC is well-suited for the retention and separation of polar compounds that are poorly retained in reversed-phase chromatography.[10][11][12]
Chromatographic Column: A HILIC column with an amide or silica stationary phase (e.g., 100 x 2.1 mm, 1.7 µm) is recommended for optimal retention and peak shape.
Mobile Phase: A gradient elution using a mixture of a high organic content mobile phase (e.g., acetonitrile with a small amount of acid, like 0.1% formic acid) and an aqueous mobile phase (e.g., water with 0.1% formic acid and a buffer salt like 10 mM ammonium formate) will be employed. The high organic content at the beginning of the gradient promotes partitioning of the polar analyte into the aqueous layer on the stationary phase, leading to retention.[12]
Mass Spectrometry Conditions:
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is selected due to the presence of basic amine functionalities, which are readily protonated.[9]
Detection Mode: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺ will be used for quantification of the main component and any known impurities. A full scan mode can be utilized during method development to identify unknown impurities.
LC-MS Method Validation Protocol
The validation of the analytical method will be conducted in accordance with the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][3][4][5][6][7][8]
Experimental Workflow for LC-MS Method Validation
Caption: Workflow for the validation of the proposed LC-MS method.
1.2.1. Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Procedure:
Analyze a blank sample (diluent) to ensure no interfering peaks are present at the retention time of the analyte and its known impurities.
Analyze a sample of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane.
Analyze a sample spiked with all known potential impurities and degradation products.
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the drug substance to generate potential degradation products and demonstrate that they are resolved from the main peak.
Acceptance Criteria: The analyte peak should be free of interference from blanks, impurities, and degradation products. Peak purity analysis using mass spectral data should confirm the homogeneity of the analyte peak.
1.2.2. Linearity and Range
Linearity is the ability to obtain test results which are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Procedure: Prepare a series of at least five concentrations of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, ranging from the limit of quantitation (LOQ) to 120% of the nominal concentration. Analyze each concentration in triplicate.
Acceptance Criteria: The correlation coefficient (r²) of the linear regression curve should be ≥ 0.99. The y-intercept should be minimal.
1.2.3. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Procedure: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare three samples at each level and analyze them.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for the drug substance.
1.2.4. Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Repeatability (Intra-assay precision):
Procedure: Analyze a minimum of six replicate samples of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane at 100% of the test concentration on the same day, with the same analyst and instrument.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.
Intermediate Precision (Inter-assay precision):
Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.
1.2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Procedure:
LOD: Determine based on the signal-to-noise ratio, typically a ratio of 3:1.
LOQ: Determine based on the signal-to-noise ratio, typically a ratio of 10:1. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.
Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities as defined by ICH guidelines.
1.2.6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Procedure: Introduce small variations to the method parameters, such as mobile phase composition (±2% organic), column temperature (±5 °C), and flow rate (±0.1 mL/min).
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits, and the results should not be significantly affected by the variations.
Part 2: Comparative Analysis with an Alternative Method: Gas Chromatography-Flame Ionization Detection (GC-FID)
For volatile and thermally stable compounds like 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, Gas Chromatography with a Flame Ionization Detector (GC-FID) presents a viable alternative for purity analysis. GC-FID is a robust and widely used technique for the quantification of volatile organic compounds.[13][14][15][16]
GC-FID Method Principle
Separation: The sample is vaporized and injected into a capillary column. Separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase (carrier gas, e.g., helium or hydrogen) and the liquid stationary phase coated on the column wall.
Detection: The FID is a universal detector for organic compounds. As the analytes elute from the column, they are burned in a hydrogen-air flame, producing ions. The resulting current is measured and is proportional to the mass of the carbon atoms in the analyte.
Comparison of LC-MS and GC-FID for Purity Analysis
The choice between LC-MS and GC-FID depends on several factors, including the specific requirements of the analysis, the nature of the impurities, and the available instrumentation.
Logical Comparison of Analytical Techniques
Caption: A logical comparison of LC-MS and GC-FID for purity analysis.
Data Presentation: Summary of Validation Results
The following tables summarize the expected performance data from the validation of both the LC-MS and a hypothetical GC-FID method.
Table 1: Comparison of Method Validation Parameters
Validation Parameter
LC-MS (HILIC)
GC-FID
Specificity
High (Mass selective detection)
Moderate (Retention time based)
Linearity (r²)
≥ 0.999
≥ 0.995
Range (% of nominal)
LOQ - 150%
LOQ - 150%
Accuracy (% Recovery)
99.0 - 101.0%
98.0 - 102.0%
Precision (RSD)
- Repeatability
≤ 0.5%
≤ 1.0%
- Intermediate Precision
≤ 1.0%
≤ 2.0%
LOD
~0.01%
~0.05%
LOQ
~0.03%
~0.15%
Robustness
Robust to minor changes
Robust to minor changes
Table 2: Performance Characteristics Comparison
Feature
LC-MS (HILIC)
GC-FID
Analyte Volatility
Not required
Required
Analyte Thermal Stability
Not required
Required
Impurity Identification
Possible (Molecular Weight)
Not possible
Sensitivity
Very High
High
Instrument Cost
High
Moderate
Method Complexity
Moderate to High
Low to Moderate
Throughput
High
Moderate
Conclusion and Recommendation
Both the proposed LC-MS and GC-FID methods offer viable approaches for the purity analysis of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane.
The LC-MS method , particularly with a HILIC separation, stands out as the superior choice for several reasons. Its exceptional specificity, stemming from mass detection, allows for unambiguous identification and quantification of the analyte, even in the presence of co-eluting impurities. The ability to obtain molecular weight information is invaluable for the identification of unknown impurities and degradation products, which is a critical aspect of drug development and regulatory submissions. The higher sensitivity of LC-MS also allows for the detection and quantification of trace-level impurities that might be missed by other techniques.
The GC-FID method serves as a robust and cost-effective alternative, especially for routine quality control where the impurity profile is well-established. Its simplicity and reliability are significant advantages. However, its reliance on the analyte's volatility and thermal stability, and its lower specificity compared to MS, are notable limitations.
Recommendation: For the comprehensive purity analysis of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, especially during drug development and for regulatory submissions, the validated LC-MS method is strongly recommended . Its superior specificity and sensitivity provide a higher degree of confidence in the quality of the drug substance. The GC-FID method can be considered a suitable secondary or complementary technique for specific applications, such as in-process controls or routine release testing once the impurity profile is thoroughly understood and characterized. This dual-methodology approach provides a comprehensive analytical strategy to ensure the purity, safety, and efficacy of the final drug product.
References
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?[Link]
MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
Cencora PharmaLex. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]
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ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]
National Center for Biotechnology Information. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]
Phenomenex. (2025). GC with Flame Ionization Detector (FID): Applications and Considerations. [Link]
ResearchGate. (2006). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). [Link]
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LCGC International. (2020). Generic GC–FID for Volatile Amine Quantitation in Pharma. [Link]
PubMed. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]
National Center for Biotechnology Information. (2016). HILIC-MS Rat Brain Analysis, A New Approach for the Study of Ischemic Attack. [Link]
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Application Guide: pKa Determination of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane vs. Standard Amines
Executive Summary The acid dissociation constant ( pKa ) is a fundamental physicochemical property that dictates a molecule's ionization state under physiological conditions, directly influencing its lipophilicity, solub...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The acid dissociation constant (
pKa
) is a fundamental physicochemical property that dictates a molecule's ionization state under physiological conditions, directly influencing its lipophilicity, solubility, and membrane permeability[1]. In modern drug discovery, spirocyclic scaffolds are frequently employed to modulate these properties. This guide objectively compares the basicity of the specialized spirocyclic amine 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane against standard aliphatic amines (e.g., piperidine, piperazine, morpholine). Furthermore, it details a self-validating, automated potentiometric titration workflow designed to capture accurate multiprotic equilibria in sub-milligram samples.
Mechanistic Insights: The Spiro-Oxetane Effect
8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane consists of a piperazine-like 5,8-diaza core constrained by a spiro-fused oxetane ring (2-oxa). Understanding its
pKa
requires analyzing the structural causality behind its basicity.
When an oxetane ring is spiro-fused to an amine-containing ring, the highly electronegative oxygen atom exerts a strong electron-withdrawing inductive (
−I
) effect through the sigma-bond framework. This effect pulls electron density away from the adjacent nitrogen atoms (N5 and N8). Consequently, the lone pairs on these nitrogens are less available to accept protons, resulting in a significant attenuation of the molecule's basicity (lower
pKa
) compared to its non-spirocyclic counterparts[2].
Logical mechanism of pKa attenuation via the spiro-oxetane inductive effect.
Comparative pKa Analysis
To contextualize the performance of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, we must benchmark it against standard saturated amines. The introduction of heteroatoms (like oxygen in morpholine) or alkylations (like the methyl group in N-methylpiperazine) predictably shifts the
pKa
. The spiro-oxetane modification provides an even more profound basicity reduction.
Table 1: Comparative pKa Values of Target vs. Standard Amines
Compound
Structure Type
pKa1
(Base)
pKa2
(Base)
ΔpKa1
vs Piperazine
Piperidine
Aliphatic monoamine
11.22
-
+1.49
Piperazine
Aliphatic diamine
9.73
5.33
0.00
N-Methylpiperazine
N-alkyl diamine
9.00
4.60
-0.73
Morpholine
Oxa-aliphatic amine
8.36
-
-1.37
8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
Spiro-oxa diamine
~7.65
~3.80
-2.08
*Note: Values for the spirocyclic compound are extrapolated from the validated predictive model of its Boc-protected precursor (predicted pKa 7.83 ± 0.20) and established spiro-inductive trends[2].
Methodological Causality: Why Potentiometry?
The determination of
pKa
can generally be achieved via UV-metric or potentiometric methods. UV-metric titration requires the molecule to possess a chromophore that undergoes a spectral shift upon protonation[3]. Because 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is a purely aliphatic system lacking a conjugated
π
-system, it exhibits no usable UV absorbance above 220 nm.
Therefore, automated potentiometric titration is the mandatory analytical choice. This technique relies on highly sensitive glass electrodes to measure pH changes as a function of added titrant, calculating the
pKa
using rigorous charge-mass balance equations. It is the most powerful and broadly applicable technique for non-UV-active compounds[4].
Workflow for automated pKa determination of aliphatic amines.
To ensure absolute trustworthiness, the following protocol utilizes the Sirius T3 automated platform[4] and is designed as a self-validating system. Every step includes internal checks to prevent artifacts from skewing the multiprotic data.
Step 1: Electrode Calibration & Blank Titration (The Self-Validation Step)
Action: Titrate a standardized 0.15 M KCl solution (blank) from pH 2.0 to 12.0 using 0.5 M HCl and 0.5 M KOH.
Causality: This step serves two critical functions. First, it validates the Nernstian response of the pH electrode. Second, it quantifies dissolved background carbonate. If the calculated carbonate error exceeds 5%, the system must be purged with Argon before proceeding, ensuring the basic buffering region is not artificially inflated by carbonic acid[5].
Step 2: Sample Preparation
Action: Weigh precisely 0.5–1.0 mg of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane and dissolve in 10 mL of 0.15 M KCl.
Causality: Utilizing sub-milligram quantities prevents compound precipitation during the titration[3]. The 0.15 M KCl background is chosen deliberately to mimic physiological ionic strength. This stabilizes the activity coefficients, ensuring that the measured apparent
pKa
(
pKa′
) is directly applicable to biological and pharmacokinetic modeling.
Step 3: Automated Dual-Direction Titration
Action: Execute a dual-direction titration (acidic to basic, followed by basic to acidic) under a continuous Argon atmosphere at a controlled temperature of 25.0 ± 0.1 °C.
Causality: The dual-direction approach confirms thermodynamic reversibility; if the forward and backward curves do not perfectly overlay, it indicates a kinetic issue (e.g., slow precipitation or degradation). The Argon purge prevents atmospheric
CO2
absorption during the alkaline phase of the titration[5].
Step 4: Data Refinement via Charge-Mass Balance
Action: Analyze the resulting titration curves using the Sirius T3 refinement software.
Causality: For diamines like our target compound,
pKa1
and
pKa2
may be separated by less than 4 log units, causing their buffering regions to overlap. The software applies Bjerrum plots and charge-mass balance equations to deconvolute these overlapping macroscopic
pKa
values accurately[4].
Conclusion
The integration of a spiro-oxetane ring in 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane significantly depresses its
pKa
relative to standard amines like piperazine and morpholine. Because the compound lacks a UV chromophore, automated potentiometric titration using charge-mass balance refinement is the required analytical standard. By strictly controlling ionic strength and atmospheric
CO2
, the outlined self-validating protocol guarantees high-fidelity physicochemical data essential for downstream drug formulation and pharmacokinetic predictions.
References
SiriusT3: Physicochemical Property Analysis for Drug Development in India - Aimil Ltd. 3
The Pion Sirius T3 Physchem Instrument - Pion Inc. 4
Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI. 5
pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds - Alfa Chemistry.1
2-oxa-5,8-diazaespiro [3.5] nonano-8-carboxilato de terc-butilo - Guidechem. 2
A Technical Guide to Lipophilicity: Comparing 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane with Traditional Heterocycles
Introduction: The Critical Role of Lipophilicity (LogD) in Modern Drug Discovery In the intricate process of drug development, a molecule's physicochemical properties are paramount to its success. Among these, lipophilic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Lipophilicity (LogD) in Modern Drug Discovery
In the intricate process of drug development, a molecule's physicochemical properties are paramount to its success. Among these, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands out as a critical determinant of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] While the partition coefficient (LogP) measures the lipophilicity of a neutral compound, the distribution coefficient (LogD) provides a more physiologically relevant metric by accounting for a compound's ionization state at a specific pH.[3][4] For researchers developing therapeutics intended for systemic action, LogD at a physiological pH of 7.4 is a cornerstone measurement, profoundly influencing everything from membrane permeability and solubility to plasma protein binding and metabolic clearance.[5][6]
Historically, medicinal chemistry has been dominated by aromatic, "flat" heterocyclic scaffolds. However, the industry is increasingly pivoting towards saturated, three-dimensional (3D) structures to escape the limitations of this traditional chemical space.[7] These 3D scaffolds, such as spirocycles, offer superior structural rigidity and novel exit vectors for substituent placement, potentially leading to enhanced potency and selectivity.[7] This guide provides a comparative analysis of the LogD of a novel spirocyclic scaffold, 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane , against traditional heterocycles: piperidine, morpholine, and piperazine.
Comparative Analysis of LogD Values
The transition from flat, aromatic rings to 3D saturated scaffolds can significantly alter a molecule's physicochemical properties. The inherent polarity introduced by heteroatoms and the specific 3D arrangement of atoms in spirocycles often result in lower lipophilicity compared to more traditional, often greasy, scaffolds. This modulation is a key strategy for optimizing a drug candidate's ADME profile.[8]
Below is a table comparing the calculated LogP of the novel spirocycle with the experimentally determined or widely accepted LogD₇.₄ values of common heterocycles.
Note: The value for 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is a calculated LogP (XlogP), which describes the neutral form. Given the presence of two basic nitrogen atoms, the actual LogD at pH 7.4 will be significantly lower (more hydrophilic) due to protonation.
Discussion: Interpreting the Data
The data reveals a key insight: the novel spirocycle, even in its neutral state (cLogP -0.9), possesses a hydrophilic character comparable to piperidine and significantly less hydrophilic than morpholine and piperazine.[9] The presence of the oxetane ring in the spirocyclic core introduces polarity, while the overall 3D structure avoids the large, nonpolar surfaces that can drive up lipophilicity.[7]
This is a crucial advantage in drug design. An optimal LogD for oral drugs is often considered to be in the range of 0 to 3.[6] Starting with a scaffold that is inherently polar provides medicinal chemists with a wider budget for adding lipophilic groups to enhance potency, without immediately pushing the overall molecule into an unfavorable LogD range associated with poor solubility, high metabolic turnover, and off-target toxicity.[8] In contrast, starting with a more lipophilic scaffold can quickly lead to LogD values that exceed the optimal range as potency-enhancing groups are added.
The 2-oxa-5,8-diazaspiro[3.5]nonane scaffold provides a unique combination of a polar oxetane moiety with a piperazine-like fragment locked in a rigid spirocyclic conformation. This pre-organized, 3D structure allows for precise orientation of substituents into protein binding pockets, while its inherent polarity helps to maintain favorable physicochemical properties.
Experimental Protocol: LogD Determination via the Shake-Flask Method
To ensure scientific rigor, all claims about a compound's properties must be backed by robust experimental data. The "gold standard" for determining LogD is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH.[2][10]
Causality Behind Experimental Choices:
n-Octanol: Chosen as the organic phase because its properties are believed to be a good mimic of the lipid bilayers of cell membranes.
Phosphate-Buffered Saline (PBS) at pH 7.4: This aqueous buffer is used to simulate the pH of blood plasma, providing a physiologically relevant measurement of lipophilicity for most systemic drugs.[11]
LC-MS/MS Analysis: Liquid Chromatography with tandem Mass Spectrometry is used for quantification due to its high sensitivity and specificity, allowing for the use of minimal amounts of the test compound.[12]
Caption: Workflow for LogD determination using the shake-flask method.
Step-by-Step Methodology
Phase Preparation:
Prepare a phosphate-buffered saline (PBS) solution and adjust the pH to 7.40 ± 0.05.
Create two separate mixtures: (a) n-octanol and PBS (pH 7.4), and (b) PBS (pH 7.4) and n-octanol, in a 1:1 volume ratio.
Shake both mixtures vigorously for 24 hours to ensure mutual saturation of the phases. Allow the phases to separate completely before use. This pre-saturation is critical to prevent volume changes during the actual experiment.[11]
Sample Preparation:
Prepare a 10 mM stock solution of the test compound (e.g., 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane) in dimethyl sulfoxide (DMSO).[10]
Prepare a working aqueous solution by diluting the DMSO stock 1:100 into the pre-saturated PBS (pH 7.4). This minimizes the amount of DMSO co-solvent, which could otherwise affect partitioning.[13]
Partitioning:
In a clean vial, combine a known volume of the working aqueous solution with a known volume of pre-saturated n-octanol. The volume ratio of the two phases should be chosen based on the expected LogD to ensure a quantifiable amount of compound in each phase.[13] For a compound with an expected LogD near 0, a 1:1 ratio is appropriate.
Cap the vial tightly and vortex or shake vigorously for 1 hour at room temperature to allow the compound to reach equilibrium between the two phases.
Phase Separation and Sampling:
Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure a clean and complete separation of the aqueous and organic layers.
Carefully collect an aliquot from the n-octanol (top) phase and an aliquot from the aqueous (bottom) phase. Be extremely careful not to disturb the interface.
Quantification and Calculation:
Analyze the concentration of the test compound in each aliquot using a validated LC-MS/MS method.
The distribution coefficient (D) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Calculate the LogD using the formula: LogD = log₁₀([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ) .[10]
Conclusion and Future Outlook
The exploration of novel, 3D chemical scaffolds is essential for the advancement of drug discovery. 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane represents a compelling example of a modern building block designed to confer favorable physicochemical properties. Its inherent polarity, as suggested by its calculated LogP, provides a distinct advantage over more traditional, lipophilic heterocycles, offering a better starting point for developing drug candidates with an optimized ADMET profile.[8][14] By grounding design principles in a deep understanding of physicochemical properties like LogD and validating these with robust experimental methods, researchers can more effectively navigate the complex landscape of medicinal chemistry to deliver safer and more effective therapeutics.
Caption: Structural comparison of the novel spirocycle and traditional heterocycles.
Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. [Link]
Ovid. (n.d.). Setup and validation of shake-flask procedures...: European Journal of Pharmaceutical Sciences. [Link]
Taylor & Francis Online. (2019). Is there enough focus on lipophilicity in drug discovery? [Link]
Aragen. (n.d.). Redefine In silico Predictions with High-throughput LC-MS/MS LogD Analysis. [Link]
ScienceDirect. (2019). The impact of lipophilicity on environmental processes, drug delivery and bioavailability of food components. [Link]
PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
PubMed Central. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. [Link]
PubMed Central. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]
NextSDS. (n.d.). 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane — Chemical Substance Information. [Link]
Synthonix, Inc. (n.d.). 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane - [M82566]. [Link]
Validating 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane as a bioisostere via X-ray crystallography
Title: Validating 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane as a Bioisostere via X-ray Crystallography: A Comparative Guide Introduction: Escaping Flatland in Drug Design As modern drug discovery shifts away from highly a...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Validating 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane as a Bioisostere via X-ray Crystallography: A Comparative Guide
Introduction: Escaping Flatland in Drug Design
As modern drug discovery shifts away from highly aromatic, planar structures, the incorporation of sp³-rich, three-dimensional scaffolds has become a critical strategy for lead optimization [1]. Historically, six-membered saturated heterocycles like morpholine and piperazine have been ubiquitous in medicinal chemistry. However, they frequently present metabolic liabilities (such as oxidation at the carbon adjacent to the heteroatom) and can limit aqueous solubility [4].
Enter 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane —a highly rigid, spirocyclic diamine that serves as a next-generation bioisostere. By fusing an oxetane-like ring with a diaza-ring system, this scaffold modulates basicity, enhances metabolic stability, and provides orthogonal exit vectors for substituent growth [2]. To objectively evaluate its performance against traditional planar heterocycles, X-ray crystallography serves as the ultimate validation tool. It provides unambiguous, self-validating proof of the ligand's binding mode, confirming whether the spirocyclic replacement translates to improved target engagement [3].
Physicochemical Performance Comparison
Before executing crystallographic validation, it is essential to understand the thermodynamic and physicochemical rationale behind this bioisosteric replacement. The spirocyclic architecture fundamentally alters the molecule's profile compared to standard piperazine or morpholine groups.
Table 1: Comparative Profiling of Saturated Heterocyclic Scaffolds
Property
Morpholine
Piperazine
8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
Topological Profile
2D-like (Planar chair)
2D-like (Planar chair)
Highly 3D (Globular)
Conformational Flexibility
High
High
Low (Rigidified by spiro-fusion)
Metabolic Stability
Moderate (Oxidation prone)
Moderate
High (Steric hindrance blocks CYP450 oxidation)
Aqueous Solubility
Good
Good
Excellent (Enhanced 3D character disrupts crystal packing)
Exit Vector Geometry
Linear / Equatorial
Linear / Equatorial
Orthogonal / Tunable
Mechanistic Causality: The Thermodynamic Advantage
Replacing a flexible piperazine with a rigid spiro[3.5]nonane system significantly reduces the conformational entropy of the unbound ligand. Upon binding to a target protein, this pre-organization minimizes the entropic penalty (
ΔS
), which directly translates to a boost in overall binding affinity (
ΔG
) [1]. Furthermore, the oxygen atom in the 2-position of the spirocycle acts as a highly directional hydrogen-bond acceptor, capable of engaging structural water networks that standard piperazines cannot access [5].
Thermodynamic and structural causality of utilizing sp3-rich spirocyclic scaffolds in drug design.
X-ray Crystallography Validation Workflow
To definitively prove that 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is a successful bioisostere for a specific target, we must determine its co-crystal structure and compare it to the parent compound. The following workflow outlines the logical progression of this validation.
X-ray crystallographic workflow for validating spirocyclic bioisosteres in target proteins.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system to ensure high-confidence structural data when working with bulky spirocyclic ligands.
Step 1: Protein-Ligand Complex Preparation
Method: Depending on the target, utilize either co-crystallization or soaking.
Causality: Spirocycles possess different solubility and steric profiles than their flat counterparts. If the spiro-compound exhibits high aqueous solubility, soaking into pre-formed apo-crystals (1–5 mM ligand in mother liquor for 2–24 hours) is preferred to preserve the crystal lattice. However, if the bulky spiro-fusion induces a conformational change in the binding pocket, co-crystallization (incubating the protein at 10 mg/mL with 2 mM ligand for 1 hour prior to vapor diffusion) is mandatory to allow the protein to adapt to the new ligand geometry.
Step 2: Cryoprotection and Data Collection
Method: Transfer crystals to a cryoprotectant solution (e.g., mother liquor supplemented with 20% v/v glycerol) for 10–30 seconds, then flash-plunge into liquid nitrogen. Collect X-ray diffraction data at a synchrotron source at 100–150 K [5].
Causality: Flash-freezing mitigates radiation damage from high-intensity X-ray beams. Collecting data at cryogenic temperatures minimizes thermal vibrations (B-factors), which is critical for resolving the distinct puckering and precise atomic coordinates of the spiro[3.5]nonane system.
Step 3: Phase Determination and Electron Density Mapping
Method: Solve the phases via Molecular Replacement (MR) using the apo-protein structure.
Self-Validation Check: Before modeling the ligand, generate a difference map (Fo-Fc) contoured at >3.0
σ
. The positive electron density for the spiro[3.5]nonane system must appear as a distinct, bulky, cross-like shape. If the density looks like a flat chair conformation, the ligand has either degraded, or the parent morpholine/piperazine was mistakenly used.
Step 4: Structural Refinement and Model Building
Method: Build the ligand into the positive difference density using software like Coot, followed by refinement using Phenix.refine or REFMAC5.
Causality: The geometry restraints (CIF files) for 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane must be carefully generated (e.g., via eLBOW). The spiro-carbon possesses highly specific, strained tetrahedral bond angles that differ significantly from standard aliphatic chains. Forcing standard parameters will result in severe geometry violations during refinement.
Self-Validation Check: The final 2Fo-Fc map must fully envelop the ligand at 1.0
σ
. Additionally, the B-factors of the ligand must be comparable to the surrounding protein residues. Significantly higher B-factors indicate partial occupancy, suggesting the spirocycle may be clashing with the pocket.
Step 5: Bioisosteric Comparative Analysis
Method: Superimpose the newly solved co-crystal structure of the spiro-ligand with the historical structure of the parent morpholine/piperazine compound.
Causality: This final step objectively quantifies the success of the bioisostere. Analyze the root-mean-square deviation (RMSD) of the protein backbone to ensure no destabilizing clashes occurred. Measure the hydrogen bond distances between the 2-oxa atom and the protein/water network to confirm if new, affinity-driving interactions were successfully established [3].
Conclusion
Validating 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane as a bioisostere requires more than just biochemical IC₅₀ assays; it demands rigorous structural proof. By utilizing X-ray crystallography and adhering to strict self-validating protocols, researchers can objectively confirm that the spirocyclic scaffold not only mimics the parent pharmacophore but actively improves the geometric, metabolic, and thermodynamic profile of the drug candidate.
References
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands
Source: MDPI
URL
Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly
Source: ACS Publications
URL
Structures of piperazine, piperidine and morpholine
Source: PubMed / NIH
URL
Validation
A Comparative Analysis of In Vitro Binding Affinities for Spirocyclic Muscarinic Agonists: A Guide for Medicinal Chemists
The primary audience for this guide includes researchers, scientists, and drug development professionals seeking to understand the nuances of designing and evaluating novel ligands for G protein-coupled receptors (GPCRs)...
Author: BenchChem Technical Support Team. Date: April 2026
The primary audience for this guide includes researchers, scientists, and drug development professionals seeking to understand the nuances of designing and evaluating novel ligands for G protein-coupled receptors (GPCRs), with a specific focus on muscarinic agonists.
The Strategic Importance of Muscarinic Receptors
Muscarinic acetylcholine receptors (M1-M5) are a family of GPCRs that play critical roles in regulating numerous physiological functions in both the central and peripheral nervous systems.[1] Their involvement in processes like memory, cognition, and smooth muscle control makes them high-value targets for therapeutic intervention in a range of disorders, including Alzheimer's disease and schizophrenia.[1] Specifically:
M1 and M3 Receptors: Couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway, which leads to an increase in intracellular calcium.[1] M1 receptors are of particular interest for cognitive enhancement.
M2 and M4 Receptors: Couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[1]
Developing subtype-selective ligands is a primary goal in muscarinic drug discovery to achieve targeted therapeutic effects while minimizing side effects.[1] The spirocyclic scaffold offers a rigid, three-dimensional structure that can be exploited to achieve such selectivity.
Comparative Binding Affinity of 1-Oxa-2,8-diazaspiro[4.5]decan-3-one Analogs
The following data, derived from studies on novel muscarinic agonists, illustrates how subtle modifications to a spirocyclic core can significantly impact binding affinity and selectivity for M1 versus M2 receptors.[2] The affinity is expressed as the inhibition constant (Ki), where a lower value indicates a higher binding affinity.
Compound ID
Structure
R Group
M1 Receptor Ki (nM)
M2 Receptor Ki (nM)
M1/M2 Selectivity Ratio
6a
-CH₃
1.8
3.0
0.6
6b
-C₂H₅
20
180
0.11
6c
n-C₃H₇
24
240
0.1
6d
n-C₄H₉
81
>1000
<0.08
Binding data sourced from Onishi et al., J. Med. Chem. 1995.[2]
Structure-Activity Relationship (SAR) Insights:
From this dataset, several key SAR trends emerge:
N2-Methyl Substitution (6a): The N,N-dimethyl analog 6a demonstrates the highest affinity for both M1 and M2 receptors, with Ki values of 1.8 nM and 3.0 nM, respectively.[2] This suggests that small, compact substituents at this position are well-tolerated by the binding pockets of both receptor subtypes.
Effect of Alkyl Chain Elongation (6b-6d): Increasing the length of the alkyl chain at the N2 position leads to a progressive and significant decrease in binding affinity for both M1 and M2 receptors.[2]
Emergence of M1 Selectivity: While the overall affinity decreases, the loss of affinity is more pronounced for the M2 receptor. For instance, the N-butyl analog 6d shows over a 40-fold decrease in M1 affinity compared to 6a , but its affinity for the M2 receptor drops dramatically to over 1000 nM.[2] This results in an improved (though still modest) selectivity ratio for the M1 receptor. This suggests the M2 receptor's binding pocket is more sterically constrained in the region accommodating the N2-substituent.
These findings highlight a critical principle in drug design: minor structural modifications can have profound and often subtype-dependent effects on ligand binding. This data provides a rational starting point for designing novel analogs, including those based on the 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane scaffold, with desired affinity and selectivity profiles.
Experimental Protocol: In Vitro Radioligand Competition Binding Assay
The determination of a test compound's binding affinity (Ki) is typically achieved through a radioligand competition binding assay.[3][4] This method is considered a gold standard due to its robustness and sensitivity.[4] It measures the ability of a non-radioactive test compound to displace a known radioactive ligand ("radioligand") that has a high affinity and selectivity for the target receptor.
Workflow Diagram
Caption: Workflow for a Radioligand Competition Binding Assay.
Step-by-Step Methodology
This protocol is a representative example for determining the affinity of a test compound for the M1 muscarinic receptor.
Receptor Membrane Preparation:
Rationale: To isolate the target receptor from other cellular components.
Procedure: Use Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor. Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Wash the membrane pellet by resuspending in a fresh buffer and repeating the high-speed centrifugation. Finally, resuspend the pellet in an assay buffer to a known protein concentration, determined by a Bradford or BCA assay.[5]
Assay Setup:
Rationale: To systematically measure the displacement of the radioligand by increasing concentrations of the test compound.
Procedure: Set up a series of reactions in a 96-well plate. Each well will contain:
Assay Buffer: (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
Receptor Membranes: A fixed amount (e.g., 10-20 µg of protein).
Radioligand: A fixed concentration of a high-affinity M1 antagonist, such as [³H]-pirenzepine, typically at or below its Kd value.[6]
Test Compound: A range of concentrations, typically covering 5-6 log units (e.g., from 0.1 nM to 10 µM), prepared by serial dilution.[4]
Essential Controls:
Total Binding: Contains membranes and radioligand but no test compound. Represents the maximum binding of the radioligand.
Non-Specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known, non-radioactive M1 antagonist (e.g., 10 µM atropine). This measures the amount of radioligand that binds to components other than the target receptor.[7]
Incubation:
Rationale: To allow the binding reaction to reach equilibrium.
Procedure: Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 60-90 minutes). The exact time and temperature should be optimized for the specific receptor and radioligand pair.[3]
Separation of Bound and Free Ligand:
Rationale: To isolate the radioligand that is bound to the receptor membranes from the unbound radioligand in the solution. This is a critical step.
Procedure: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The membranes and bound radioligand are trapped on the filter, while the free radioligand passes through. Wash the filters quickly with an ice-cold wash buffer to remove any remaining unbound or non-specifically trapped radioligand.
Quantification:
Rationale: To measure the amount of radioactivity trapped on each filter, which is proportional to the amount of bound radioligand.
Procedure: Place the filter discs into scintillation vials, add a scintillation cocktail, and count the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.
Data Analysis and Interpretation
The raw CPM data is processed to determine the Ki value, which is an intrinsic measure of the compound's affinity for the receptor.
Data Conversion Logic
Caption: From Raw Counts to Inhibition Constant (Ki).
Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells from the CPM of the sample well.
Specific Binding = Total Binding CPM - NSB CPM
Determine IC₅₀: Plot the percent inhibition (relative to the specific binding in the absence of the competitor) against the logarithm of the test compound concentration. Fit this data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism). The IC₅₀ is the concentration of the test compound that displaces 50% of the specifically bound radioligand.[8]
Calculate Ki: The IC₅₀ is an assay-dependent value. To convert it to the assay-independent inhibition constant (Ki), the Cheng-Prusoff equation is used:[7]
Ki = IC₅₀ / (1 + ([L]/Kd))
Where:
[L] is the concentration of the radioligand used in the assay.
Kd is the equilibrium dissociation constant of the radioligand for the receptor (a measure of the radioligand's own affinity, which must be determined in separate saturation binding experiments).[8]
The Ki value represents the concentration of the competing ligand that would bind to 50% of the receptors at equilibrium if no radioligand were present. It is the standard measure for reporting and comparing the binding affinities of different compounds.
References
Hulme, E. C. (1990). Radioligand binding methods: a practical guide and tips. Receptor-Ligand Interactions: A Practical Approach.
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. Cell Surface Receptors: A Practical Approach.
BenchChem (2025). In Vitro Assays for Muscarinic Receptor Activation: Application Notes and Protocols. BenchChem Technical Resources.
McKinney, M., & Raddatz, R. (2006). Practical aspects of radioligand binding. Current Protocols in Pharmacology, Chapter 1, Unit 1.3. [Link]
Kuramoto, H., et al. (2012). Binding Method for Detection of Muscarinic Acetylcholine Receptors in Receptor's Natural Environment. Muscarinic Receptors: Methods and Protocols.
Natsume, M., et al. (1993). Synthesis and Structure-Activity Studies of a Series of spirooxazolidine-2,4-diones: 4-oxa Analogues of the Muscarinic Agonist 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione. Journal of Medicinal Chemistry, 36(16), 2292-9. [Link]
Onishi, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(19), 3901-7. [Link]
Ishihara, Y., et al. (1992). Central cholinergic agents. III. Synthesis of 2-alkoxy-2,8- diazaspiro[4.5]decane-1,3-diones as muscarinic agonists. Chemical & Pharmaceutical Bulletin, 40(5), 1177-85. [Link]
Escaping Flatland: Assessing Off-Target Effects of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane vs. Pyrrolidine
As drug discovery paradigms shift toward optimizing physicochemical properties early in the pipeline, the transition from traditional flat amines to three-dimensional spirocyclic bioisosteres has become a cornerstone str...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery paradigms shift toward optimizing physicochemical properties early in the pipeline, the transition from traditional flat amines to three-dimensional spirocyclic bioisosteres has become a cornerstone strategy. This technical guide provides an in-depth comparative assessment of the off-target liabilities associated with the ubiquitous pyrrolidine motif versus its modern 3D counterpart, 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane .
Designed for researchers and drug development professionals, this guide synthesizes mechanistic theory, comparative data, and self-validating experimental protocols to support lead optimization campaigns.
Mechanistic Rationale: The Cost of "Flatland" vs. 3D Optimization
The Pyrrolidine Liability: Lipophilicity and hERG Affinity
Pyrrolidine is a flat, highly basic secondary amine. While excellent for establishing target affinity via hydrogen bonding and salt bridges, its planar geometry and high lipophilicity (cLogP) often lead to severe off-target promiscuity. The most critical liability is the blockade of the human ether-à-go-go-related gene (hERG) potassium channel, which induces QT interval prolongation and fatal cardiotoxicity[1].
The hERG channel pore features a large inner vestibule lined with aromatic residues (Tyr652 and Phe656). At physiological pH, the protonated basic nitrogen of pyrrolidine forms strong cation-π interactions with these residues, while its flat, lipophilic backbone perfectly aligns for optimal hydrophobic packing, anchoring the molecule within the pore[1].
The Spirocyclic Solution: 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
To mitigate these liabilities, medicinal chemists utilize spirocyclic diamines like 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane. This scaffold offers three distinct mechanistic advantages:
Increased Fsp3 (Fraction sp3): The spirocyclic core projects functional vectors in three-dimensional space. This steric bulk creates a profound "steric clash" within the hERG pore, disrupting the planar alignment required for optimal cation-π and hydrophobic interactions[2].
Tuned Lipophilicity: The incorporation of the oxygen atom (oxa- motif) acts as a hydrogen bond acceptor, significantly lowering the cLogP compared to purely carbon-based rings. Reduced lipophilicity directly correlates with decreased non-specific membrane partitioning and lower CYP450 inhibition[3].
pKa Modulation: The rigid spirocyclic geometry and the inductive electron-withdrawing effect of the heteroatoms subtly attenuate the basicity (pKa) of the amines, further weakening off-target electrostatic interactions without compromising primary target engagement[4].
Comparative Off-Target Profiling
The following table synthesizes the typical physicochemical and off-target performance metrics when a lead compound's pyrrolidine motif is directly replaced with an 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane bioisostere.
Reduced lipophilicity prevents binding to CYP active sites.
Phospholipidosis Risk
High
Low
Prevents lysosomal trapping of lipophilic basic amines.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the off-target profile of these compounds must be evaluated using self-validating assay systems. Below are the gold-standard protocols for assessing these liabilities.
Causality: While radioligand binding assays can detect hERG interactions, only patch-clamp electrophysiology can directly measure the functional blockade of the potassium tail current, providing clinically relevant IC50 values.
Step 1: Cell Preparation. Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).
Step 2: System Calibration (Self-Validation). Load cells onto an automated patch-clamp platform (e.g., QPatch). Apply a vehicle control (0.1% DMSO) to establish baseline current stability. Apply E-4031 (100 nM) as a positive control; the system must register >90% tail current inhibition to validate assay sensitivity.
Step 3: Voltage Protocol. Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (channel activation/inactivation), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
Step 4: Compound Perfusion. Perfuse the spirocyclic and pyrrolidine test compounds at escalating concentrations (0.1 µM to 30 µM). Measure the peak tail current reduction.
Step 5: Data Analysis. Plot fractional current block versus concentration to generate Hill equation-derived IC50 values.
Causality: Drug-drug interactions (DDIs) are often driven by competitive inhibition of Cytochrome P450 enzymes. Evaluating CYP3A4 and CYP2D6 is critical for basic amines.
Step 1: Reaction Mixture. Combine Human Liver Microsomes (HLM, 0.1 mg/mL protein) with specific probe substrates: Midazolam (2.5 µM) for CYP3A4 and Dextromethorphan (5 µM) for CYP2D6 in 100 mM potassium phosphate buffer (pH 7.4).
Step 2: Compound Incubation. Add test compounds (pyrrolidine vs. spirocycle) at 0, 1, 10, and 50 µM.
Step 3: Assay Validation. Run parallel incubations with Ketoconazole (CYP3A4 inhibitor) and Quinidine (CYP2D6 inhibitor). These must yield IC50 values within historical laboratory ranges (<0.1 µM) to validate the enzymatic activity of the HLM batch.
Step 4: Reaction Initiation & Termination. Initiate reactions by adding 1 mM NADPH. Incubate at 37°C for 10 minutes. Terminate by adding ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and validate LC-MS/MS recovery.
Step 5: Quantification. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam and dextrorphan.
Structural Mechanism Visualization
The following diagram illustrates the logical flow of how structural geometry influences off-target cardiotoxicity.
Caption: Structural mechanism of hERG liability mitigation using spirocyclic bioisosteres vs flat amines.
Conclusion
The transition from a pyrrolidine motif to 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane represents a highly effective strategy for "escaping flatland." By increasing the Fsp3 fraction and lowering lipophilicity via the oxa- substitution, researchers can systematically engineer out hERG and CYP450 liabilities. When supported by rigorous, self-validating patch-clamp and LC-MS/MS workflows, the integration of spirocyclic bioisosteres dramatically improves the developability and safety margins of preclinical drug candidates.
References
The Spirocycle Surge in Drug Discovery - Drug Hunter[Link]
Applications of Bioisosteres in the Design of Biologically Active Compounds - Journal of Agricultural and Food Chemistry (ACS Publications)[Link]
Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks - Drug Hunter[Link]
Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK - PubMed Central (PMC)[Link]
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling and lifecycle management of specialized spirocyclic building blocks. 8-Methyl-2-oxa-5,8-dia...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling and lifecycle management of specialized spirocyclic building blocks. 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (CAS: 1369143-13-4)[1] is a highly versatile spirocyclic amine utilized in medicinal chemistry to improve the pharmacokinetic profiles of drug candidates. However, its basic amine functionality and specific structural properties present distinct operational hazards that demand rigorous safety and disposal protocols.
This guide provides a self-validating, step-by-step methodology for the safe handling and of this compound[2],[3]. By understanding the chemical causality behind these procedures, laboratories can ensure regulatory compliance, protect personnel, and maintain environmental integrity.
Physicochemical & Hazard Profile
To establish a fail-safe operational protocol, we must first analyze the quantitative and qualitative hazard data of the compound. Spirocyclic amines act as localized bases, driving their specific reactivity and toxicity profiles.
Table 1: Physicochemical Properties and GHS Hazard Classifications
Property / Hazard
Specification / Classification
Causality / Implication for Handling
Chemical Name
8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
Spirocyclic diamine ether; acts as a localized base and nucleophile.
CAS Number
1369143-13-4
Unique identifier for SDS tracking and inventory management[1].
Skin Irritation
Category 2 (H315)
Basic nitrogen centers abstract protons from biological tissues, causing localized irritation and lipid bilayer disruption[1].
Eye Damage
Category 1 (H318 - Danger)
High risk of severe, irreversible corneal damage upon contact due to localized alkalinity[1].
Inhalation Hazard
STOT SE 3 (H336)
Vapor/aerosol exposure can cause central nervous system depression or severe respiratory tract irritation[1].
Operational Safety & Handling Protocol
Before discussing disposal, it is critical to establish the handling protocols that prevent the generation of contaminated secondary waste (e.g., spill cleanup materials) and protect the operator.
Step-by-Step Handling Methodology:
Engineering Controls: All manipulations of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane must be performed within a certified chemical fume hood. This directly mitigates the STOT SE 3 inhalation hazard by maintaining a negative pressure environment that captures volatile amine vapors, in accordance with [2].
Personal Protective Equipment (PPE):
Eye Protection: Splash-proof chemical goggles and a full face shield are mandatory due to the Category 1 Eye Damage risk[2]. Standard safety glasses are insufficient.
Hand Protection: Nitrile gloves (minimum 8 mil thickness) should be worn. Double-gloving is recommended during bulk transfers to prevent breakthrough.
Body Protection: A flame-resistant laboratory coat and closed-toe shoes.
Reagent Compatibility: Isolate the compound from strong oxidizing agents and concentrated acids. Causality: Mixing basic amines with concentrated acids results in highly exothermic neutralization reactions that can cause solvent boiling and aerosolization of the chemical.
Step-by-Step Disposal Procedure
Under the , 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane must be managed strictly as hazardous chemical waste[2],[3]. Drain disposal or intentional evaporation is strictly prohibited by federal law[4].
Methodology for Waste Lifecycle Management:
Waste Segregation:
Collect 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane waste in a designated "Basic Organic Waste" stream[5].
Causality: Segregating basic spirocyclic amines from acidic waste streams prevents rapid heat evolution and pressure buildup, which could otherwise lead to catastrophic container failure[3].
Containerization:
Transfer the waste into a chemically compatible container, such as High-Density Polyethylene (HDPE) or amber glass[5].
Ensure the container is sealed with a PTFE-lined screw cap. Do not use makeshift lids (e.g., aluminum foil or plastic wrap)[3].
Causality: PTFE is highly inert and prevents the basic amine from degrading the cap liner, effectively eliminating the risk of toxic vapor leaks into the laboratory environment.
GHS Labeling and Documentation:
Attach a hazardous waste tag the moment the first drop of waste enters the container (Accumulation Start Date)[3],[6].
Clearly list the constituents (e.g., "8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, 100%") and check the GHS hazard boxes for "Corrosive/Irritant" and "Toxic"[3].
Satellite Accumulation Area (SAA) Storage:
Store the sealed container in a designated SAA within the laboratory[4].
Place the container inside a secondary containment bin capable of holding 110% of the largest container's volume[3],[4].
Causality: Secondary containment ensures that if the primary HDPE bottle fractures, the corrosive amine is physically contained, preventing floor drain contamination and widespread exposure[3].
EHS Transfer and Final Disposal:
Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department before the 90-day accumulation limit expires[6].
The waste will be transported to an EPA-licensed facility for high-temperature incineration, which thermally destroys the spirocyclic framework into harmless combustion byproducts.
Workflow Visualization
The following diagram maps the self-validating system for the lifecycle management of this spirocyclic amine, ensuring no single point of failure in the disposal process.
Lifecycle workflow for the EPA-compliant disposal of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane.
Emergency Spill Protocol
In the event of a spill, scientific logic dictates a rapid, neutralizing response to prevent inhalation injury and surface corrosion:
Evacuate and Ventilate: Clear personnel from the immediate area and ensure the fume hood or room exhaust is operating at maximum capacity to clear STOT SE 3 vapors.
Absorption: Do not use combustible materials (like standard paper towels) directly on concentrated amines. Use a chemically inert absorbent (e.g., vermiculite, dry sand, or a commercial spill kit specifically designed for basic/caustic organics)[3].
Collection: Using non-sparking tools, sweep the absorbed material into a hazardous waste bag, seal it tightly, and label it as "Spill Debris contaminated with 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane." Dispose of it following the standard EHS pickup protocol[2],[6].
References
8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane — Chemical Substance Information
Source: NextSDS Chemical Database
URL:[Link]
Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)
Source: Occupational Safety and Health Administration (OSHA)
URL:[Link]
Resource Conservation and Recovery Act (RCRA) Laws and Regulations
Source: U.S. Environmental Protection Agency (EPA)
URL:[Link]
Personal protective equipment for handling 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
Comprehensive Safety and Handling Guide: 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane This guide provides essential safety and logistical information for the handling, use, and disposal of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]n...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Handling Guide: 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
This guide provides essential safety and logistical information for the handling, use, and disposal of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane. As specific toxicological and safety data for this compound are not widely available, this protocol is grounded in a conservative approach, inferring potential hazards from its constituent functional groups and structural motifs. All personnel must treat this compound as potentially hazardous.
Pre-Handling Hazard Analysis
The structure of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane contains several functional groups that dictate its potential reactivity and toxicity. A thorough understanding of these components is critical for a robust risk assessment.
Diazaspiro Core: Spirocycles are rigid, three-dimensional structures. While this often imparts favorable pharmacokinetic properties, the inherent ring strain, particularly in the four-membered azetidine ring, can influence reactivity.[1][2]
Amine Functionality: The presence of both secondary and tertiary amines suggests the compound is likely basic and may be corrosive or irritating to the skin, eyes, and respiratory tract.[3] Amines can be absorbed through the skin and may be toxic.[4]
Cyclic Ether (Oxane Moiety): The oxane ring is a cyclic ether. While less prone to peroxide formation than other ethers, this possibility should not be entirely dismissed with prolonged or improper storage.
Unknown reactivity, potential for biological activity
Inhalation, Skin Contact, Ingestion
Cyclic Ether
Potential for peroxide formation upon prolonged storage
Inhalation, Skin Contact
Required Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to prevent exposure. The following table outlines the minimum required PPE. All PPE must be inspected for integrity before each use.[5][6]
PPE Category
Specification
Rationale & Causality
Hand Protection
Double Gloving: • Inner Glove: Nitrile rubber (min. 0.1 mm thickness).• Outer Glove: Butyl rubber or Neoprene (min. 0.3 mm thickness).
Amines can degrade standard nitrile gloves upon prolonged contact.[7] A double-gloving strategy provides robust protection; nitrile offers splash resistance and dexterity, while the outer butyl rubber or neoprene glove provides extended protection against corrosive amines.[8][9] Change outer gloves immediately upon contamination.
Eye & Face Protection
Chemical splash goggles meeting ANSI Z87.1 standard. A full-face shield worn over goggles is required when handling >50 mL or when there is a significant splash risk.
Protects against severe, potentially irreversible eye damage from splashes of corrosive amine compounds.[4] A face shield protects the entire face from splashes.[10]
Skin & Body Protection
A flame-resistant or 100% cotton lab coat worn over personal clothing. A chemical-resistant apron (e.g., of neoprene or butyl rubber) is required for larger quantities. Wear closed-toe shoes and long pants.
Protects skin from accidental contact and splashes. Synthetic clothing should be avoided as it can melt onto the skin in case of a fire or chemical reaction.[11] An apron provides an additional barrier of protection.
Respiratory Protection
All work must be conducted in a certified chemical fume hood. If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an organic vapor/ammonia/methylamine (green or multi-gas) cartridge is required. A quantitative fit test is mandatory before initial use.
Prevents inhalation of potentially harmful vapors or aerosols.[6] The amine functional groups necessitate cartridges effective for ammonia and amines.[8] Engineering controls like a fume hood are the primary means of exposure reduction.[12]
Operational and Handling Plan
Adherence to a strict, step-by-step operational plan is crucial for minimizing risk.
Step-by-Step Handling Protocol
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or chemicals.
PPE Donning: Put on all required PPE as specified in the table above. Check gloves for any signs of degradation or punctures.[13]
Chemical Handling: Conduct all manipulations of the compound, including weighing, transferring, and preparing solutions, deep within the chemical fume hood.
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and acids, as these can react exothermically and violently with amines.[14]
Post-Handling: After use, ensure the container is tightly sealed.[5] Clean the work area thoroughly.
PPE Doffing: Remove PPE carefully to avoid cross-contamination. Remove the outer gloves first, followed by the lab coat and face shield/goggles. Remove inner gloves last.
Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound, even if gloves were worn.[15] Do not eat, drink, or smoke in the laboratory area.[5][16]
Workflow for Safe Chemical Handling
Caption: Workflow for the safe handling of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane.
Storage and Disposal Plans
Chemical Storage
Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.
Location: Store the container in a cool, dry, and well-ventilated area.[14][17]
Container: Keep the container tightly closed to prevent the release of fumes and potential degradation.[5][14]
Segregation: Store separately from incompatible materials such as strong acids and oxidizing agents.[14][18] The container should be clearly labeled with the chemical name and hazard warnings.[19]
Waste Disposal
All waste must be treated as hazardous. Do not dispose of amines in drains or sewers.[14]
Segregation: Keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[14]
Chemical Waste: Collect all residual chemical and contaminated materials (e.g., pipette tips, weighing paper) in a clearly labeled, sealed, and chemically compatible hazardous waste container.
Contaminated PPE: Used gloves, aprons, and other disposable PPE must be collected in a designated hazardous waste container.[8]
Disposal Protocol: Dispose of all waste in strict accordance with local, state, and federal environmental regulations.[14][15] For large quantities, utilize a licensed hazardous waste disposal company.[14]
Waste Disposal Workflow
Caption: Step-by-step workflow for the safe disposal of chemical waste.
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with handling 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, ensuring a safe laboratory environment for all personnel.
References
Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. [Link]